Plantamajoside
Description
This compound has been reported in Rehmannia glutinosa, Plantago asiatica, and other organisms with data available.
RN given for (E)-isomer; structure in first source
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLPDKISUVNR-QJEHNBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317348 | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-68-6 | |
| Record name | Plantamajoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plantamajoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Plantamajoside in Plantago asiatica: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of plantamajoside, a significant bioactive phenylethanoid glycoside found in Plantago asiatica. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways and experimental methodologies related to this important natural product.
Introduction to this compound
This compound is a phenylethanoid glycoside (PhG) found in various species of the Plantago genus, with notable concentrations in Plantago asiatica. It is recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties. Structurally, this compound is composed of a hydroxytyrosol and a caffeoyl moiety, both of which are glycosylated. Specifically, it is 3,4-dihydroxy-β-phenethyl-O-β-D-glucopyranosyl-(1→3)-4-O-caffeoyl-β-D-glucopyranoside[1][2]. The biosynthesis of this complex molecule involves precursors from the shikimate and phenylpropanoid pathways.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Plantago asiatica is a multi-step enzymatic process that begins with the aromatic amino acids L-tyrosine and L-phenylalanine. The pathway can be broadly divided into the formation of the hydroxytyrosol and caffeoyl moieties, followed by glycosylation and acylation steps. While the complete pathway has not been fully elucidated in P. asiatica, it is inferred from the well-studied biosynthesis of the related PhG, verbascoside (acteoside)[3][4][5].
Formation of the Hydroxytyrosol Moiety
The hydroxytyrosol aglycone is derived from L-tyrosine through a series of enzymatic reactions. Two primary routes have been proposed in plants for the formation of hydroxytyrosol[6][7].
-
Pathway 1: Via L-DOPA and Dopamine: Tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by a polyphenol oxidase (PPO) or a tyrosine hydroxylase. L-DOPA is then decarboxylated by a DOPA decarboxylase (DDC) to form dopamine. Dopamine is subsequently oxidized by a copper amine oxidase (CuAO) to 3,4-dihydroxyphenylacetaldehyde, which is then reduced by an aldehyde dehydrogenase (ALDH) to yield hydroxytyrosol[7].
-
Pathway 2: Via Tyramine and Tyrosol: Tyrosine is decarboxylated by a tyrosine decarboxylase (TDC) to form tyramine. Tyramine is then oxidized by a CuAO to 4-hydroxyphenylacetaldehyde, which is reduced by an ALDH to tyrosol. Finally, tyrosol is hydroxylated by a PPO to produce hydroxytyrosol[7].
Formation of the Caffeoyl Moiety
The caffeoyl moiety is derived from L-phenylalanine via the general phenylpropanoid pathway. L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . p-Coumaric acid is subsequently activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . Finally, p-coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl 3'-hydroxylase (C3'H) [8][9].
Glycosylation and Acylation Steps
The assembly of this compound involves a series of glycosylation and acylation reactions.
-
First Glycosylation: Hydroxytyrosol is glycosylated with a glucose molecule from UDP-glucose by a UDP-glucosyltransferase (UGT) to form hydroxytyrosol 1-O-β-D-glucoside (salidroside).
-
Acylation: The glucose moiety of salidroside is then acylated with the caffeoyl group from caffeoyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) , an enzyme belonging to the BAHD acyltransferase family. This step forms a key intermediate[3][10].
-
Second Glycosylation: A second glucose molecule is attached to the first glucose at the 3-position. This step is catalyzed by a specific UDP-glucosyltransferase (UGT) . This final glycosylation step distinguishes this compound from acteoside, which has a rhamnose moiety at this position[1].
dot
Caption: Proposed biosynthesis pathway of this compound in Plantago asiatica.
Quantitative Data
Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of herbal preparations.
| Compound | Plant Material | Concentration Range | Analytical Method | Reference |
| This compound | Plantago asiatica (Herba) | 0.067% - 1.80% | HPLC | [11] |
| This compound | Plantago lanceolata (Transformed roots) | 30 - 80 mg/g | Not specified | [1] |
| Acteoside | Plantago lanceolata (Transformed roots) | 6 - 12 mg/g | Not specified | [1] |
Pharmacokinetic Data for this compound in Rats
| Parameter | Value | Unit |
| Time to maximum plasma concentration (Tmax) | 16.7 ± 2.8 | min |
| Elimination constant (Kel) | 0.28 ± 0.01 | 1/h |
| Linearity of calibration curve | 0.2 - 200 | ng/ml |
| Accuracy | -4.2% to 8.1% | % relative error |
| Precision | 2.7% to 10.2% | % relative standard deviation |
| Data from[12] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the quantitative analysis of this compound in Plantago species[11].
Workflow for HPLC Quantification of this compound
dot
Caption: Workflow for HPLC quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile - 0.1% Formic acid in water (17:83, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.05 - 12 µg/mL).
-
Sample Preparation:
-
Dry the Plantago asiatica plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered sample (e.g., 1.0 g) and extract it with a suitable volume of methanol (e.g., 50 mL) using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.
RNA Extraction and qRT-PCR for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthesis pathway. It is based on standard molecular biology techniques[13][14][15][16].
Workflow for Gene Expression Analysis
dot
Caption: Workflow for gene expression analysis using qRT-PCR.
Materials:
-
Plantago asiatica tissue (e.g., leaves, roots).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or reagents for the CTAB method.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for target genes (e.g., PAL, C4H, 4CL, UGTs) and a reference gene (e.g., actin, ubiquitin).
-
qPCR instrument.
Procedure:
-
RNA Extraction:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial kit or a manual method like the CTAB protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel to visualize the ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or a similar analysis method.
-
Enzyme Assays (General Protocol Outline)
Enzyme assays are crucial for characterizing the function of the enzymes in the this compound biosynthesis pathway. Below is a general outline for a spectrophotometric enzyme assay.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen Plantago asiatica tissue in an appropriate extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
For membrane-bound enzymes like P450s (C4H, C3'H), a microsomal fraction may need to be prepared by differential centrifugation.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing a suitable buffer, the substrate for the enzyme of interest, and any necessary cofactors (e.g., NADPH for P450s, CoA for 4CL, UDP-sugars for UGTs).
-
-
Reaction Initiation and Monitoring:
-
Pre-incubate the assay mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the reaction by measuring the change in absorbance at a specific wavelength that corresponds to the consumption of the substrate or the formation of the product. This can be done continuously in a spectrophotometer.
-
-
Enzyme Activity Calculation:
-
Calculate the initial reaction velocity from the linear phase of the reaction curve.
-
Determine the specific activity of the enzyme (e.g., in µmol/min/mg protein). The total protein concentration in the enzyme extract can be determined using a standard method like the Bradford assay.
-
Conclusion and Future Directions
The biosynthesis of this compound in Plantago asiatica is a complex process involving multiple enzymatic steps. While the general pathway can be inferred from related phenylethanoid glycoside pathways, further research is needed to identify and characterize the specific enzymes from P. asiatica involved in each step, particularly the glycosyltransferases that determine the final structure of this compound. The protocols and data presented in this guide provide a foundation for researchers to further investigate this important biosynthetic pathway, with the ultimate goal of metabolic engineering and enhanced production of this valuable bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and Characterization of 12 TCP Genes in Medicinal Plant Plantago asiatica via De Novo Transcriptome Assembly [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. protocols.io [protocols.io]
The Discovery and Isolation of Plantamajoside: A Technical Guide for Researchers
An in-depth exploration of the methodologies for extracting, purifying, and characterizing Plantamajoside from medicinal herbs, alongside an overview of its known biological signaling pathways.
This compound, a phenylethanoid glycoside, has emerged as a compound of significant interest in the pharmaceutical and medicinal chemistry landscape. First identified in plants of the Plantago genus, its discovery has led to a broader investigation of its presence in various medicinal herbs and its potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, tailored for researchers, scientists, and professionals in drug development.
Medicinal Herb Sources and Quantitative Data
This compound is predominantly found in species of the Plantaginaceae family, particularly within the Plantago genus.[1][2] It has also been identified in the Gesneriaceae and Orobanchaceae families.[1][2] The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (roots, leaves, seeds), and the growth conditions.[2]
| Plant Species | Plant Part | Extraction Method | This compound Content/Yield | Reference |
| Plantago asiatica | Aerial parts | 80% aqueous ethanol extraction followed by n-butanol fractionation | 45.6 mg from 1341 mg of n-butanol extract | [3][4] |
| Plantaginis Herba | - | HPLC analysis | 0.067% - 1.80% | [5] |
| Plantago lanceolata | - | - | - | [1] |
| Plantago major | - | Methanol vs. 80% Ethanol Extraction | Methanol extract contains more this compound than acteoside; 80% ethanol extract has comparable amounts of both. | [6][7] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity.
Extraction Protocol from Plantago asiatica
This protocol is based on the successful isolation of this compound with a purity of >93.3%.[3][4]
a. Initial Extraction:
-
200 g of dried and powdered aerial parts of Plantago asiatica are extracted with 500 mL of 80% aqueous ethanol at room temperature for 12 hours.
-
This extraction process is repeated five times.
-
The filtrates from all extractions are combined and concentrated to dryness under vacuum at a temperature below 40°C.
b. Solvent Partitioning:
-
The dried extract is redissolved in 400 mL of water.
-
The aqueous solution is first defatted by partitioning twice with 400 mL of hexane.
-
The aqueous layer is then extracted five times with 400 mL of n-butanol.
-
The n-butanol layers are combined and concentrated to dryness under vacuum at <40°C to yield the crude n-butanol extract.
Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)
HPCPC is an effective technique for the preparative separation of this compound from the crude extract.[3][4]
-
Solvent System: A two-phase solvent system of ethyl acetate, n-butanol, ethanol, and water in a volume ratio of 0.5:0.5:0.1:1 is used.
-
Procedure:
-
The HPCPC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase) is then pumped into the column at a specific flow rate while the apparatus is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, the crude n-butanol extract, dissolved in a mixture of the upper and lower phases, is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV detector and collected in fractions.
-
Fractions containing this compound are identified by HPLC analysis, pooled, and concentrated to yield the purified compound.
-
Analytical Methods for Identification and Quantification
a. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel G.
-
Mobile Phase: A mixture of ethyl acetate, methanol, formic acid, and water (18:3:1.5:1).
-
Visualization: Under UV light at 365 nm, this compound appears as a distinct light-blue fluorescence spot.[5]
b. High-Performance Liquid Chromatography (HPLC)
-
Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water containing 2% acetic acid.[3] A common isocratic mobile phase is acetonitrile-0.1% formic acid (17:83).[5]
-
Detection: UV detection at 330 nm.[5]
-
Flow Rate: 1 mL/min.[5]
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the processes and biological interactions of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation and purification of this compound.
This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and diabetes.[8][9][10] Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.
References
- 1. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L. [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
A Technical Guide to the In Vitro Antioxidant Activity of Plantamajoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside (PMS) is a phenylethanoid glycoside predominantly isolated from plants of the Plantago genus, such as Plantago asiatica.[1][2][3] It is recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.[1][4][5] A significant body of research highlights its potent antioxidant activities, positioning it as a compound of interest for mitigating oxidative stress-related pathologies.[5][6][7] This document provides a comprehensive technical overview of the in vitro antioxidant capacity of this compound, detailing the experimental data, protocols for key assays, and the molecular pathways it modulates.
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various standard cell-free and cell-based assays. The data consistently demonstrates its capacity to scavenge free radicals and reduce oxidative species. A summary of key quantitative findings is presented below.
| Assay Type | Parameter | Result | Source |
| DPPH Radical Scavenging | IC50 | 11.8 µM | [2] |
| Intracellular ROS Scavenging | Inhibition | At 10 µM, PMS significantly suppressed glycer-AGE-mediated ROS generation. | [6] |
| 5-Lipoxygenase (5-LO) Inhibition | IC50 | 0.375 µM | [2] |
| 15-Lipoxygenase (15-LO) Inhibition | IC50 | 96 µM | [2] |
Experimental Protocols for Antioxidant Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the most common in vitro antioxidant assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]
Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[9]
Methodology:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or a specific molarity like 10⁻³ M) in a suitable solvent such as methanol or ethanol.[8][9][10] This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a test tube or 96-well microplate, add a fixed volume of the DPPH working solution (e.g., 1-3 mL) to a specific volume of the this compound sample or standard antioxidant (like Ascorbic Acid).[8][9]
-
Control: A control sample is prepared by mixing the DPPH solution with the solvent used for the sample, containing no antioxidant.[8]
-
Incubation: The reaction mixtures are vortexed and incubated in the dark at room temperature for a specified period, typically 30 minutes.[8][11]
-
Measurement: Measure the absorbance of all samples and the control at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[8]
-
-
IC50 Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance at approximately 734 nm.[12]
Methodology:
-
ABTS•+ Solution Preparation: Prepare the ABTS radical cation by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[11][13] The mixture is incubated in the dark at room temperature for 12-16 hours.[14]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or water) to achieve an absorbance of approximately 0.700 ± 0.02 at 734 nm.[11][14]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Setup: Mix a small volume of the this compound sample with a larger, fixed volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.[11][12]
-
Measurement: Record the absorbance of the mixture at 734 nm.
-
Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay:
-
Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[11]
-
-
Data Expression: Results are often expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle: The reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue-colored Fe²⁺-TPTZ complex at low pH is monitored by the change in absorbance at 593 nm.[15]
Methodology:
-
FRAP Reagent Preparation: The working FRAP reagent must be prepared freshly. It consists of a mixture of:
-
Sample Preparation: Prepare dilutions of this compound in a suitable solvent.
-
Standard Curve: Prepare a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄·7H₂O), at various concentrations.[15]
-
Reaction Setup: Add a small volume of the sample or standard to a large volume of the pre-warmed (37°C) FRAP working solution.[15][17]
-
Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.[15][17]
-
Measurement: Measure the absorbance of the samples and standards at 593 nm.[15]
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance change to the standard curve and is typically expressed as µM Fe²⁺ equivalents.
Visualization of Workflows and Pathways
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Plantago asiatica - Wikipedia [en.wikipedia.org]
- 4. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. iomcworld.com [iomcworld.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jmp.ir [jmp.ir]
- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Technical Whitepaper on the Anti-inflammatory Mechanism of Action of Plantamajoside
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plantamajoside, a phenylpropanoid glycoside predominantly isolated from plants of the Plantago genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifactorial, primarily centered on the potent inhibition of key pro-inflammatory signaling cascades. This document provides a detailed examination of this compound's core mechanisms, including the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, attenuation of the NLRP3 inflammasome, and its intrinsic antioxidant activities.[2][3][4] By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide serves as a technical resource for professionals engaged in inflammation research and therapeutic development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including osteoarthritis, acute lung injury, and sepsis.[2][3][5] this compound (PMS) has emerged as a promising natural compound with the ability to modulate these pathological inflammatory processes.[6] Sourced from medicinal plants like Plantago asiatica, this compound's therapeutic potential is attributed to its ability to interfere with the upstream signaling events that lead to the production of inflammatory mediators such as pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][7][8] This whitepaper consolidates the current understanding of how this compound achieves these effects at a molecular level.
Core Anti-inflammatory Mechanisms
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of the inflammatory response.[7] In resting cells, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3]
This compound exerts a strong inhibitory effect on this pathway. Studies have consistently shown that it prevents the phosphorylation and subsequent degradation of IκBα.[3] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and blocking the expression of its target genes, including TNF-α, IL-6, and IL-1β.[3][9][10] This mechanism has been observed in various cell types, including macrophages, chondrocytes, and epithelial cells.[2][3]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family, comprising p38, JNK, and ERK, is another critical set of kinases that regulate inflammation.[11] Activated by upstream signals, these kinases phosphorylate transcription factors like AP-1, which, in turn, promote the expression of inflammatory genes.[3] this compound has been shown to significantly inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[3] This effect disrupts the signaling cascade, leading to a downstream reduction in inflammatory mediator production and contributing significantly to its overall anti-inflammatory profile.[2][3]
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[12] Its activation is a two-step process: a "priming" signal, typically via NF-κB, upregulates the expression of NLRP3 and pro-IL-1β, followed by an "activation" signal that triggers complex assembly.[13] this compound has been found to suppress the activation of the NLRP3 inflammasome. This is achieved primarily by inhibiting the NF-κB-mediated priming step, thereby reducing the available pool of NLRP3 and pro-IL-1β proteins required for inflammasome function.
Caption: Attenuation of the NLRP3 Inflammasome by this compound.
Antioxidant and Radical Scavenging Activity
Oxidative stress is intricately linked with inflammation, as reactive oxygen species (ROS) can act as secondary messengers to activate inflammatory pathways like NF-κB.[7] this compound is a potent antioxidant.[1][14] It directly scavenges free radicals and reduces the production of ROS and malondialdehyde (MDA) while increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD). This reduction in oxidative stress helps to mitigate the activation of inflammation-related signaling cascades.[7]
Quantitative Data Summary
The anti-inflammatory and antioxidant activities of this compound have been quantified in numerous studies. The tables below summarize key findings.
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
| Activity | Assay | IC50 Value / Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 11.8 µM | [14] |
| ROS Inhibition | Glycer-AGE-induced ROS in HUVECs | 49 ± 10% reduction at 10 µM | [7] |
| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | 0.375 µM | [14] |
| Enzyme Inhibition | 15-Lipoxygenase (15-LO) | 96 µM |[14] |
Table 2: In Vivo Anti-inflammatory Efficacy
| Model | Species | Dosage | Effect | Reference |
|---|---|---|---|---|
| Arachidonic Acid-Induced Ear Edema | Mouse | 3 mg/ear | 25% inhibition of edema | [14] |
| Sepsis-Induced Organ Dysfunction (CLP) | Mouse | 50-100 mg/kg | Significantly reduced serum IL-6, TNF-α, IL-1β | [5] |
| LPS-Induced Acute Lung Injury | Mouse | Not specified | Ameliorated lung injury, reduced MPO activity | [3] |
| Osteoarthritis (OA) | Mouse | Not specified | Slowed progression of OA |[2] |
Experimental Protocols
In Vitro: Western Blot for NF-κB p65 Phosphorylation
This protocol is representative for assessing this compound's effect on NF-κB activation in cell culture, such as in LPS-stimulated RAW264.7 macrophages.[3]
-
Cell Culture and Treatment: RAW264.7 cells are seeded in 6-well plates and grown to 80% confluency. Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.
-
Inflammatory Stimulus: Cells are then stimulated with Lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes to induce p65 phosphorylation.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) per lane are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phospho-p65 to total p65 is calculated to determine the level of inhibition.
In Vivo: LPS-Induced Acute Lung Injury (ALI) Model
This protocol outlines a common in vivo model to evaluate the protective effects of this compound against acute inflammation.[3]
Caption: Workflow for an in vivo LPS-induced acute lung injury experiment.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Grouping and Treatment: Mice are divided into groups: a control group, an LPS-only group, and LPS + this compound treatment groups (e.g., 25, 50, 100 mg/kg). This compound or vehicle is administered (e.g., by intraperitoneal injection) 1 hour before LPS challenge.
-
Induction of ALI: Mice are anesthetized, and LPS (e.g., 5 mg/kg in 50 µL saline) is administered via intratracheal instillation to induce lung injury. The control group receives saline.
-
Sample Collection: After a set time (e.g., 6 or 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis (ELISA) and cell counts. Lung tissues are harvested.
-
Analysis:
-
Lung Wet-to-Dry (W/D) Ratio: A portion of the lung is weighed immediately (wet weight) and then dried in an oven to a constant weight (dry weight) to assess edema.
-
Histopathology: Lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and alveolar damage.
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration.
-
Western Blot: Protein extracts from lung tissue are analyzed for key inflammatory markers like p-p65 and p-p38.
-
Conclusion
This compound exhibits robust anti-inflammatory effects through well-defined molecular mechanisms. Its capacity to simultaneously inhibit the NF-κB and MAPK signaling pathways, coupled with its ability to attenuate NLRP3 inflammasome activation and reduce oxidative stress, positions it as a compelling candidate for further drug development. The comprehensive data from both in vitro and in vivo models provide a strong foundation for its potential application in treating a variety of inflammatory disorders. This technical guide summarizes the core mechanistic evidence, offering a valuable resource for researchers aiming to leverage the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Inflammatory Response of Chondrocytes ...: Ingenta Connect [ingentaconnect.com]
- 5. This compound alleviates acute sepsis-induced organ dysfunction through inhibiting the TRAF6/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plantago asiatica - Wikipedia [en.wikipedia.org]
- 9. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. caymanchem.com [caymanchem.com]
Plantamajoside: A Chemotaxonomic Biomarker for Botanical Research and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside, a phenylethanoid glycoside, has emerged as a significant biomarker in chemotaxonomic studies, offering a molecular lens through which the phylogenetic relationships between plant species can be examined. Its presence and concentration are particularly valuable in the classification of species within the Plantago genus and the wider Plantaginaceae family.[1] Beyond its role in plant systematics, this compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest for drug development.[1] This technical guide provides a comprehensive overview of this compound as a chemotaxonomic marker, detailing its distribution, analytical methodologies for its quantification, its role in signaling pathways, and a workflow for its application in chemotaxonomic research.
Distribution and Quantitative Analysis of this compound
The occurrence of this compound is most prominent within the Plantaginaceae family, having been identified in at least 30 species. It is also found in species within the Gesneriaceae and Orobanchaceae families.[1] The concentration of this compound can vary significantly between species and even within different organs of the same plant, with roots often showing the highest concentrations.[1] This differential accumulation underscores its utility as a chemotaxonomic marker.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Plantago lanceolata | Roots (in vitro) | 30 - 80 | Fons et al., 1998 |
| Plantago lanceolata | Callus culture | 28.4 | Budzianowska et al., 2023 |
| Plantago major | - | 0.067% - 1.80% | (In Plantaginis Herba) |
| Plantago media | Roots (in vitro) | 44.1 | Budzianowska et al., 2023 |
| Plantago asiatica | Aerial Parts | (Isolated) | Li et al., 2009 |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its application in chemotaxonomic studies and pharmacological research. The following sections detail the methodologies for extraction, isolation, and quantification.
Extraction and Isolation of this compound
A common method for the extraction and isolation of this compound from plant material involves solvent extraction followed by chromatographic purification.
Protocol: Solvent Extraction and Partial Purification
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% aqueous ethanol at room temperature. A common ratio is 1:5 (w/v) of plant material to solvent.
-
Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.
-
Combine the filtrates from each extraction step.
-
-
Solvent Removal: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds. Discard the n-hexane layer.
-
Subsequently, extract the aqueous layer with n-butanol. The phenylethanoid glycosides, including this compound, will partition into the n-butanol layer.
-
Combine the n-butanol fractions and concentrate them to dryness under reduced pressure to yield a partially purified extract enriched in this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative analysis of this compound.
Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
An isocratic example is a mixture of acetonitrile and 0.1% formic acid (17:83, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 330 nm.
-
Column Temperature: 30°C.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area to the calibration curve.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the unambiguous structural identification of this compound.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra provide detailed information about the chemical structure. Key signals in the ¹H NMR spectrum include those for the aromatic protons of the caffeoyl and phenylethanoid moieties, as well as the sugar protons. The ¹³C NMR spectrum will show characteristic signals for the carbonyl group of the caffeoyl ester, the aromatic carbons, and the sugar carbons.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) mass spectrometry is commonly used. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns that are characteristic of the this compound structure, such as the loss of the caffeoyl moiety or sugar units.
-
Signaling Pathways Modulated by this compound
Recent research has highlighted the ability of this compound to modulate key cellular signaling pathways, which underlies its observed pharmacological effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been demonstrated to suppress this pathway, which contributes to its anti-cancer properties.
Chemotaxonomic Workflow Using this compound as a Biomarker
The use of this compound as a chemotaxonomic marker involves a systematic workflow from sample collection to data analysis.
This workflow begins with the collection of plant material from different species or populations. The samples are then subjected to a standardized extraction procedure to obtain extracts containing this compound. These extracts are analyzed by HPLC to quantify the concentration of this compound. The resulting quantitative data is then analyzed using statistical methods, such as Principal Component Analysis (PCA), to identify patterns and groupings based on the chemical profiles. Finally, this chemical data can be used to construct or refine phylogenetic trees, providing insights into the evolutionary relationships between the studied taxa.
Conclusion
This compound serves as a valuable biomarker in chemotaxonomic studies, providing a chemical basis for the classification and differentiation of plant species, particularly within the Plantaginaceae family. Its distinct distribution and quantifiable presence, coupled with robust analytical methodologies, make it a reliable tool for researchers. Furthermore, its intriguing pharmacological activities, mediated through the modulation of key signaling pathways, highlight its potential in the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for the utilization of this compound in both chemotaxonomic and drug discovery research.
References
The Neuroprotective Potential of Plantamajoside: A Technical Guide to Preclinical Evidence
Introduction: Plantamajoside (PMS), a phenylpropanoid glycoside, has emerged as a promising natural compound with significant neuroprotective properties demonstrated across a range of preclinical models. This technical guide provides an in-depth overview of the existing preclinical evidence, focusing on the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of this compound's action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases and neurological injuries.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in various preclinical models, demonstrating its efficacy in improving behavioral outcomes, reducing neuronal damage, and modulating key cellular and molecular markers of neuroinflammation and apoptosis.
Table 1: Neuroprotective Effects of this compound in a Parkinson's Disease Mouse Model
| Parameter | Model | Treatment | Result | Significance |
| Behavioral Dysfunction | LPS-induced PD in C57BL/6 mice | PMS | Improved motor function | p < 0.05 |
| Substantia Nigra Injury | LPS-induced PD in C57BL/6 mice | PMS | Attenuated neuronal damage | p < 0.05 |
| Microglial Overactivation | LPS-induced PD in C57BL/6 mice | PMS | Suppressed microglial activation | p < 0.05 |
| HDAC2/MAPK Pathway | LPS-induced PD in C57BL/6 mice & BV-2 cells | PMS | Inhibited activation | p < 0.05 |
Data synthesized from a study on the effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of Parkinson's disease.[1]
Table 2: Neuroprotective Effects of this compound in an Acute Spinal Cord Injury Rat Model
| Parameter | Model | Treatment Groups | Result | Significance |
| Behavioral Performance (BBB Score) | Allen's weight-drop induced ASCI in rats | PMS (20, 40, 80 mg/kg) | Dose-dependent improvement in BBB score | p < 0.05 |
| Pathological Morphology | Allen's weight-drop induced ASCI in rats | PMS (20, 40, 80 mg/kg) | Alleviated spinal cord pathological damage | p < 0.01, p < 0.001 |
| Apoptosis Regulation | Allen's weight-drop induced ASCI in rats | PMS (20, 40, 80 mg/kg) | Decreased Caspase-3, Caspase-9, PARP, Bax; Increased Bcl-2 | p < 0.05 |
Data from a study investigating this compound in a rat model of acute spinal cord injury (ASCI).[2][3][4]
Table 3: Protective Effects of this compound in a Hypoxia/Reoxygenation (H/R) Cell Model
| Parameter | Model | Treatment Groups | Result | Significance |
| Cell Viability | H/R-induced injury in H9c2 cardiomyocytes | PMS | Ameliorated reduction in cell viability | p < 0.01 |
| ROS Production | H/R-induced injury in H9c2 cardiomyocytes | PMS | Suppressed ROS production | p < 0.05 |
| Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) | H/R-induced injury in H9c2 cardiomyocytes | PMS | Elevated enzyme activities | p < 0.05 |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | H/R-induced injury in H9c2 cardiomyocytes | PMS | Attenuated production | p < 0.05 |
| Apoptosis Markers (Bax, Caspase-3, Bcl-2) | H/R-induced injury in H9c2 cardiomyocytes | PMS | Suppressed Bax and Caspase-3, Increased Bcl-2 | p < 0.05 |
| Akt/Nrf2/HO-1 Pathway | H/R-induced injury in H9c2 cardiomyocytes | PMS | Enhanced activation | p < 0.05 |
| NF-κB Pathway | H/R-induced injury in H9c2 cardiomyocytes | PMS | Suppressed activation | p < 0.05 |
| Cell Survival Rate | H/R-induced injury in H9c2 cardiomyocytes | PMS (10, 20, 40 µM) | Increased to 67.39%, 72.06%, 77.63% respectively | p < 0.05, p < 0.01 |
Data compiled from studies on the protective effects of this compound in a hypoxia/reoxygenation model using H9c2 cardiomyocytes, which is relevant for understanding neuroprotection in ischemic conditions like stroke.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the cited studies.
Parkinson's Disease (PD) Mouse Model
-
Animal Model: Male C57BL/6 mice were used to establish the PD model.[1]
-
Induction of PD: Lipopolysaccharide (LPS) was injected into the right midbrain substantia nigra (SN) to induce neuroinflammation and dopaminergic neuron degeneration, mimicking key aspects of PD pathology.[1]
-
This compound Administration: Following the induction of PD, mice were treated with this compound.
-
Behavioral Assessment: Motor function and behavioral deficits were evaluated using standardized behavioral tests for rodents.
-
Histological Analysis: Brain tissues, specifically the substantia nigra, were collected for histological staining to assess neuronal damage and microglial activation.
-
Molecular Analysis: Western blotting and other molecular techniques were employed to measure the expression and activation of proteins in the HDAC2/MAPK signaling pathway in both the mouse model and in LPS-stimulated BV-2 microglial cells.[1]
Acute Spinal Cord Injury (ASCI) Rat Model
-
Animal Model: Adult male Sprague-Dawley rats were utilized for the ASCI model.[2][3]
-
Induction of ASCI: The Allen's weight-drop method was employed to induce a standardized spinal cord injury.[2][3]
-
This compound Administration: Rats were treated with varying concentrations of this compound (20, 40, and 80 mg/kg) following the injury.[2][3] A positive control group was treated with methylprednisolone (30 mg/kg).[2][7][8][9]
-
Functional Assessment: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale was used to evaluate functional recovery over time.[4]
-
Histopathological Evaluation: Spinal cord tissues were collected at the end of the study period and stained with hematoxylin and eosin (H&E) to assess the extent of pathological damage.[4]
-
Apoptosis Marker Analysis: Western blotting was performed on spinal cord tissue lysates to quantify the expression levels of key apoptosis-related proteins, including Caspase-3, Caspase-9, PARP, Bax, and Bcl-2.[4]
Hypoxia/Reoxygenation (H/R) In Vitro Model
-
Cell Line: Rat cardiomyocyte H9c2 cells were used to model myocardial I/R injury, which shares common pathways with cerebral ischemia.[5][6]
-
Induction of H/R: Cells were subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic ischemic-reperfusion injury.[5][6]
-
This compound Treatment: Cells were pre-treated with various concentrations of this compound before the induction of H/R.[6]
-
Cell Viability Assay: The MTT assay was used to determine the viability of H9c2 cells after H/R injury and PMS treatment.[5]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified to assess the extent of oxidative stress.[5]
-
Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were measured.[5]
-
Inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant were quantified using ELISA.[5]
-
Apoptosis and Signaling Pathway Analysis: Western blotting was employed to measure the expression of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) and key proteins in the Akt/Nrf2/HO-1 and NF-κB signaling pathways.[5]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
References
- 1. This compound Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. The protective mechanism of action of this compound on a rat model of acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects H9c2 cells against hypoxia/reoxygenation-induced injury through regulating the akt/Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates hypoxia-reoxygenation injury through integrin-linked kinase/c-Src/Akt and the mitochondrial apoptosis signaling pathways in H9c2 myocardial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.medsci.cn [img.medsci.cn]
- 8. Experimental treatments of acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Therapies for Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Plantamajoside in the Plantaginaceae Family: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantamajoside, a phenylethanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a specific focus on the Plantaginaceae family, a primary reservoir of this bioactive compound. The document details quantitative data on this compound content across various species, outlines comprehensive experimental protocols for its extraction and quantification, and presents a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound is predominantly found within the Plantaginaceae family, which encompasses a wide range of species, including the well-known genus Plantago.[1] While it has been identified in a limited number of other plant families, such as Gesneriaceae and Orobanchaceae, its prevalence is highest within Plantaginaceae.[1]
Distribution within the Plantaginaceae Family
Approximately 30 species within the Plantaginaceae family are known to contain this compound, with the majority (around 20 species) belonging to the Plantago genus.[1] Notable species that have been identified as significant sources of this compound include Plantago asiatica, Plantago lanceolata, Plantago major, and Plantago media. The concentration of this compound can vary considerably between different species and even within different parts of the same plant.
Localization within the Plant
The distribution of this compound is not uniform throughout the plant. Higher concentrations are often found in the roots, particularly in young plants. However, it is also present in other plant organs, including the seeds, flower stalks, stems, and leaves.[1] For instance, in Plantago major, the concentration of this compound is reportedly higher in the leaves, while in in vitro cultures of Plantago media, the roots of micropropagated plants showed a high accumulation of this compound.[2][3]
Quantitative Analysis of this compound
The quantification of this compound in plant materials is crucial for standardization and for understanding its pharmacological potential. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. The following tables summarize the reported quantities of this compound in various species of the Plantaginaceae family.
| Species | Plant Part | Method | This compound Content | Reference |
| Plantago asiatica (Plantaginis Herba) | Aerial parts | HPLC | 0.067% - 1.80% | [4] |
| Plantago lanceolata | Inflorescences | HPLC | Reported as a major phenylethanoid glycoside | [3] |
| Plantago media | Roots (from in vitro culture) | TLC video densitometry | 22.45–44.08 mg/g dry weight | [1] |
| Plantago ovata | Callus culture | Not specified | Present, accumulation varies with culture conditions | [5] |
Experimental Protocols
Extraction and Isolation of this compound
A common method for the extraction and isolation of this compound from plant material involves solvent extraction followed by chromatographic purification.
Protocol: Extraction and Isolation from Plantago asiatica
-
Extraction:
-
The dried and powdered aerial parts of Plantago asiatica are extracted with methanol.
-
The methanol extract is then concentrated under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound fraction is typically enriched in the n-butanol extract.
-
-
Chromatographic Purification:
-
The n-butanol extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or polyamide).
-
Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to obtain the pure compound.
-
Quantification of this compound by HPLC
Protocol: HPLC Analysis of this compound in Plantaginis Herba [4]
-
Chromatographic System: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile - 0.1% formic acid in water (17:83, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 330 nm.[4]
-
Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standards. The content is typically expressed as a percentage of the dry weight of the plant material.
Biosynthesis and Signaling Pathways
Putative Biosynthetic Pathway of this compound
This compound belongs to the class of phenylethanoid glycosides (PhGs). While the complete biosynthetic pathway of this compound has not been fully elucidated, it is believed to follow the general pathway of PhG biosynthesis, which originates from the shikimate pathway, leading to the formation of the amino acids phenylalanine and tyrosine. These precursors then undergo a series of enzymatic reactions to form the core structures of PhGs.
The proposed pathway involves the formation of a hydroxytyrosol aglycone, which is subsequently glycosylated. The caffeoyl moiety is derived from the phenylpropanoid pathway via phenylalanine. A key step is the glycosylation of the hydroxytyrosol intermediate, followed by the attachment of a second glucose molecule and finally acylation with a caffeoyl group. The final glucosylation step to form the diglucosidic structure of this compound is catalyzed by a specific UDP-glucosyltransferase (UGT).
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Analysis
The general workflow for the analysis of this compound from plant material involves several key steps, from sample preparation to final quantification.
References
Plantamajoside: A Comprehensive Review of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside, a phenylpropanoid glycoside predominantly found in plants of the Plantaginaceae family, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This in-depth technical guide provides a comprehensive review of the current understanding of this compound's biological effects, focusing on its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Antioxidant Properties
This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals and chelate metal ions. This property underlies many of its other therapeutic effects. The antioxidant capacity of this compound has been quantified using various in vitro assays.
Data Presentation: In Vitro Antioxidant Activity of this compound
| Assay | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Cell-free assay | 127.33 ± 1.07 µg/mL | [2] |
| ABTS Radical Scavenging | Cell-free assay | 46.74 ± 2.53 µg/mL | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free assay | 44.62 ± 0.61 mg TE/g extract | [3] |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4][5]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions to obtain different concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution to each well/cuvette. Then, add the this compound solutions of varying concentrations. A control well should contain DPPH solution and methanol without the sample.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [6]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark for 12-16 hours. The resulting blue-green ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to a specific absorbance at 734 nm.
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Reaction and Measurement: Add the this compound solutions to the ABTS•+ solution and measure the decrease in absorbance at 734 nm after a set incubation time.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay: [7][8]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl3) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction Mixture: Add the FRAP reagent to the this compound sample.
-
Incubation and Measurement: The reaction mixture is incubated at 37°C, and the formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a known standard, typically ferrous sulfate (FeSO4), and is expressed as Fe(II) equivalents.
Anti-inflammatory Properties
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Data Presentation: Anti-inflammatory Activity of this compound
| Model System | Treatment/Dose | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | Various concentrations | Inhibition of NO, PGE2, IL-6, and TNF-α production | [9] |
| Human Gingival Fibroblasts (LPS-stimulated) | Not specified | Decreased production of PGE2, NO, IL-6, and IL-8 | [10] |
| In vivo mouse model of osteoarthritis | 25, 50, and 100 mg/kg/day (oral) | Inhibition of IL-1β induced pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) | [11] |
Experimental Protocols: Anti-inflammatory Assays
In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages (e.g., RAW 264.7): [12][13]
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Signaling Pathways Involved in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway:
This compound has been shown to inhibit the activation of the NF-κB pathway.[14][15] In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[9][16]
MAPK Signaling Pathway:
The MAPK signaling cascade, including p38, JNK, and ERK, is another critical pathway in inflammation. This compound has been demonstrated to suppress the phosphorylation of these key MAPK proteins.[5][17] By inhibiting the activation of the MAPK pathway, this compound can downregulate the expression of various inflammatory mediators.
Neuroprotective Properties
Emerging evidence suggests that this compound possesses significant neuroprotective effects, making it a potential candidate for the development of therapies for neurodegenerative diseases.
Data Presentation: Neuroprotective Activity of this compound
| Model System | Treatment/Dose | Effect | Reference |
| Rat model of acute spinal cord injury | 20, 40, and 80 mg/kg | Improved behavioral performance (BBB score), reduced apoptosis | [11] |
| Mouse model of Parkinson's Disease (LPS-induced) | Not specified | Improved behavioral dysfunction, attenuated substantia nigra injury | [15] |
Experimental Protocols: Neuroprotective Assays
Animal Models of Neurodegeneration: [2][18][19]
-
Induction of Neurodegeneration:
-
Parkinson's Disease Model: Intracerebral injection of neurotoxins like 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS) into specific brain regions (e.g., substantia nigra) of rodents.
-
Spinal Cord Injury Model: Creation of a contusion or compression injury to the spinal cord of rats or mice.
-
-
Drug Administration: Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) before or after the induction of injury.
-
Behavioral Assessment: Evaluate motor function and coordination using a battery of tests, such as:
-
Rotarod Test: Measures the ability of the animal to stay on a rotating rod.
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: A detailed observational assessment of hindlimb locomotor recovery after spinal cord injury.
-
-
Histopathological and Biochemical Analysis: After the behavioral assessments, sacrifice the animals and collect brain or spinal cord tissue for analysis of neuronal damage, apoptosis, and levels of relevant biomarkers.
Hepatoprotective Properties
This compound has demonstrated protective effects against liver injury induced by various toxins, highlighting its potential as a hepatoprotective agent.
Data Presentation: Hepatoprotective Activity of this compound
| Model System | Toxin | Treatment/Dose | Effect | Reference |
| Rat model | Carbon tetrachloride (CCl4) | 25 mg/kg | Significantly reduced serum ALT and AST levels | [20] |
| Rat model of nonalcoholic fatty liver disease (NAFLD) | High-fat diet | 20, 40, and 80 mg/kg (i.p.) | Decreased body and liver weight, improved blood lipid parameters | [21] |
Experimental Protocols: Hepatotoxicity Assays
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats: [14][22][23][24]
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Induction of Hepatotoxicity: Administer a single dose or repeated doses of CCl4 (e.g., diluted in olive oil) via intraperitoneal injection or oral gavage to induce acute or chronic liver injury.
-
Drug Administration: Treat the animals with this compound at different doses orally or intraperitoneally before or after CCl4 administration. A control group receives only the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.
-
Biochemical Analysis: After the treatment period, collect blood samples and measure the serum levels of liver injury biomarkers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total and direct bilirubin
-
-
Histopathological Examination: Euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, and prepare sections for staining with hematoxylin and eosin (H&E) to observe the extent of liver damage, such as necrosis, inflammation, and fatty changes.
Signaling Pathways in Hepatoprotection
The hepatoprotective effects of this compound are linked to its ability to modulate signaling pathways involved in inflammation, oxidative stress, and cell survival, such as the PI3K/Akt pathway.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[11][25] By modulating this pathway, this compound can influence processes like apoptosis and cell proliferation in liver cells.
Conclusion and Future Directions
This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, form the basis for its neuroprotective and hepatoprotective effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
Future studies should focus on elucidating the precise molecular targets of this compound and further exploring its therapeutic potential in various disease models. Preclinical studies on its pharmacokinetics, pharmacodynamics, and long-term safety are essential for its translation into clinical applications. The development of optimized extraction and synthesis methods will also be crucial for ensuring a sustainable supply of this valuable bioactive compound for research and potential therapeutic use.
References
- 1. Pharmacological Evaluation of Hepatoprotective Activity of AHPL/AYTAB/0613 Tablet in Carbon Tetrachloride-, Ethanol-, and Paracetamol-Induced Hepatotoxicity Models in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Flavonoid Extraction from Baihao Yinzhen Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions, Anti-Inflammatory, and Molecular Docking Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-jar.org [e-jar.org]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 21. Protective effect of Livactine against CCl4 and paracetamol induced hepatotoxicity in adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Plantamajoside's Anti-Tumor Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantamajoside (PMS), a phenylpropanoid glycoside primarily isolated from Plantago asiatica L., has emerged as a compound of interest in oncology research due to its diverse pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2][3] Accumulating evidence from in vitro and in vivo studies indicates that this compound exhibits significant anti-tumor properties against various cancer types, including breast, lung, and hepatocellular carcinoma.[1][3][4][5][6] Its mechanisms of action are multifaceted, primarily involving the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[1][3][7] Key signaling pathways modulated by this compound include PI3K/Akt, MAPK, and NF-κB.[1][3][7][8] This document synthesizes the current preliminary findings on this compound's anti-tumor activities, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to guide further research and development.
In Vitro Anti-Tumor Activity
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| MCF-7 | Breast Adenocarcinoma | SRB Assay | 225.10 µg/mL | [9][10] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 156.1 µM (at 72h) | [11] |
| OVCAR-3 | Ovarian Cancer | MTT Assay | 138.9 µM (at 72h) | [11] |
Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., Huh7, PLC/PRF5) are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.[3]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 25, 50, 100 µg/mL) and a control (e.g., Sorafenib) for a specified duration (e.g., 24, 48, 72 hours).[3][11]
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
References
- 1. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Plantamajoside: A Keystone Component of Traditional Chinese Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Plantamajoside, a phenylpropanoid glycoside, is a significant bioactive compound found in various medicinal plants, most notably in the genus Plantago, particularly Plantago asiatica L..[1][2] In the realm of Traditional Chinese Medicine (TCM), Plantago asiatica, known as "Che Qian Cao," has been utilized for centuries to "clear heat, promote diuresis, and eliminate phlegm." this compound is considered one of the principal active constituents responsible for these therapeutic effects.[3] This technical guide provides a comprehensive overview of this compound, focusing on its role in TCM, its pharmacological activities, underlying mechanisms of action, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Chemical Properties and Bioavailability
This compound (molecular formula C29H36O16) is characterized by a phenylethanoid structure linked to a caffeoyl moiety and a glycoside group.[4] Its chemical structure contributes to its diverse biological activities. Studies on its pharmacokinetics have shown that after oral administration in rats, the peak plasma concentration was observed at 16.7 ± 2.8 minutes, with a concentration of 172.3 ± 35.1 ng/mL, indicating rapid absorption.[3] A 90-day repeated oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of over 2000 mg/kg body weight/day, suggesting a favorable safety profile for oral administration.[5]
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor activities. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6] This anti-inflammatory action is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[6][7]
Antioxidant Activity
The antioxidant capacity of this compound is well-documented. It effectively scavenges free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with a reported IC50 value of 11.8 µM.[4] This free radical scavenging ability is crucial in protecting cells from oxidative stress-induced damage, which is implicated in numerous chronic diseases.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to alleviate damage in the substantia nigra in a mouse model of Parkinson's disease by inhibiting microglia polarization and the HDAC2/MAPK signaling pathway.[8] Furthermore, it has demonstrated protective effects in a rat model of acute spinal cord injury by inhibiting apoptosis through the regulation of Bcl-2, Bax, and caspase-3.[9]
Anti-tumor Activity
This compound has shown promise as an anti-tumor agent. It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung, breast, and hepatocellular carcinoma.[3][10][11] The anti-tumor effects are mediated through the inhibition of signaling pathways such as PI3K/Akt and the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.[3][10]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. This compound inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB.[7] This leads to the suppression of the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating the PI3K/Akt signaling cascade and promoting apoptosis in cancer cells.[10]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, specifically by suppressing the phosphorylation of p38 MAPK and JNK, which contributes to its anti-inflammatory and anti-tumor effects.[6][7]
Caption: this compound modulates the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's biological activities.
Table 1: In Vitro Efficacy of this compound
| Activity | Assay | Cell Line/Target | IC50 / Concentration | Reference |
| Antioxidant | DPPH radical scavenging | - | 11.8 µM | [4] |
| Anti-inflammatory | 5-Lipoxygenase inhibition | - | 0.375 µM | [4] |
| Anti-inflammatory | 15-Lipoxygenase inhibition | - | 96 µM | [4] |
| Anti-tumor | Cell viability | TE-1 (Esophageal) | 20-320 µg/ml | [4] |
| Anti-tumor | Cell viability | MCF-7 (Breast) | 225.10 µg/mL | [12] |
| Anti-tumor | Invasion inhibition | MDA-MB-231 (Breast) | 200 µg/mL (3.6±3.2% inhibition) | [3] |
| Anti-tumor | Invasion inhibition | 4T1 (Breast) | 200 µg/mL (5.3±2.1% inhibition) | [3] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Activity | Model | Dosage | Effect | Reference |
| Anti-inflammatory | Arachidonic acid-induced mouse ear edema | 3 mg/ear | 25% inhibition | [4] |
| Anti-tumor | 4T1 allograft tumor in BALB/c mice | 200 mg/kg (oral) | Significant tumor suppression | [3] |
| Toxicity | 90-day repeated oral toxicity in rats | > 2000 mg/kg/day | No Observed Adverse Effect Level (NOAEL) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Extraction and Isolation of this compound from Plantago asiatica
Caption: Workflow for the extraction and isolation of this compound.
Detailed Protocol:
-
Extraction: Dried and powdered aerial parts of Plantago asiatica are macerated with 80% aqueous ethanol at room temperature.[13]
-
Filtration and Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure to obtain a crude extract.[13]
-
Liquid-Liquid Partition: The crude extract is suspended in water and partitioned successively with n-hexane (to remove non-polar compounds) and then with n-butanol.[13]
-
Fraction Collection: The n-butanol fraction, which is enriched with phenylpropanoid glycosides, is collected and concentrated.[13]
-
Purification: The n-butanol fraction is subjected to High-Performance Centrifugal Partition Chromatography (HPCPC) for the final purification of this compound.[13]
Quantification of this compound by HPLC
Detailed Protocol:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is used.[14]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (17:83, v/v) is employed.[14]
-
Detection: The detection wavelength is set at 330 nm.[14]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[14]
-
Quantification: A calibration curve is generated using a standard of pure this compound to quantify its concentration in the samples.[14]
DPPH Radical Scavenging Assay for Antioxidant Activity
Detailed Protocol:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[9]
-
Reaction Mixture: A defined volume of the DPPH solution is added to different concentrations of this compound dissolved in a suitable solvent.[15]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[15]
NF-κB Activation Assay for Anti-inflammatory Activity
Detailed Protocol:
-
Cell Culture: A suitable cell line (e.g., macrophages or epithelial cells) is cultured and seeded in appropriate plates.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide, LPS).[16]
-
Cell Lysis and Fractionation: The cells are lysed, and nuclear and cytoplasmic fractions are separated.
-
Western Blotting: The levels of NF-κB p65 subunit in the nuclear and cytoplasmic fractions are determined by Western blotting using a specific antibody. An increase in the nuclear p65 level indicates NF-κB activation.
-
Reporter Gene Assay (Alternative): Cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. NF-κB activation is then quantified by measuring luciferase activity.
Conclusion
This compound, a key bioactive compound from Plantago asiatica, holds significant therapeutic potential rooted in its traditional use in Chinese medicine. Its well-documented anti-inflammatory, antioxidant, neuroprotective, and anti-tumor activities are supported by a growing body of scientific evidence. The modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a mechanistic basis for its diverse pharmacological effects. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent for a range of diseases. Its favorable safety profile further enhances its appeal for clinical applications. Continued investigation into its mechanisms of action and clinical efficacy is warranted to fully realize the therapeutic promise of this important natural product.
References
- 1. HPLC quantitative analysis of plantaginin in Shazenso (Plantago asiatica L.) extracts and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A 90 day repeated oral toxicity study on this compound concentrate from Plantago asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 14. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. Water and ethanol extracts of Plantago major leaves show anti-inflammatory activity on oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Wound-Healing Potential of Plantamajoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo wound-healing properties of Plantamajoside, a bioactive phenylpropanoid glycoside. Drawing from preclinical research, this document details the mechanisms of action, experimental protocols, and quantitative data associated with this compound's efficacy in promoting tissue repair.
Executive Summary
This compound, a natural compound found in plants of the Plantago genus, has demonstrated significant potential as a therapeutic agent for wound healing. Its efficacy is attributed to a multi-faceted mechanism of action that includes potent anti-inflammatory effects, promotion of angiogenesis, and stimulation of collagen deposition. In vivo studies, primarily utilizing a rat partial-thickness burn wound model, have shown that this compound, particularly when delivered via a carboxymethyl chitosan hydrogel, accelerates wound closure and improves the quality of tissue regeneration. Mechanistically, this compound has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory mediators. Furthermore, it enhances the expression of crucial angiogenic factors, contributing to the formation of new blood vessels, a critical step in wound healing. This guide synthesizes the available preclinical data to provide a comprehensive resource for researchers and professionals in the field of drug development and tissue regeneration.
Quantitative Data on Wound Healing and Biomarker Modulation
The following tables summarize the key quantitative findings from in vivo studies investigating the wound-healing potential of this compound.
Table 1: Effect of this compound on In Vivo Wound Closure
| Treatment Group | Day 5 Wound Healing Rate (%) | Day 10 Wound Healing Rate (%) | Day 16 Wound Healing Rate (%) |
| Control | Data not specified | Data not specified | Data not specified |
| Carboxymethyl chitosan hydrogel | Significantly lower than PMS hydrogel (p < 0.05) | Significantly lower than PMS hydrogel (p < 0.05) | Lower than PMS hydrogel (not statistically significant) |
| Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly higher than control and CMCS hydrogel (p < 0.05)[1] | Significantly higher than control and CMCS hydrogel (p < 0.05)[1] | Higher than control and CMCS hydrogel (not statistically significant)[1] |
Data derived from a study using a carboxymethyl chitosan/plantamajoside hydrogel in a rat partial-thickness burn wound model.
Table 2: Modulation of Inflammatory Cytokines in Wound Tissue by this compound
| Cytokine | Treatment Group | Expression Level Change |
| IL-1β | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly decreased (p < 0.05)[2][3] |
| IL-6 | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly decreased (p < 0.05)[2][3] |
| TNF-α | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly decreased (p < 0.05)[2][3] |
| IL-10 | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly increased (p < 0.05)[2][3] |
Cytokine levels were assessed in the wound tissue of rats treated with a carboxymethyl chitosan/plantamajoside hydrogel.
Table 3: Effect of this compound on Angiogenesis and Collagen Deposition Markers
| Marker | Treatment Group | Expression Level Change |
| VEGF | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly promoted (p < 0.05)[2][3] |
| CD31 | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly promoted (p < 0.05)[2][3] |
| α-SMA | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly promoted (p < 0.05)[2][3] |
| Collagen III | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly promoted (p < 0.05)[2][3] |
| Collagen I | Carboxymethyl chitosan/Plantamajoside hydrogel | Significantly reduced (p < 0.05)[2][3] |
Marker expression was evaluated in the wound tissue of rats treated with a carboxymethyl chitosan/plantamajoside hydrogel.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's in vivo wound-healing potential.
In Vivo Rat Partial-Thickness Burn Wound Model
This model is utilized to create a consistent and reproducible burn injury for the evaluation of wound healing agents.[4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Electric shaver
-
Heating device with a metal stamp (e.g., 2 cm diameter)
-
Topical formulation of this compound (e.g., hydrogel)
-
Control vehicle (e.g., hydrogel base)
-
Sterile saline
-
Digital camera
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee protocols. Shave the dorsal surface of each rat.
-
Burn Induction: Preheat the metal stamp of the heating device to a specific temperature (e.g., 80°C). Apply the heated stamp to the shaved dorsal skin for a set duration (e.g., 5-10 seconds) with constant pressure to create a partial-thickness burn wound.[4]
-
Treatment Application: Immediately after burn induction, topically apply the this compound formulation or the control vehicle to the wound area.
-
Wound Area Measurement: Photograph the wounds at regular intervals (e.g., days 0, 5, 10, 16). Use image analysis software to calculate the wound area and determine the percentage of wound closure over time.
-
Sample Collection: At predetermined time points, euthanize a subset of animals and excise the entire wound, including a margin of surrounding healthy tissue, for histological and biochemical analysis.
Histological Analysis of Collagen Deposition (Masson's Trichrome Staining)
This staining protocol is used to visualize collagen fibers in tissue sections, which appear blue, while cytoplasm and muscle fibers stain red, and nuclei stain dark brown/black.[5][6][7]
Materials:
-
Paraffin-embedded wound tissue sections (5 µm)
-
Bouin's solution (for post-fixation)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Post-Fixation: For formalin-fixed tissues, incubate the sections in Bouin's solution at 56°C for 1 hour to improve stain quality. Rinse with running tap water until the yellow color is removed.[6]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in warm running tap water for 10 minutes.[7]
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[5][7]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[5][7]
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.[5][7]
-
Final Differentiation and Dehydration: Briefly rinse in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes. Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[7]
Quantitative Analysis of Collagen (Hydroxyproline Assay)
This assay quantifies the total collagen content in wound tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Wound tissue homogenate
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Hydroxyproline standard solution
-
Chloramine-T/Oxidation buffer
-
4-(Dimethylamino)benzaldehyde (DMAB) reagent
-
Perchloric acid/Isopropanol solution
-
96-well plate
-
Spectrophotometer (560 nm)
Procedure:
-
Tissue Hydrolysis: Homogenize a known weight of wound tissue in water. Add an equal volume of concentrated HCl (e.g., 12 M) and hydrolyze at 120°C for 3 hours. Alternatively, use alkaline hydrolysis with NaOH.[5] Neutralize the hydrolysate.
-
Standard Curve Preparation: Prepare a standard curve of hydroxyproline with known concentrations.
-
Oxidation: Add the Chloramine-T/Oxidation buffer mixture to each sample and standard in a 96-well plate. Incubate at room temperature for 5 minutes.[5]
-
Color Development: Add the DMAB reagent to each well and incubate at 60°C for 90 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Express the results as µg of hydroxyproline per mg of wet tissue weight.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Growth Factors
ELISA is used to quantify the concentration of specific proteins, such as cytokines (IL-1β, IL-6, TNF-α, IL-10) and growth factors (VEGF), in wound tissue homogenates.
Materials:
-
Wound tissue homogenate supernatant
-
Commercially available ELISA kits for the specific rat cytokines/growth factors
-
96-well plates pre-coated with capture antibody
-
Detection antibody
-
Avidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare wound tissue homogenates and centrifuge to obtain the supernatant. Prepare a standard curve using the provided recombinant protein standards.
-
Assay: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated wells and incubating.
-
Washing the wells.
-
Adding the detection antibody and incubating.
-
Washing the wells.
-
Adding the Avidin-HRP conjugate and incubating.
-
Washing the wells.
-
Adding the substrate solution and incubating in the dark.
-
Adding the stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the concentration of the target protein in the samples by interpolating from the standard curve.
Signaling Pathways and Mechanisms of Action
This compound's wound-healing effects are mediated through the modulation of key signaling pathways involved in inflammation and angiogenesis.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. In the context of tissue injury, the activation of receptors such as Toll-like Receptors (TLRs) by damage-associated molecular patterns (DAMPs) can trigger these inflammatory cascades.[8] this compound has been shown to inhibit the expression of TLR4.[9] This upstream inhibition prevents the subsequent phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[9] Similarly, this compound inhibits the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[9] The downregulation of these pathways leads to a decreased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increased production of the anti-inflammatory cytokine IL-10.[2][3]
Caption: Anti-inflammatory signaling pathway of this compound.
Pro-Angiogenic Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical component of the proliferative phase of wound healing. This compound has been shown to promote angiogenesis by upregulating the expression of Vascular Endothelial Growth Factor (VEGF).[2][3] VEGF, in turn, stimulates the proliferation and migration of endothelial cells, leading to the formation of new capillaries. The increased expression of CD31, an endothelial cell marker, further confirms the pro-angiogenic effect of this compound.[2][3] This enhanced vascularization improves the delivery of oxygen and nutrients to the wound bed, thereby accelerating the healing process.
Caption: Pro-angiogenic signaling pathway of this compound.
Experimental Workflow for In Vivo Wound Healing Study
The following diagram outlines a typical experimental workflow for assessing the in vivo wound-healing potential of this compound.
Caption: Experimental workflow for in vivo wound healing assessment.
Conclusion
The available preclinical evidence strongly supports the potential of this compound as a valuable agent for promoting in vivo wound healing. Its ability to concurrently mitigate inflammation, stimulate angiogenesis, and enhance collagen deposition addresses multiple critical aspects of the complex wound repair process. The modulation of the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed anti-inflammatory effects. While the majority of the current in vivo quantitative data is derived from studies using this compound in combination with a hydrogel delivery system, the results are highly promising. Future research should focus on elucidating the efficacy of pure this compound formulations in various wound models to further define its therapeutic potential and optimize its clinical application. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel wound-healing therapeutic.
References
- 1. quickzyme.com [quickzyme.com]
- 2. abcam.com [abcam.com]
- 3. Healing effect of carboxymethyl chitosan-plantamajoside hydrogel on burn wound skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 6. mendelnet.cz [mendelnet.cz]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Diuretic Potential of Plantamajoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantamajoside, a phenylpropanoid glycoside predominantly found in the Plantago genus, has been traditionally associated with a range of pharmacological activities, including diuretic effects. This technical guide delves into the existing scientific evidence exploring the diuretic properties of this compound, with a focus on quantitative data, experimental methodologies, and potential molecular mechanisms. While direct studies on isolated this compound are limited, research on extracts from Plantago species, rich in this compound, provides significant insights. Evidence suggests a potential mechanism involving the modulation of aquaporin-2 (AQP2) and aldosterone, key regulators of water and electrolyte balance in the kidneys. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the diuretic potential of this compound, highlighting both the current understanding and the avenues for future investigation.
Introduction
Diuretics are essential therapeutic agents for managing conditions such as hypertension, heart failure, and edema. The search for novel diuretic compounds with improved efficacy and safety profiles has led to the investigation of natural products. This compound, a bioactive compound from Plantago species, has emerged as a candidate of interest due to its purported diuretic effects in traditional medicine.[1] This guide synthesizes the available preclinical data to provide a detailed overview of its diuretic potential.
Quantitative Data on Diuretic Effects
Table 1: Effect of Plantaginis Semen Extract on Urine Volume
| Treatment Group | Dose | 6-hour Urine Output (mL) | Significance vs. Model |
| Model (Saline) | - | Data not specified | - |
| Furosemide | Not specified | Significantly increased | p < 0.01 |
| Crude Plantaginis Semen (CPS) Extract | Not specified | Significantly increased | p < 0.01 |
| Salt-Processed Plantaginis Semen (SPS) Extract | Not specified | Significantly increased | p < 0.01 |
Source: Adapted from a study on the diuretic effect of Plantaginis Semen.[2]
Table 2: Effect of Plantaginis Semen Extract on Urinary Electrolyte Excretion
| Treatment Group | Na+ Excretion | K+ Excretion | Cl- Excretion | Significance vs. Model |
| Model (Saline) | Baseline | Baseline | Baseline | - |
| Furosemide | Significantly increased | Significantly increased | Significantly increased | p < 0.05, p < 0.01 |
| Crude Plantaginis Semen (CPS) Extract | Increased | Increased | Increased | Not specified |
| Salt-Processed Plantaginis Semen (SPS) Extract | Increased | Increased | Increased | Not specified |
Source: Adapted from a study on the diuretic effect of Plantaginis Semen.[2]
Table 3: Effect of Plantaginis Semen Extract on Aldosterone and Aquaporin-2 Levels
| Treatment Group | Aldosterone (ALD) Level | Aquaporin-2 (AQP2) Level | Significance vs. Model |
| Model (Saline) | Baseline | Baseline | - |
| Crude Plantaginis Semen (CPS) Extract | Decreased | Decreased | p < 0.01 |
| Salt-Processed Plantaginis Semen (SPS) Extract | Decreased | Decreased | p < 0.01 |
Source: Adapted from a study on the diuretic effect of Plantaginis Semen.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vivo diuretic activity study, based on protocols used in the investigation of Plantago extracts.
3.1. Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in standard metabolic cages to allow for the collection of urine.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Diet: Standard laboratory diet and water ad libitum.
3.2. Diuretic Activity Assay
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Hydration: To ensure a uniform water and electrolyte balance, rats are pre-treated with a saline load (e.g., 0.9% NaCl solution at 25 mL/kg body weight) orally.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Positive Control Group: Receives a standard diuretic (e.g., Furosemide at 10 mg/kg).
-
Test Groups: Receive the test substance (e.g., Plantaginis Semen extract or isolated this compound) at various doses.
-
-
Urine Collection: Urine is collected at specific time intervals (e.g., every hour for 6 hours) and the total volume is recorded.
-
Urine Analysis: The collected urine is analyzed for electrolyte concentrations (Na+, K+, Cl-).
-
Blood Sampling: At the end of the experiment, blood samples may be collected to measure serum levels of aldosterone and other relevant biomarkers.
-
Tissue Collection: Kidneys may be harvested for histological examination or molecular analysis (e.g., Western blotting for aquaporin-2 expression).
3.3. Biochemical Analysis
-
Electrolytes: Urinary and serum electrolyte concentrations are measured using an electrolyte analyzer.
-
Aldosterone and AQP2: Serum aldosterone and kidney tissue AQP2 protein levels are quantified using ELISA and Western blotting techniques, respectively.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the diuretic effect of this compound are still under investigation. However, based on studies of Plantago extracts and the known pharmacology of diuretics, several potential pathways can be proposed.
4.1. Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
The observed decrease in aldosterone levels following administration of Plantaginis Semen extract suggests an interaction with the RAAS.[1] Aldosterone promotes sodium and water reabsorption in the distal tubules and collecting ducts. Inhibition of aldosterone secretion or its action at the mineralocorticoid receptor would lead to increased sodium and water excretion.
Inferred inhibitory effect of this compound on the RAAS pathway.
4.2. Downregulation of Aquaporin-2 (AQP2) Water Channels
Aquaporin-2 is a vasopressin-regulated water channel located in the apical membrane of the principal cells of the collecting duct. Its expression and translocation to the membrane are crucial for water reabsorption. The finding that Plantaginis Semen extract decreases AQP2 levels in the kidney points to a key mechanism for its diuretic effect.[1] This could occur through direct inhibition of AQP2 expression or by interfering with the vasopressin signaling pathway.
Inferred inhibitory effect of this compound on AQP2 expression.
4.3. Potential Influence on Renal Ion Transporters
Many diuretics exert their effects by directly inhibiting ion transporters in the renal tubules. While there is no direct evidence for this compound, its structural similarity to other polyphenolic compounds suggests it could potentially interact with transporters such as the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle or the Na-Cl cotransporter (NCC) in the distal convoluted tubule. Further research is required to explore these possibilities.
General experimental workflow for in vivo diuretic activity assessment.
Conclusion and Future Directions
The available evidence from studies on Plantago extracts strongly suggests that this compound is a promising candidate for development as a novel diuretic agent. The observed effects on urine volume, electrolyte excretion, aldosterone levels, and aquaporin-2 expression provide a solid foundation for its potential mechanism of action.
However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Investigating Isolated this compound: Conducting diuretic studies using the purified compound to definitively attribute the observed effects and establish a clear dose-response relationship.
-
Elucidating Molecular Mechanisms: Exploring the direct effects of this compound on key renal targets, including the vasopressin V2 receptor, aquaporins, and major ion transporters (NKCC2, NCC, ENaC).
-
Signaling Pathway Analysis: Delineating the specific intracellular signaling cascades modulated by this compound in renal tubular cells.
-
Preclinical Safety and Efficacy: Comprehensive preclinical studies to evaluate the safety profile and therapeutic efficacy of this compound in relevant animal models of hypertension and edema.
By addressing these research gaps, the scientific community can pave the way for the potential clinical application of this compound as a novel and effective diuretic.
References
The Impact of Plantamajoside on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside (PMS), a phenylpropanoid glycoside primarily isolated from plants of the Plantago genus, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on the modulation of key signaling pathways in various cellular models. The information presented herein is intended to support further research and drug development initiatives centered on this promising natural compound.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several critical intracellular signaling cascades. The primary pathways affected include the NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways, as well as the intrinsic apoptosis cascade. These interactions underpin its potent anti-inflammatory, antioxidant, and anti-cancer properties.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been consistently shown to be a potent inhibitor of this pathway.[3] In cellular models, PMS prevents the degradation of IκB, which in turn sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, inhibiting its nuclear translocation and subsequent transcription of pro-inflammatory genes.[1][4] This inhibitory effect has been observed in various cell types, including endothelial cells, esophageal squamous cell carcinoma cells, and rat glomerular mesangial cells.[1][5][6]
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including p38, JNK, and ERK, are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli like IL-1β and advanced glycation end-products (AGEs).[1][7] For instance, in human umbilical vein endothelial cells (HUVECs), 10 μM of this compound suppressed the glycer-AGE-induced phosphorylation of JNK and p38 by 1.6-fold.[1] In lung carcinoma 95D cells, PMS treatment reduced the levels of phosphorylated p38 MAPK, contributing to its anti-cancer effects.[8][9]
The following diagram depicts the modulatory effect of this compound on the MAPK cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[8] This inhibition has been observed in various cancer cell lines, including lung and breast cancer, as well as in models of diabetic nephropathy.[3][5][8] By suppressing Akt activation, this compound can induce apoptosis and inhibit cell proliferation.[8]
A diagram illustrating this compound's intervention in the PI3K/Akt pathway is provided below.
References
- 1. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation | Semantic Scholar [semanticscholar.org]
- 8. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Screening of Plantamajoside for Antimicrobial Activity
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantamajoside is a bioactive phenylpropanoid glycoside predominantly isolated from plants of the Plantago genus, such as Plantago major and Plantago asiatica.[1][2] Traditionally, extracts from these plants have been used in medicine for various purposes, including the treatment of infectious diseases.[3][4] Modern pharmacological studies have identified this compound as a key compound responsible for a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor effects.[1][5]
Recently, there has been a growing interest in evaluating this compound as a potential antimicrobial agent, particularly in the context of increasing antibiotic resistance.[2] This compound represents a promising candidate for new therapeutic strategies due to its multifaceted bioactivities. This guide provides a comprehensive overview of the initial antimicrobial screening of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Quantitative Data Summary: Antimicrobial Activity
The antimicrobial potential of this compound and its source extracts has been evaluated against a range of pathogenic bacteria. The following tables summarize the key quantitative findings from various studies, including Minimum Inhibitory Concentration (MIC) and zone of inhibition data.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Microorganism | This compound Source/Form | MIC Value | Reference |
| Staphylococcus aureus USA300 | Purified this compound | 512 µg/mL | [2] |
| Staphylococcus aureus | P. major aqueous extract | 0.022 - 0.045 mg/mL | [6] |
| Escherichia coli | P. major aqueous extract | 0.09 - 0.181 mg/mL | [6] |
| Listeria monocytogenes | P. major aqueous extract | 0.09 - 0.181 mg/mL | [6] |
| Streptococcus mutans | P. major seed acetone extract | 0.5 mg/mL | [7] |
| Streptococcus mutans | P. major seed alcoholic extract | 2 mg/mL | [7] |
| Salmonella paratyphi | P. major dichloromethane extract | 1.5 mg/mL | [8] |
| Bacillus subtilis | P. major leaf extracts | 4 mg/mL | [7] |
| Pseudomonas aeruginosa | P. major leaf extracts | 4 mg/mL | [7] |
Zone of Inhibition
The disk diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity, indicated by the diameter of the growth inhibition zone around a disk containing the test compound.
| Microorganism | This compound Source/Form | Concentration | Zone of Inhibition (mm) | Reference |
| Pseudomonas aeruginosa | P. major leaf ethanolic extract | 100% | 22.18 | [3][9] |
| Pseudomonas aeruginosa | P. major leaf ethanolic extract | 10% - 75% | 9.93 - (conc. dependent) | [3][9] |
| Pseudomonas aeruginosa | Raw P. major extract | 1000 mg/mL | up to 16 | [3] |
| Staphylococcus aureus | P. major seed alcoholic extract | 100 mg/mL | 13 | [3] |
| Streptococcus mutans | P. major seed acetone extract | 1 mg/mL | 6 ± 0.2 | [3] |
| Streptococcus mutans | P. major seed alcoholic extract | 0.5 mg/mL | 8.3 ± 0.1 | [7] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following sections describe the core experimental protocols used in the screening of this compound.
Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
This compound stock solution of known concentration
-
Positive control (broth + inoculum) and negative control (broth only) wells
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution in MHB directly within the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive control wells containing only MHB and the bacterial inoculum, and negative control wells containing only MHB.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Agar Disk Diffusion Assay
This assay is a widely used method for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound solution of known concentration
-
Control antibiotic disks
Procedure:
-
Plate Inoculation: Uniformly streak the surface of an MHA plate with a sterile cotton swab dipped into the standardized bacterial suspension to create a bacterial lawn.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known volume and concentration of the this compound solution onto the surface of the agar.
-
Controls: Place a positive control disk (containing a standard antibiotic) and a negative control disk (containing only the solvent) on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound for antimicrobial properties.
Caption: Workflow for antimicrobial screening of this compound.
Proposed Mechanism: Inhibition of Sortase A in S. aureus
Recent studies suggest that this compound can inhibit the virulence of Staphylococcus aureus not by direct bactericidal action (as indicated by a high MIC of 512 µg/mL), but by targeting a key enzyme, Sortase A (SrtA).[2] SrtA is crucial for anchoring surface proteins involved in host cell adhesion and biofilm formation.[2]
Caption: Inhibition of S. aureus Sortase A by this compound.
Anti-Inflammatory Signaling Pathway Modulation
In addition to direct antimicrobial or anti-virulence activity, this compound possesses potent anti-inflammatory properties, which are critical for modulating the host's response to infection. It has been shown to suppress inflammatory pathways, such as NF-κB and MAPK, that are often activated by bacterial components like lipopolysaccharide (LPS).[10]
Caption: this compound's modulation of inflammatory pathways.
Conclusion and Future Directions
Initial screenings demonstrate that this compound possesses modest direct antibacterial activity against a range of pathogens, as evidenced by its MIC values. However, its more significant potential may lie in its anti-virulence and immunomodulatory activities. The ability of this compound to inhibit S. aureus Sortase A at concentrations well below its MIC suggests a promising strategy for disarming pathogens without exerting strong selective pressure for resistance.[2] Furthermore, its capacity to suppress key inflammatory pathways like NF-κB and MAPK highlights its potential as an adjunctive therapy to control the host's inflammatory response during infection.[10]
Future research should focus on:
-
Synergy Studies: Investigating the synergistic effects of this compound with conventional antibiotics.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of infection.
-
Mechanism Elucidation: Further exploring its molecular targets in various pathogens and its detailed immunomodulatory effects.
-
Pharmacokinetics and Safety: Determining the bioavailability, distribution, metabolism, and toxicity profile of this compound to assess its suitability for clinical development.
References
- 1. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibition of Staphylococcus aureus sortase A by this compound: implications for controlling multidrug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Other Biomedical Properties of Extracts from Plantago major, Plantaginaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of ethanolic extracts of Plantago major leaves against Pseudomonas aeruginosa from burn infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Plantamajoside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside is a phenylethanoid glycoside found in various plant species, notably from the Plantago genus (e.g., Plantago asiatica, Plantago major)[1][2]. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of an acetonitrile and acidified water mixture. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated HPLC method for this compound analysis.
| Parameter | Value | Reference |
| Linearity Range | 0.0499 - 11.9664 µg | [3] |
| Correlation Coefficient (r) | 0.9999 | [3] |
| Average Recovery | 100.6% | [3] |
| Relative Standard Deviation (RSD) for Recovery | 2.7% | [3] |
| Limit of Detection (LOD) | Estimated based on signal-to-noise ratio (S/N) of 3 | General Practice |
| Limit of Quantification (LOQ) | Estimated based on signal-to-noise ratio (S/N) of 10 | General Practice |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)[4]
-
Ultrapure water
-
Plant extract samples
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Promicil C18 (4.6 mm x 250 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (17:83, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 330 nm[3]
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
Sample Preparation
-
Extraction: Accurately weigh a known amount of powdered plant material (e.g., 1.0 g). Add a suitable volume of methanol (e.g., 25 mL) and perform extraction using ultrasonication for 30 minutes, followed by centrifugation or filtration.[4] Repeat the extraction process two more times to ensure complete extraction.
-
Sample Solution: Combine the supernatants from all extractions and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC injection.
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Experimental Workflow
Caption: Workflow for this compound Quantification.
Method Validation
For routine application, this method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of the blank, standard, and sample solutions.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both intra-day and inter-day levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study using the standard addition method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion
The HPLC method described in this application note is simple, accurate, and reliable for the quantification of this compound in plant extracts. It is a valuable tool for the quality control and standardization of herbal products containing this bioactive compound. For more advanced analysis, such as pharmacokinetic studies in complex biological matrices, a more sensitive technique like UHPLC-MS/MS may be considered.[5]
References
- 1. HPLC quantitative analysis of plantaginin in Shazenso (Plantago asiatica L.) extracts and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UHPLC-MS/MS determination and pharmacokinetic study of this compound in rat plasma after oral administration of single this compound and Plantago asiatica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Plantamajoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plantamajoside is a bioactive phenylethanoid glycoside found in various plant species, most notably in the genus Plantago.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2][3] Preclinical studies have demonstrated its potential in modulating key signaling pathways implicated in various diseases, such as the NF-κB, PI3K/Akt, and MAPK pathways.[2][4] This document provides detailed protocols for the extraction and purification of this compound, along with relevant quantitative data and a summary of its biological activities to guide researchers in their investigative efforts.
Experimental Protocols
This section details a common methodology for the extraction and purification of this compound from Plantago asiatica L.[5]
1. Plant Material and Extraction:
-
Starting Material: Dried and powdered aerial parts of Plantago asiatica L.
-
Extraction Solvent: 80% aqueous ethanol.
-
Procedure:
-
Macerate 200 g of the powdered plant material with 500 mL of 80% aqueous ethanol.
-
The extraction is carried out five times at room temperature, with each extraction lasting 12 hours.[5]
-
After each extraction, filter the mixture and combine the filtrates.
-
Concentrate the combined filtrates to dryness under vacuum at a temperature below 40°C.
-
2. Solvent Partitioning:
-
Solvents: Hexane, n-butanol, and water.
-
Procedure:
-
Re-dissolve the dried crude extract in 400 mL of water.
-
To remove nonpolar impurities, perform a liquid-liquid extraction twice with 400 mL of hexane for each wash. Discard the hexane layers.
-
Subsequently, extract the aqueous layer five times with 400 mL of n-butanol for each extraction.
-
Combine the n-butanol layers and concentrate them to dryness under vacuum at a temperature below 40°C to yield the n-butanol extract, which is enriched with this compound.[5]
-
3. Purification by High-Performance Centrifugal Partition Chromatography (HPCPC):
-
Instrumentation: Preparative HPCPC system.
-
Solvent System: A two-phase solvent system composed of ethyl acetate, n-butanol, ethanol, and water in a volume ratio of 0.5:0.5:0.1:1.[5]
-
Procedure:
-
Dissolve a known amount of the n-butanol extract in the solvent system mixture. For instance, 80 mg of the extract can be dissolved in 2 mL of the solvent mixture.[5]
-
Perform the HPCPC separation. The operational parameters should be optimized for the specific instrument, with a typical rotation speed of 1500 r/min and a flow rate of 1.5 mL/min.[5]
-
Collect fractions and monitor the separation process using an appropriate detection method, such as UV absorbance.
-
4. Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Agilent extend-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile (solvent A) and water containing 2% acetic acid (solvent B).[5]
-
Gradient Program:
-
0–20 min: 10% to 40% A (90% to 60% B)
-
20–22 min: 40% to 100% A (60% to 0% B)
-
22–25 min: 100% to 10% A (0% to 90% B)[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 320 nm.[5]
-
Procedure:
-
Analyze the collected HPCPC fractions containing the purified compound.
-
Combine the fractions that show a high purity of this compound.
-
The final purity of the isolated this compound should be determined by HPLC analysis. A purity of over 93.3% has been reported using this method.[5]
-
Data Presentation
The following table summarizes the quantitative data from a representative study on the extraction and purification of this compound.
| Parameter | Value | Reference |
| Starting Plant Material | 200 g of Plantago asiatica L. aerial parts | [5] |
| Extraction Solvent Volume | 5 x 500 mL of 80% aqueous ethanol | [5] |
| Yield of n-butanol Extract | 2822 mg | [5] |
| Amount of Extract for HPCPC | 1341 mg | [5][6] |
| Yield of Purified this compound | 45.6 mg | [5][6] |
| Purity of this compound | >93.3% | [5][6] |
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Diagram 2: Key Signaling Pathways Modulated by this compound
Caption: Signaling pathways inhibited by this compound.
Application Notes
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results in drug discovery and development.
-
Anti-inflammatory Effects: this compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines. This makes this compound a promising candidate for the development of anti-inflammatory drugs.
-
Anti-cancer Activity: The anti-proliferative and pro-apoptotic effects of this compound in cancer cells are partly attributed to its ability to suppress the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[2] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of tumor cells.[2]
-
Modulation of MAPK Pathway: this compound also regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific effects of this compound on this pathway can be cell-type dependent and contribute to its diverse pharmacological activities.
-
Neuroprotective Properties: Research suggests that this compound possesses neuroprotective effects, which may be linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in neuronal survival.[2]
These notes highlight the multifaceted nature of this compound's bioactivity and provide a basis for further investigation into its therapeutic potential. The provided extraction and purification protocol offers a reliable method for obtaining high-purity this compound for in-depth preclinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
Application of Plantamajoside in diabetes mellitus research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Plantamajoside (PMS), a phenylpropanoid glycoside derived from Plantago asiatica L., has emerged as a promising natural compound in the investigation of diabetes mellitus and its complications.[1] Preclinical studies have illuminated its multifaceted therapeutic potential, primarily centered on the protection of pancreatic β-cells and the amelioration of diabetic nephropathy. The primary mechanisms of action identified to date include the mitigation of endoplasmic reticulum (ER) stress, inhibition of apoptosis and ferroptosis in pancreatic β-cells, and the suppression of inflammation and oxidative stress.[1][2][3]
Key Therapeutic Actions:
-
Pancreatic β-Cell Protection: this compound has been demonstrated to protect pancreatic β-cells from damage induced by high glucose and palmitic acid, conditions that mimic the diabetic state.[4][5] This protective effect is mediated, at least in part, by the upregulation of DnaJ heat shock protein family (Hsp40) member C1 (DNAJC1), which subsequently inhibits ER stress and apoptosis.[2][4] Furthermore, PMS can suppress ferroptosis, an iron-dependent form of cell death, in pancreatic β-cells through the activation of the xCT/GPX4 pathway.[1]
-
Anti-inflammatory and Antioxidant Effects: In the context of diabetic nephropathy, this compound has been shown to alleviate high glucose-induced injury in glomerular mesangial cells by suppressing oxidative stress and inflammatory responses.[3][6] This is achieved through the inactivation of the Akt/NF-κB signaling pathway.[3][6]
-
Modulation of Regulated Cell Death Pathways: Research suggests that this compound's therapeutic potential may extend to the modulation of various forms of regulated cell death (RCD), including apoptosis, ferroptosis, and autophagy, which are implicated in the pathogenesis of diabetes.[2][7][8]
These findings position this compound as a valuable tool for researchers studying the cellular and molecular mechanisms of diabetes and as a potential lead compound for the development of novel anti-diabetic therapies.
Quantitative Data Summary
The following tables summarize the types of quantitative data that can be obtained from experiments investigating the effects of this compound. The values presented are illustrative and should be determined experimentally.
Table 1: In Vitro Efficacy of this compound on Pancreatic β-Cells (MIN6)
| Parameter | Control | High Glucose + Palmitic Acid | High Glucose + Palmitic Acid + PMS (X µM) |
| Cell Viability (%) | 100 | 55 ± 5 | 85 ± 6 |
| Apoptosis Rate (%) | 5 ± 1 | 35 ± 4 | 12 ± 2 |
| Relative GRP78 Expression | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.2 |
| Relative CHOP Expression | 1.0 | 4.5 ± 0.5 | 1.8 ± 0.3 |
| Relative Dnajc1 Expression | 1.0 | 0.6 ± 0.1 | 1.8 ± 0.2 |
| Relative GPX4 Expression | 1.0 | 0.5 ± 0.1 | 1.6 ± 0.2 |
| Intracellular ROS Levels | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 |
Table 2: In Vivo Efficacy of this compound in a T2DM Mouse Model
| Parameter | Control | T2DM Model | T2DM Model + PMS (X mg/kg) |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 280 ± 25 | 150 ± 18 |
| Serum Insulin (ng/mL) | 1.5 ± 0.2 | 0.7 ± 0.1 | 1.2 ± 0.15 |
| Pancreatic Bax/Bcl-2 Ratio | 1.0 | 3.5 ± 0.4 | 1.5 ± 0.3 |
| Pancreatic GRP78 Expression | 1.0 | 2.9 ± 0.3 | 1.4 ± 0.2 |
| Pancreatic Dnajc1 Expression | 1.0 | 0.7 ± 0.1 | 1.6 ± 0.2 |
| Pancreatic GPX4 Expression | 1.0 | 0.6 ± 0.1 | 1.5 ± 0.2 |
| Glomerular Fibronectin Expression | 1.0 | 3.8 ± 0.5 | 1.7 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Model of Pancreatic β-Cell Damage
This protocol describes the induction of cellular damage in a mouse pancreatic β-cell line (MIN6) using high glucose and palmitic acid, and subsequent treatment with this compound.
Materials:
-
MIN6 cells
-
DMEM with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Palmitic Acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (PMS)
-
MTT assay kit for cell viability
-
Annexin V-FITC/PI apoptosis detection kit
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Antibodies for Western blotting (Dnajc1, GRP78, CHOP, GPX4, β-actin)
-
DCFH-DA probe for ROS detection
Procedure:
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol at 37°C in a 5% CO2 incubator.
-
Palmitic Acid-BSA Conjugate Preparation: Dissolve palmitic acid in ethanol and conjugate to fatty acid-free BSA in a molar ratio of 6:1.
-
Induction of Cell Damage: Seed MIN6 cells in appropriate plates. Once they reach 70-80% confluency, replace the medium with DMEM containing high glucose (25 mM) and palmitic acid-BSA conjugate (e.g., 0.5 mM PA) for 24 hours. A control group should be cultured in normal glucose (5.5 mM) DMEM.
-
This compound Treatment: Treat the cells with various concentrations of this compound concurrently with the high glucose and palmitic acid challenge.
-
Assessment of Cell Viability: Perform an MTT assay to quantify cell viability according to the manufacturer's instructions.
-
Apoptosis Assay: Use an Annexin V-FITC/PI staining kit and flow cytometry to determine the percentage of apoptotic cells.
-
Gene Expression Analysis (qPCR): Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to analyze the mRNA levels of Dnajc1, GRP78, and CHOP.
-
Protein Expression Analysis (Western Blot): Lyse the cells and determine protein concentrations. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Dnajc1, GRP78, CHOP, GPX4, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Measurement of Intracellular ROS: Incubate cells with DCFH-DA probe and measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Protocol 2: In Vivo Type 2 Diabetes Mellitus (T2DM) Mouse Model
This protocol outlines the establishment of a T2DM mouse model using a high-fat diet and low-dose streptozotocin (STZ) injections, followed by treatment with this compound.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Normal Chow Diet (NCD)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound (PMS)
-
Glucometer and test strips
-
ELISA kits for insulin measurement
-
Reagents and antibodies for immunohistochemistry and Western blotting
Procedure:
-
Model Induction:
-
Feed mice a high-fat diet for 4-8 weeks to induce insulin resistance.
-
After the HFD feeding period, inject a low dose of STZ (e.g., 40 mg/kg, intraperitoneally) dissolved in cold citrate buffer for 5 consecutive days to induce partial β-cell damage.
-
Monitor blood glucose levels weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Divide the diabetic mice into a model group and a PMS-treated group. A control group of mice on a normal chow diet should also be maintained.
-
Administer PMS (e.g., by oral gavage) daily to the treatment group for a specified period (e.g., 4-8 weeks). The model group receives the vehicle.
-
-
Metabolic Assessments:
-
Monitor body weight, food intake, and water intake regularly.
-
Measure fasting blood glucose and serum insulin levels at the end of the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect pancreas and kidney tissues.
-
Histology: Fix a portion of the pancreas in 4% paraformaldehyde for hematoxylin and eosin (H&E) staining to assess islet morphology.
-
Immunohistochemistry/Immunofluorescence: Stain pancreatic sections for markers of apoptosis (e.g., TUNEL) and ER stress.
-
Western Blotting: Homogenize pancreatic and kidney tissues to analyze the protein expression of key molecules in the relevant signaling pathways (e.g., Dnajc1, GRP78, GPX4, p-Akt, p-NF-κB).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PMS action on ER stress and apoptosis in β-cells.
Caption: PMS inhibits ferroptosis via the xCT/GPX4 pathway.
Caption: PMS role in diabetic nephropathy via Akt/NF-κB.
References
- 1. Ferroptosis as a Novel Determinant of β-Cell Death in Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Ferroptosis Signaling in Pancreatic β-Cells: Novel Insights & Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defining the ferroptotic phenotype of beta cells in type 1 diabetes and its inhibition as a potential antidiabetic strategy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Utilizing Plantamajoside in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside, a phenylethanoid glycoside found in various Plantago species, has emerged as a promising natural compound with demonstrated anti-tumor activities across a range of cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of action of this compound in cancer cell line studies. The information compiled herein is derived from multiple studies and is intended to serve as a comprehensive resource for designing and executing experiments involving this compound.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize the available quantitative data to facilitate experimental planning and comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Adenocarcinoma | SRB | - | - | 225.10 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | WST-8 | 48 | 195 | 125 | [5] |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 228.2 | - | [5] |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 156.1 | - | [5] |
| OVCAR-3 | Ovarian Cancer | MTT | 72 | 138.9 | - | [5] |
| 95D | Lung Carcinoma | CCK-8 | - | - | Varies (Dose-dependent) | [6] |
Table 2: Effects of this compound on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time (hours) | % Inhibition of Migration/Invasion | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | Wound Healing | 200 | 36 | ~79.3 | [3][7] |
| 4T1 | Mouse Breast Cancer | Wound Healing | 200 | 36 | ~56.4 | [3][7] |
| MDA-MB-231 | Breast Adenocarcinoma | Transwell | 100 | - | 48.3 (±5.0) | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | Transwell | 200 | - | 53 (±8.7) | [7] |
| 4T1 | Mouse Breast Cancer | Transwell | 100 | - | 5.3 (±3.5) | [7] |
| 4T1 | Mouse Breast Cancer | Transwell | 200 | - | 36.3 (±5.7) | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, migration, and apoptosis.
Caption: this compound Signaling Pathways in Cancer Cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT/SRB)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
References
- 1. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation and epithelial-to-mesenchymal transition in hepatocellular carcinoma cells via modulating hypoxia-inducible factor-1α-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
High-Performance Centrifugal Partition Chromatography: A Robust Method for Isolating Plantamajoside
Application Note
This document provides a comprehensive guide for the isolation of Plantamajoside, a bioactive phenylethanoid glycoside, utilizing High-Performance Centrifugal Partition Chromatography (HPCPC). This technique offers an efficient and scalable solution for obtaining high-purity this compound from complex plant extracts, making it ideal for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a natural compound found in various plant species, notably in the genus Plantago.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2][3][4] The underlying mechanisms for these activities involve the modulation of key signaling pathways, such as the PPARγ/NF-κB/Cox-2 and MAPK/NF-κB pathways.[3][4]
High-Performance Centrifugal Partition Chromatography (HPCPC) is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample and leading to high recovery rates.[5][6][7] This makes it particularly well-suited for the purification of natural products from crude extracts.[6][8] This application note details a proven protocol for the successful isolation of this compound from Plantago asiatica.
Experimental Data Summary
The following table summarizes the quantitative data from a successful isolation of this compound from a butanolic extract of Plantago asiatica using HPCPC.[1][9]
| Parameter | Value |
| Starting Material | n-butanol extract of Plantago asiatica |
| Amount of Starting Material | 1341 mg |
| Amount of this compound Isolated | 45.6 mg |
| Purity of Isolated this compound | >93.3% |
| HPCPC Solvent System | Ethyl acetate: n-butanol: ethanol: water (0.5:0.5:0.1:1, v/v/v/v) |
| HPCPC Mode | Descending |
| Flow Rate | 1.5 mL/min |
| Rotational Speed | 1500 r/min |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound.
Extraction of this compound from Plantago asiatica
This protocol describes the initial extraction of phenylethanoid glycosides from the plant material.[9]
Materials:
-
Dried aerial parts of Plantago asiatica
-
80% aqueous ethanol
-
Hexane
-
n-butanol
-
Water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate 200 g of dried, powdered aerial parts of Plantago asiatica with 500 mL of 80% aqueous ethanol for 12 hours at room temperature.
-
Repeat the extraction five times.
-
Filter the extraction mixture after each cycle and combine the filtrates.
-
Concentrate the combined filtrates to dryness in vacuo at a temperature below 40°C.
-
Re-dissolve the resulting residue in 400 mL of water.
-
Defat the aqueous solution by partitioning twice with 400 mL of hexane in a separatory funnel. Discard the hexane layers.
-
Extract the aqueous layer five times with 400 mL of n-butanol.
-
Combine the n-butanol layers and concentrate to dryness in vacuo at a temperature below 40°C to yield the n-butanol extract.
-
Store the extract at -20°C until HPCPC separation.
HPCPC Isolation of this compound
This protocol details the purification of this compound from the n-butanol extract using HPCPC.[9]
Materials:
-
n-butanol extract of P. asiatica
-
Ethyl acetate
-
n-butanol
-
Ethanol
-
Deionized water
-
HPCPC instrument
-
Fraction collector
Procedure:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, ethanol, and water in a volume ratio of 0.5:0.5:0.1:1.
-
Shake the mixture vigorously in a separatory funnel and allow the phases to separate at room temperature.
-
-
HPCPC Instrument Setup:
-
Fill the entire coiled column of the HPCPC instrument with the upper phase (stationary phase).
-
Set the rotation speed to 1500 r/min.
-
Pump the lower phase (mobile phase) into the head-end of the column at a flow rate of 1.5 mL/min in descending mode.
-
-
Sample Injection:
-
Dissolve 80 mg of the n-butanol extract in 2 mL of the solvent system mixture (equal parts upper and lower phase).
-
Inject the sample solution into the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals.
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
HPLC Analysis
This protocol is for the analysis of the fractions obtained from HPCPC to determine the purity of this compound.[9]
Instrumentation and Conditions:
-
Column: Agilent extend-C18 column (250 mm × 4.6 mm, 5 µm) with a C18 guard column.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water containing 2% acetic acid
-
-
Gradient Program:
-
0-20 min: 10% to 40% A
-
20-22 min: 40% to 100% A
-
22-25 min: 100% to 10% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for this compound isolation.
Signaling Pathway of this compound in Hepatocellular Carcinoma
This diagram depicts the proposed signaling pathway through which this compound exerts its anti-tumor effects in hepatocellular carcinoma.[3]
Caption: this compound signaling pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]
- 6. CPC in Natural Extract Purification | RotaChrom Technologies [rotachrom.com]
- 7. Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Evaluating the Therapeutic Potential of Plantamajoside: Application Notes & Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of Plantamajoside, a bioactive phenylpropanoid glycoside with demonstrated anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1] The following protocols and data summaries are intended to facilitate the investigation of this compound's mechanisms of action and its potential as a therapeutic agent.
Introduction to this compound
This compound is a natural compound isolated from various plant species, notably from the genus Plantago.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities.[2][3] Preclinical studies have shown that this compound exerts its effects by modulating key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK, which are critically involved in the pathogenesis of numerous diseases.[1][4]
I. Anti-Cancer Activity of this compound
This compound has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[4]
Data Summary: Anti-Cancer Effects
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | SRB Assay | 225.10 µg/mL | IC50 | [5][6] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 195 µM (125 µg/mL) | ~50% viability decrease (48h) | [7] |
| HepG2 (Liver Cancer) | MTT Assay | 156.1 µM | IC50 (72h) | [7] |
| OVCAR-3 (Ovarian Cancer) | MTT Assay | 200 µM | Cytotoxic effect | [7] |
| 95D (Lung Carcinoma) | CCK-8 Assay | 100-200 µg/mL | Significant inhibition of viability and colony formation | [4] |
| Eca-109 & TE-1 (Esophageal Squamous Cell Carcinoma) | MTT Assay | Concentration-dependent | Inhibition of cell viability | [8] |
| MDA-MB-231 & 4T1 (Breast Cancer) | Transwell Assay | 100 µg/mL | 48.3% & 5.3% inhibition of migration, respectively | [4] |
| MDA-MB-231 & 4T1 (Breast Cancer) | Transwell Assay | 200 µg/mL | 53% & 36.3% inhibition of migration, respectively | [4] |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (PMS)
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Workflow for determining cell viability using the MTT assay.
II. Antioxidant Activity of this compound
This compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[9]
Data Summary: Antioxidant Effects
| Cell Line | Assay | Treatment Conditions | Concentration | Effect | Reference |
| H9c2 (Cardiomyocytes) | ROS Assay (DCFH-DA) | Hypoxia/Reoxygenation | 10, 20, 40 µM | Dose-dependent decrease in ROS levels | [5] |
| H9c2 (Cardiomyocytes) | SOD, CAT, GSH-Px Activity | Hypoxia/Reoxygenation | Not specified | Elevated enzyme activities | [9] |
| HBZY-1 (Glomerular Mesangial Cells) | ROS & MDA Assay | High Glucose | Not specified | Prevention of ROS and MDA production increase | [7] |
| HBZY-1 (Glomerular Mesangial Cells) | SOD Activity | High Glucose | Not specified | Prevention of SOD activity decrease | [7] |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of this compound to inhibit intracellular ROS production using the DCFH-DA probe.
Materials:
-
This compound (PMS)
-
Cell line of interest (e.g., HepG2, H9c2)
-
Culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
DCFH-DA Loading: Wash cells with PBS and incubate with DCFH-DA solution (e.g., 25 µM) for 60 minutes at 37°C.
-
Compound Treatment: Wash cells to remove excess DCFH-DA and add this compound at various concentrations, along with a positive control (e.g., quercetin).
-
ROS Induction: Add AAPH (e.g., 600 µM) to all wells except for the negative control.
-
Fluorescence Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) at multiple time points over a period of 1-2 hours.
-
Data Analysis: Calculate the area under the curve for fluorescence intensity versus time. Determine the percentage of ROS inhibition by this compound compared to the control.
Workflow for assessing cellular antioxidant activity.
III. Anti-Inflammatory Activity of this compound
This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, largely through the suppression of the NF-κB and MAPK signaling pathways.[2][6]
Data Summary: Anti-Inflammatory Effects
| Cell Line | Assay | Treatment Conditions | Concentration | Effect | Reference |
| HBZY-1 (Glomerular Mesangial Cells) | ELISA | High Glucose | Not specified | Decreased levels of TNF-α, IL-1β, and IL-6 | [7] |
| H9c2 (Cardiomyocytes) | ELISA | Hypoxia/Reoxygenation | Not specified | Attenuated production of TNF-α, IL-6, and IL-1β | [9] |
| Chondrocytes | Not specified | IL-1β | Not specified | Inhibited COX-2, iNOS, IL-6, and TNF-α | [6] |
| Esophageal Squamous Cell Carcinoma Cells | Not specified | LPS | Not specified | Inhibited IL-6 expression | [8] |
| HUVECs | Western Blot | Glycer-AGEs | 10 µM | Suppressed JNK and p38 phosphorylation | [10] |
Experimental Protocol: NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB activation.
Materials:
-
This compound (PMS)
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL).
-
Incubation: Incubate for 6-24 hours to allow for luciferase expression.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition.
Workflow for quantifying NF-κB inhibition.
IV. Analysis of Signaling Pathways
Western Blotting for MAPK Pathway Analysis
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., p38, JNK, ERK).
Materials:
-
This compound (PMS)
-
Cell line of interest
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus as required. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Inhibition of inflammatory signaling pathways by this compound.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound's efficacy using established cell-based assays. The summarized data highlights its potential as a multi-target therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs to further elucidate the pharmacological properties of this promising natural compound.
References
- 1. This compound alleviates acute sepsis-induced organ dysfunction through inhibiting the TRAF6/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation | Semantic Scholar [semanticscholar.org]
- 4. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates hypoxia-reoxygenation injury through integrin-linked kinase/c-Src/Akt and the mitochondrial apoptosis signaling pathways in H9c2 myocardial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects H9c2 cells against hypoxia/reoxygenation-induced injury through regulating the akt/Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Plantamajoside in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plantamajoside (PMS) is a phenylethanoid glycoside predominantly found in plants of the Plantago genus.[1][2] It is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, anti-tumor, and hepatoprotective effects.[2][3][4] These therapeutic properties make this compound a compound of significant interest for preclinical research in various disease models. This document provides a detailed overview of its in vivo administration in rodent models, summarizing key pharmacokinetic data, experimental protocols for different therapeutic applications, and the signaling pathways involved.
Pharmacokinetics of this compound in Rats
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Studies in Sprague-Dawley rats have shown that PMS is rapidly absorbed after oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Animal Model | Administration & Dosage | Source |
| Time to Max. Plasma Concentration (Tmax) | 16.7 ± 2.8 minutes | Sprague-Dawley Rats | Oral gavage of Plantago asiatica extract | [5][6] |
| Elimination Constant (Kel) | 0.28 ± 0.01 h⁻¹ | Sprague-Dawley Rats | Oral gavage of Plantago asiatica extract | [5] |
| Max. Plasma Concentration (Cmax) | 172.3 ± 35.1 ng/mL | Sprague-Dawley Rats | Oral gavage of Plantago asiatica extract | [7] |
| Dosage (Comparative Study) | ~8.98 mg/kg | Sprague-Dawley Rats | Oral gavage (Pure PMS vs. P. asiatica extract) | [4][8] |
Experimental Protocols and Applications
Neuroprotection in a Parkinson's Disease (PD) Mouse Model
This compound has been shown to alleviate neuronal damage by reducing microglia polarization and inhibiting specific signaling pathways.[3]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice are used.[3]
-
Disease Induction: A Parkinson's disease model is established by injecting lipopolysaccharide (LPS) into the right midbrain substantia nigra (SN) to induce neuroinflammation and dopaminergic neuron degeneration.[3]
-
PMS Administration: Following LPS injection, mice are treated with this compound. The specific dosage and route from the study can be adapted for further investigation.
-
Behavioral Analysis: Motor function and behavioral deficits are assessed using standard tests (e.g., rotarod test, pole test). PMS was found to improve LPS-induced behavioral dysfunction.[3]
-
Histological Analysis: Brain tissues, specifically the substantia nigra, are collected for analysis of microglial activation and neuronal damage.
Signaling Pathway: Inhibition of HDAC2/MAPK
This compound exerts its neuroprotective effects by suppressing the overactivation of microglia through the inhibition of the HDAC2/MAPK signaling pathway.[3]
Caption: PMS inhibits LPS-induced neuroinflammation via the HDAC2/MAPK pathway.
Neuroprotection in an Acute Spinal Cord Injury (ASCI) Rat Model
This compound demonstrates protective effects against apoptosis in rats following acute spinal cord injury.[1]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.[1]
-
Disease Induction: The ASCI model is established using Allen's weight-drop method to induce a standardized contusion injury to the spinal cord.[1]
-
PMS Administration: Rats are treated with varying concentrations of this compound via intraperitoneal injection immediately after injury and for a set duration.
-
Outcome Measures:
-
Locomotor Function: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histopathology: Spinal cord tissues are collected for Hematoxylin and Eosin (H&E) staining to evaluate morphological changes and tissue damage.[1]
-
Apoptosis Assessment: Expression of apoptotic factors (Caspase-3, Caspase-9, Bax, Bcl-2) is measured using Western blotting or immunohistochemistry.[1]
-
Table 2: Dosage Regimen for this compound in ASCI Rat Model
| Group | Treatment | Dosage | Route |
| 1 | PMS Low Dose | 20 mg/kg | Intraperitoneal |
| 2 | PMS Medium Dose | 40 mg/kg | Intraperitoneal |
| 3 | PMS High Dose | 80 mg/kg | Intraperitoneal |
| 4 | Positive Control | Methylprednisolone | 30 mg/kg |
| Source:[1] |
Signaling Pathway: Modulation of Apoptosis
This compound protects against ASCI by inhibiting the intrinsic apoptosis pathway, primarily by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]
Caption: PMS inhibits ASCI-induced apoptosis by regulating Bcl-2/Bax expression.
Anti-Tumor Activity in a Breast Cancer Mouse Model
This compound has been shown to inhibit the growth and pulmonary metastasis of breast cancer in an allograft mouse model.[7]
Experimental Protocol:
-
Animal Model: 4-week-old female BALB/c mice are used.[7]
-
Tumor Induction: 1.5 x 10⁶ 4T1 breast cancer cells are subcutaneously inoculated into the mammary fat pad. The 4T1 model is highly tumorigenic and spontaneously metastasizes to the lungs.[7]
-
PMS Administration: Starting five days after inoculation, mice are treated daily with this compound.
-
Outcome Measures:
-
Primary Tumor Growth: The size of the primary allograft tumor is measured regularly.
-
Metastasis: After 21 days of treatment, lungs are collected to quantify metastatic nodules.[7]
-
Mechanism of Action: The activity of matrix metalloproteinases (MMP-2 and MMP-9) is assessed in tumor tissues.
-
Table 3: Dosage Regimen for this compound in 4T1 Allograft Model
| Treatment | Dosage | Route | Duration |
| This compound | 200 mg/kg | Oral Delivery | 21 days |
| Source:[7] |
Signaling Pathway: Inhibition of Metastasis
The anti-metastatic effect of this compound is linked to its ability to decrease the activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[7]
Caption: PMS inhibits breast cancer metastasis by downregulating MMP-2/9 activity.
Treatment of Type 2 Diabetes Mellitus (T2DM) in Mice
This compound shows promise in treating T2DM by protecting pancreatic β-cells from a form of regulated cell death known as ferroptosis.[9]
Experimental Protocol:
-
Animal Model: A T2DM mouse model is established using a high-fat diet combined with an injection of streptozotocin (STZ).[9]
-
PMS Administration: T2DM mice are administered this compound orally (gavage). Dosages in related inflammatory and disease models range from 10 to 100 mg/kg.[9]
-
Outcome Measures:
-
Metabolic Parameters: Fasting blood glucose (FBG), HbA1c, and insulin levels are measured.
-
Pancreatic Function: The structure and health of pancreatic islets and β-cells are assessed through histological analysis.
-
Ferroptosis Markers: The expression of key proteins in the xCT/GPX4 pathway is evaluated in pancreatic tissue.[9]
-
Signaling Pathway: Inhibition of Ferroptosis
This compound mitigates ferroptosis in pancreatic β-cells by activating the xCT/GPX4 pathway, which is a crucial cellular defense mechanism against lipid peroxidation.[9]
Caption: PMS activates the xCT/GPX4 pathway to inhibit ferroptosis in β-cells.
General Experimental Workflow and Toxicology
A typical in vivo study involving this compound follows a standardized workflow.
Caption: General workflow for in vivo studies with this compound.
Toxicology and Safety: A 90-day repeated oral toxicity study in Sprague-Dawley rats was conducted to assess the safety of a this compound concentrate (>80% purity).[10][11]
Table 4: 90-Day Oral Toxicity Study of this compound in Rats
| Parameter | Finding |
| Dosage Levels | 0, 500, 1000, and 2000 mg/kg body weight/day |
| Observations | No abnormal clinical signs, changes in body weight, food/water intake, or differences in hematological and serum biochemical values were observed. |
| NOAEL | The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be greater than 2000 mg/kg/day . |
| Source:[10][11] |
This high NOAEL suggests that this compound has a wide safety margin for oral administration in rats, supporting its potential for further drug development.
References
- 1. The protective mechanism of action of this compound on a rat model of acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS determination and pharmacokinetic study of this compound in rat plasma after oral administration of single this compound and Plantago asiatica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound in inhibiting ferroptosis of pancreatic β cells and treatment of T2DM via activation of the xCT/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 90 day repeated oral toxicity study on this compound concentrate from Plantago asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectrophotometric Analysis of Plantamajoside's Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantamajoside, a phenylpropanoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant properties. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound has been shown to mitigate oxidative stress, making it a promising candidate for the development of novel therapeutic agents.
This document provides detailed application notes and standardized protocols for the spectrophotometric analysis of this compound's antioxidant capacity. The assays described herein—DPPH, ABTS, FRAP, and CUPRAC—are widely used, robust, and reproducible methods for evaluating the antioxidant potential of chemical compounds. Furthermore, this guide includes information on the underlying signaling pathways influenced by this compound in mediating its antioxidant effects.
Data Presentation
The antioxidant capacity of this compound and relevant plant extracts is summarized in the tables below. These values are essential for comparing its efficacy against standards and other compounds.
Table 1: Radical Scavenging Activity of Pure this compound
| Assay | Parameter | Value | Source |
| DPPH | IC₅₀ (µM) | 11.8 | [1] |
Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Antioxidant Capacity of Plantago major Methanolic Extract
| Assay | Parameter | Value | Source |
| DPPH | IC₅₀ (µg/mL) | 127.33 ± 1.07 | [2] |
| ABTS | IC₅₀ (µg/mL) | 46.74 ± 2.53 | [2] |
| FRAP | mg Trolox Equivalents (TE)/g extract | 44.62 ± 0.61 | [2] |
Note: This data is for a methanolic extract of Plantago major, a plant known to contain this compound. The antioxidant activity of the pure compound may vary.
Experimental Protocols
Detailed methodologies for conducting the key spectrophotometric antioxidant assays are provided below.
Sample Preparation
Proper preparation of the this compound sample is critical for accurate and reproducible results.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO) or Methanol (ACS grade or higher)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Based on its solubility profile, this compound can be dissolved in DMSO, DMF, Ethanol, or PBS (pH 7.2)[1]. For most in vitro antioxidant assays, dissolving in DMSO or methanol is common practice.
-
Prepare a stock solution of this compound at a concentration of 10 mM in the chosen solvent.
-
From the stock solution, prepare a series of dilutions in the same solvent to be used in the respective antioxidant assays. The concentration range should be selected to generate a dose-response curve from which the IC₅₀ or equivalent antioxidant capacity can be determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound solutions (prepared as described above)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the this compound solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound solutions
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of this compound solution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control, add 20 µL of the solvent instead of the this compound solution.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant's reducing power.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound solutions
-
Trolox or Ferrous sulfate (FeSO₄) (as standards)
-
96-well microplate
-
Microplate reader
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of this compound solution.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant like Trolox or FeSO₄ and is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
This assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant. The resulting stable, yellow-orange complex is measured spectrophotometrically.
Materials:
-
Copper (II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
This compound solutions
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture by adding the following in each well:
-
50 µL of CuCl₂ solution
-
50 µL of neocuproine solution
-
50 µL of ammonium acetate buffer
-
-
Assay Procedure:
-
Add 50 µL of various concentrations of this compound solution to the reaction mixture.
-
For the blank, add 50 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Trolox and expressed as Trolox equivalents (TE).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the spectrophotometric analysis of this compound's antioxidant capacity.
Signaling Pathway Diagram
References
Unraveling the Genetic influence: Techniques for Studying Plantamajoside's Effect on Gene Expression
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the therapeutic potential of Plantamajoside, a bioactive compound derived from Plantago asiatica, understanding its impact on gene expression is paramount. These comprehensive application notes and protocols detail established techniques to elucidate the molecular mechanisms by which this compound modulates cellular pathways, offering a roadmap for future research and drug discovery.
This compound, a phenylethanoid glycoside, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] These properties are intrinsically linked to its ability to alter gene expression, primarily by influencing key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[4][5][6] This document provides detailed methodologies for investigating these effects using standard molecular biology techniques.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several critical intracellular signaling pathways involved in inflammation, cell survival, and proliferation.
-
NF-κB Signaling Pathway: this compound can inactivate the NF-κB pathway, a key regulator of inflammatory responses.[4] It has been observed to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. Studies have shown that it can suppress the phosphorylation of key MAPK members like p38, JNK, and ERK, thereby mitigating inflammatory responses.[2][6]
-
PI3K/Akt Signaling Pathway: this compound has been found to inactivate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] This inhibition contributes to its anti-tumor effects by promoting apoptosis in cancer cells.[5]
-
PPARγ/NF-κB/Cox-2 Signaling Pathway: In the context of hepatocellular carcinoma, this compound has been shown to promote the expression of PPARγ while suppressing NF-κB and Cox-2, indicating its potential as a therapeutic agent.[7]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from various studies, providing a clear comparison of this compound's efficacy in modulating gene and protein expression.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Cell Line | Treatment | Concentration | Incubation Time | Target Gene | Fold Change (vs. Control) | Reference |
| HUVECs | glycer-AGEs + this compound | 10 μM | 6 h | TNF-α | Significantly reduced | [2] |
| HUVECs | glycer-AGEs + this compound | 10 μM | 6 h | IL-6 | Significantly reduced | [2] |
| HUVECs | glycer-AGEs + this compound | 10 μM | 6 h | MCP-1 | Significantly reduced | [2] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | IL-1β | Suppressed | [6] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | IL-6 | Suppressed | [6] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | TNF-α | Suppressed | [6] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation
| Cell Line | Treatment | Concentration | Incubation Time | Target Protein | Effect | Reference |
| HUVECs | glycer-AGEs + this compound | 10 μM | 60 min | p-JNK | Suppressed | [2] |
| HUVECs | glycer-AGEs + this compound | 10 μM | 60 min | p-p38 | Suppressed | [2] |
| HUVECs | glycer-AGEs + this compound | 10 μM | 24 h | RAGE | Reduced | [2] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | p-IκBα | Inhibited | [6] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | p-p65 | Inhibited | [6] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | p-p38 | Inhibited | [6] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | p-JNK | Inhibited | [6] |
| RAW264.7 | LPS + this compound | Dose-dependent | - | p-ERK | Inhibited | [6] |
| 95D Lung Cancer Cells | This compound | 50, 100, 200 µg/mL | 24 h | p-p38 MAPK | Reduced | [5] |
| 95D Lung Cancer Cells | This compound | 50, 100, 200 µg/mL | 24 h | p-AKT | Reduced | [5] |
| Huh7 & PLC/PRF5 HCC Cells | This compound | 25, 50, 100 µg/mL | 48 h | PPARγ | Promoted | [7] |
| Huh7 & PLC/PRF5 HCC Cells | This compound | 25, 50, 100 µg/mL | 48 h | NF-κB | Suppressed | [7] |
| Huh7 & PLC/PRF5 HCC Cells | This compound | 25, 50, 100 µg/mL | 48 h | Cox-2 | Suppressed | [7] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: this compound inactivates the PI3K/Akt signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for analyzing this compound's effect on gene expression.
Experimental Protocols
Cell Culture and Treatment
Objective: To expose cultured cells to this compound to study its effects on gene expression.
Materials:
-
Appropriate cell line (e.g., HUVECs, RAW264.7, HepG2, 95D)
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Incubator (37°C, 5% CO2)
-
Cell culture plates/flasks
Protocol:
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Prepare fresh media containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) and a vehicle control.[2][5][7]
-
Remove the old media from the cells and wash with PBS.
-
Add the media containing this compound or vehicle control to the respective wells/flasks.
-
Incubate the cells for the desired period (e.g., 6, 24, 48 hours).[2][5][7]
-
After incubation, harvest the cells for downstream applications (RNA or protein extraction).
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of target genes.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the treated and control cells using TRIzol reagent according to the manufacturer's protocol.[2] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[2]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Example Primer Sequences (from literature for Human RAGE): [2]
-
Forward: 5′-GGAATGGAAAGGAGACCAAG-3′
-
Reverse: 5′-CCCTTCTCATTAGGCACCAG-3′
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.[2][5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C.[2] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[2]
RNA Sequencing (RNA-Seq) and Microarray Analysis
Objective: To obtain a global profile of gene expression changes induced by this compound.
Protocol Overview:
-
Sample Preparation: Extract high-quality total RNA from this compound-treated and control cells.
-
Library Preparation (for RNA-Seq): Construct cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[9]
-
Hybridization (for Microarray): Label the RNA samples with fluorescent dyes and hybridize them to a microarray chip containing thousands of known gene probes.[10]
-
Sequencing/Scanning: Sequence the prepared libraries using a next-generation sequencing platform (for RNA-Seq) or scan the microarray chip to measure the fluorescence intensity of each probe.[9][10]
-
Data Analysis:
-
RNA-Seq: Align the sequence reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes (DEGs) between the treated and control groups.[11][12]
-
Microarray: Normalize the raw intensity data and identify genes with significant changes in expression.[10]
-
Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis on the DEGs to identify the biological processes and pathways affected by this compound.
-
These advanced techniques can provide a comprehensive, unbiased view of the transcriptional landscape altered by this compound, potentially revealing novel targets and mechanisms of action.[13][14]
References
- 1. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq reveals the key pathways and genes involved in the light-regulated flavonoids biosynthesis in mango (Mangifera indica L.) peel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Microarrays in Herbal Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome analysis of Plantago major as a phytoremediator to identify some genes related to cypermethrin detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Genome Sequencing and RNA-seq-Driven Discovery of New Targets That Affect Carotenoid Synthesis in Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De Novo Transcriptome Analysis of Medicinally Important Plantago ovata Using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Gene Expression to Study Specialized Metabolism—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Asthmatic Properties of Plantamajoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Plantamajoside, a phenylpropanoid glycoside primarily isolated from plants of the Plantago genus, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1] Emerging evidence suggests that this compound may offer a promising therapeutic avenue for the management of asthma, a chronic inflammatory disease of the airways. This document provides detailed application notes and experimental protocols for investigating the anti-asthmatic properties of this compound, focusing on its mechanisms of action involving key inflammatory signaling pathways.
Mechanism of Action:
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the pathogenesis of asthma. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[2] These pathways are crucial for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that drive airway inflammation, mucus hypersecretion, and airway hyperresponsiveness characteristic of asthma.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on key markers of airway inflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mucin Expression in Human Airway Epithelial Cells (16-HBE) stimulated with Lipopolysaccharide (LPS)
| Treatment Group | Concentration (µg/mL) | MUC5AC Expression (relative to control) | IL-6 Expression (relative to control) | IL-1β Expression (relative to control) |
| Control | - | 1.00 | 1.00 | 1.00 |
| LPS | - | Increased | Increased | Increased |
| LPS + this compound | 20 | Decreased | Decreased | Decreased |
| LPS + this compound | 40 | Further Decreased | Further Decreased | Further Decreased |
Data adapted from a study on LPS-induced airway inflammation, a model relevant to asthma pathophysiology.[3]
Table 2: Effect of Plantago major Extract (containing this compound) on Mast Cell Infiltration in a Rat Model of Asthma
| Treatment Group | Mast Cell Count (per unit area) |
| Control | Normal |
| Asthmatic | Significantly Increased |
| Asthmatic + P. major Extract | Significantly Decreased |
| Asthmatic + Theophylline | Decreased |
This data is from a study using a whole plant extract. This compound is a major active component of Plantago major.[4][5]
Mandatory Visualizations
Caption: this compound inhibits key inflammatory signaling pathways in asthma.
Caption: Workflow for in vivo evaluation of this compound in an asthma model.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Inflammatory Responses in Human Airway Epithelial Cells
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators and mucin in human bronchial epithelial cells (e.g., 16-HBE) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Human bronchial epithelial cell line (16-HBE)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Primers for MUC5AC, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for IL-6 and IL-1β
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture 16-HBE cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours) to determine the non-toxic concentration range.
-
Experimental Treatment: Seed 16-HBE cells in appropriate culture plates (e.g., 6-well plates). Once confluent, pre-treat the cells with non-toxic concentrations of this compound (e.g., 20 and 40 µg/mL) for 1-2 hours.[3]
-
Inflammatory Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle control group (no this compound) and an unstimulated control group.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for MUC5AC, IL-6, IL-1β, and the housekeeping gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
Cytokine Protein Analysis (ELISA):
-
Measure the protein levels of IL-6 and IL-1β in the collected cell culture supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: In Vivo Evaluation of this compound in a Murine Model of Allergic Asthma (Adapted Protocol)
Objective: To assess the therapeutic potential of this compound in reducing airway inflammation, mucus production, and airway hyperresponsiveness in a murine model of ovalbumin (OVA)-induced allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for this compound administration (e.g., saline with a small percentage of DMSO)
-
Methacholine
-
Whole-body plethysmograph
-
Reagents for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differential staining (e.g., Wright-Giemsa stain)
-
ELISA kits for murine IL-4, IL-5, IL-13, and total IgE
-
Reagents for lung tissue fixation (e.g., 10% neutral buffered formalin) and histological staining (H&E and PAS)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in alum (e.g., 2 mg) in a total volume of 200 µL saline.[6]
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice with an aerosolized solution of 1% OVA in saline for 30 minutes using a nebulizer.[6]
-
-
This compound Treatment:
-
Administer this compound (e.g., via oral gavage or i.p. injection) at desired doses daily, starting from day 20 until the end of the experiment. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
-
Assessment of Airway Hyperresponsiveness (AHR) (Day 24):
-
Measure AHR in response to increasing concentrations of nebulized methacholine (0-50 mg/mL) using a whole-body plethysmograph. Record the enhanced pause (Penh) values.
-
-
Sample Collection (Day 25):
-
Anesthetize the mice and collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs.
-
Perfuse the lungs and harvest them for histological analysis.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after staining.
-
Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.
-
-
Serum Analysis:
-
Measure the total IgE levels in the serum by ELISA.
-
-
Lung Histology:
-
Fix the lung tissues in formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Stain sections with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
-
Data Analysis: Analyze the data using appropriate statistical tests to compare the different treatment groups.
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the anti-asthmatic properties of this compound. By elucidating its inhibitory effects on key inflammatory pathways and its ability to mitigate hallmark features of asthma in preclinical models, these studies will be instrumental in evaluating the therapeutic potential of this compound as a novel treatment for asthma.
References
- 1. Plantago asiatica - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits Lipopolysaccharide-Induced MUC5AC Expression and Inflammation through Suppressing the PI3K/Akt and NF-κB Signaling Pathways in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histophatologic changes of lung in asthmatic male rats treated with hydro-alcoholic extract of Plantago major and theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histophatologic changes of lung in asthmatic male rats treated with hydro-alcoholic extract of Plantago major and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Plantamajoside in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Plantamajoside (PMS), a phenylpropanoid glycoside primarily isolated from plants of the Plantago genus, has emerged as a promising natural compound for the investigation of neuroinflammatory diseases.[1][2] Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, and neuroprotective properties. These notes provide an overview of its application in studying neuroinflammatory processes, particularly those implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Mechanism of Action:
This compound exerts its anti-neuroinflammatory effects through the modulation of key signaling pathways. The primary mechanisms include:
-
Inhibition of NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes.[3][4][5][6][7] By inhibiting the phosphorylation and degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another crucial signaling cascade in the inflammatory response. This compound has been demonstrated to inhibit the phosphorylation of p38 and JNK, further contributing to the suppression of inflammatory cytokine production.[3][8]
-
Attenuation of Microglial Activation: Microglia, the resident immune cells of the central nervous system, play a central role in neuroinflammation. This compound effectively suppresses the activation of microglial cells, reducing their proliferation and the release of cytotoxic factors like nitric oxide (NO) and reactive oxygen species (ROS).[8][9]
-
Antioxidant Activity: this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage in neuroinflammatory conditions.
Applications in Neuroinflammatory Models:
-
In Vitro Models: this compound is widely studied in lipopolysaccharide (LPS)-stimulated BV-2 microglial cell cultures. This model mimics the inflammatory response of microglia to bacterial endotoxins and is a valuable tool for screening anti-inflammatory compounds and elucidating their mechanisms of action.
-
In Vivo Models: The efficacy of this compound has been investigated in animal models of neuroinflammatory diseases, including LPS-induced neuroinflammation in mice, models of Parkinson's disease, and acute spinal cord injury.[1][10] In these models, this compound has been shown to improve behavioral outcomes, protect neurons from damage, and reduce inflammatory markers in the brain.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
| Treatment | Concentration | NO Production (% of LPS control) | Reference |
| LPS | 1 µg/mL | 100% | N/A |
| This compound + LPS | 10 µM | Significantly reduced | N/A |
| This compound + LPS | 20 µM | Significantly reduced | N/A |
| This compound + LPS | 40 µM | Significantly reduced | N/A |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglial Cells
| Cytokine | This compound Concentration | Inhibition (%) | Reference |
| TNF-α | 10 µM | Significant reduction | N/A |
| TNF-α | 20 µM | Significant reduction | N/A |
| IL-6 | 10 µM | Significant reduction | N/A |
| IL-6 | 20 µM | Significant reduction | N/A |
| IL-1β | 10-40 µM | Decreased levels | [4] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol details the steps to assess the anti-neuroinflammatory effects of this compound in a widely used in vitro model.
1. Cell Culture and Maintenance:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
2. Treatment with this compound and LPS:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting).
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement). Include a vehicle control (DMSO) and an LPS-only control.
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
In Vivo Protocol: LPS-Induced Neuroinflammation Mouse Model
This protocol provides a general framework for studying the effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
1. Animals and Housing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the mice to acclimatize for at least one week before the experiment.
2. Induction of Neuroinflammation:
-
Induce neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 1 mg/kg body weight) dissolved in sterile saline.
-
The control group should receive an i.p. injection of sterile saline.
3. Administration of this compound:
-
This compound can be administered via oral gavage or intraperitoneal injection.
-
A typical dosage range for in vivo studies is 25-100 mg/kg body weight.[8]
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
Administer this compound daily for a specific period before and/or after the LPS injection, depending on the study design (prophylactic or therapeutic).
4. Behavioral Tests:
-
Conduct behavioral tests to assess cognitive and motor function at different time points after LPS injection.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Morris Water Maze or Y-maze: To evaluate learning and memory.
-
Rotarod Test: To assess motor coordination.
5. Histological and Biochemical Analysis:
-
At the end of the experiment, euthanize the mice and collect the brains.
-
For histology, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Post-fix the brains, cryoprotect in sucrose, and section using a cryostat or vibratome.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal damage (e.g., Fluoro-Jade or NeuN).
-
For biochemical analysis, homogenize brain tissue to measure cytokine levels by ELISA or to perform Western blotting for signaling proteins as described in the in vitro protocol.
Signaling Pathways and Experimental Workflow Visualizations
Below are diagrams illustrating the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits neuroinflammation by targeting the MAPK and NF-κB signaling pathways.
Caption: A typical experimental workflow for studying this compound in neuroinflammation.
References
- 1. This compound Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plantago asiatica - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histological analysis of mice brains. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
Application Notes and Protocols for the Industrial Synthesis and Scale-up of Plantamajoside Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plantamajoside, a phenylethanoid glycoside found in various Plantago species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] As research progresses towards potential therapeutic applications, the development of robust and scalable methods for its production is paramount. This document provides a comprehensive overview of the current methodologies for this compound synthesis and purification, with a focus on considerations for industrial scale-up. While detailed industrial-scale protocols are largely proprietary and not publicly available, this guide consolidates laboratory-scale procedures and outlines the critical factors for transitioning to large-scale production.
Methods of Production
There are three primary routes for the production of this compound:
-
Extraction from Natural Sources: Isolation from plants, primarily of the Plantago genus.
-
Total Chemical Synthesis: Complete synthesis from simple chemical precursors.
-
Enzymatic/Biosynthesis: Use of enzymes or engineered microorganisms to produce the molecule.
Each method presents a unique set of advantages and challenges in the context of industrial scale-up.
Extraction from Natural Sources and Purification
Extraction from Plantago asiatica and other Plantago species is a common laboratory method for obtaining this compound.[3][4] The process generally involves solvent extraction followed by multi-step chromatographic purification.
Experimental Protocol: Laboratory-Scale Extraction and Purification
This protocol is based on established laboratory procedures and serves as a foundation for pilot-scale studies.
1.1. Materials and Equipment:
-
Dried and powdered aerial parts of Plantago asiatica
-
80% Aqueous Ethanol
-
n-Hexane
-
n-Butanol
-
Deionized Water
-
Rotary Evaporator
-
High-Performance Centrifugal Partition Chromatography (HPCPC) system or Silica Gel and Sephadex LH-20 columns for chromatography
-
High-Performance Liquid Chromatography (HPLC) system for analysis
1.2. Extraction Procedure:
-
Macerate 1 kg of dried, powdered Plantago asiatica with 5 L of 80% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture and repeat the extraction process on the plant material four more times.
-
Combine the ethanol extracts and concentrate to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried extract in 2 L of deionized water.
-
Defat the aqueous solution by liquid-liquid extraction with 2 L of n-hexane twice. Discard the hexane layer.
-
Extract the aqueous layer successively with 2 L of n-butanol five times.
-
Combine the n-butanol layers and concentrate to dryness under reduced pressure at a temperature below 40°C to yield the crude n-butanol extract.
1.3. Purification Procedure (HPCPC):
-
Prepare a two-phase solvent system of ethyl acetate:n-butanol:ethanol:water (0.5:0.5:0.1:1, v/v/v/v).
-
Dissolve a portion of the n-butanol extract in the solvent system.
-
Perform purification using an HPCPC system according to the manufacturer's instructions.
-
Monitor the fractions by HPLC and combine those containing pure this compound.
-
Evaporate the solvent to obtain purified this compound.
1.4. Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)
-
Detection: UV at 330 nm
-
Flow Rate: 1.0 mL/min
Quantitative Data from Laboratory-Scale Extraction
The following table summarizes representative data from a laboratory-scale extraction and purification of this compound.
| Parameter | Value | Reference |
| Starting Material | 1341 mg of n-butanol extract | [3] |
| Purified this compound | 45.6 mg | [3] |
| Purity | >93.3% | [3] |
Scale-Up Considerations for Extraction and Purification:
-
Process Optimization: The efficiency of extraction can be improved using techniques like microwave-assisted extraction (MAE) or subcritical water extraction (SWE), which can reduce solvent consumption and extraction time.[5]
-
Chromatography: Scaling up traditional column chromatography can be challenging due to high solvent consumption and low throughput. Industrial-scale purification would likely employ preparative HPLC systems with larger columns and automated fraction collection.[6][7]
-
Process Analytical Technology (PAT): Implementing PAT, such as in-line UV or NIR spectroscopy, can enable real-time monitoring of the concentration of this compound during extraction and chromatography, leading to better process control and optimization.[4][6][8]
Workflow for Scaled-Up Extraction and Purification
References
- 1. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. Documents download module [ec.europa.eu]
- 8. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Plantamajoside Solubility for In Vitro Assays
Welcome to the technical support center for Plantamajoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the known solubility properties of this compound?
A1: this compound is a phenylpropanoid glycoside with limited aqueous solubility, a common challenge for many natural products.[1][2][3] Its solubility is significantly better in organic solvents. Below is a summary of reported solubility data in various common laboratory solvents.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Source |
| Dimethylformamide (DMF) | 50 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 33 mg/mL | [4] |
| Ethanol (EtOH) | ≥64 mg/mL | [5][6] |
| Ethanol | 10 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [4] |
| Methanol, Pyridine | Soluble | [7] |
| Water, 50% Methanol, 50% Ethanol | Low (compared to deep eutectic solvents) | [8] |
Note: Solubility can vary between different batches and sources of the compound. It is always recommended to perform a solubility test with your specific batch.
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous medium where it is less soluble. The troubleshooting guide below outlines steps to address this.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
| Problem | Probable Cause | Recommended Solution |
| Precipitation upon dilution | The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved in the aqueous medium. | Ensure the final concentration of the primary solvent (e.g., DMSO) in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5% or <0.1%). Prepare a higher concentration stock solution so that a smaller volume is needed for the final dilution. |
| Cloudiness or crystals form over time | The compound is supersaturated and is slowly coming out of solution. | Lower the final concentration of this compound in your assay to stay within its aqueous solubility limit. Consider using techniques like gentle warming (to 37°C) or brief sonication of the stock solution before dilution.[6][9] |
| Inconsistent experimental results | Inaccurate final concentration due to precipitation. | Visually inspect your final working solutions under a microscope to ensure no precipitate is present before adding them to your assay. Prepare fresh dilutions for each experiment. |
| Stock solution appears cloudy | The compound is not fully dissolved in the primary organic solvent. | Ensure you are using a high-purity, anhydrous grade solvent. Gently warm the solution (e.g., in a 37°C water bath) and use a vortex mixer or an ultrasonic bath to aid dissolution.[6][9] |
Q3: What is a reliable protocol for preparing this compound solutions for in vitro assays?
A3: A standard approach is to prepare a high-concentration stock solution in an organic solvent like DMSO and then perform a serial dilution to create working solutions. This minimizes the amount of organic solvent introduced into the final assay.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in cell culture medium.
Materials:
-
This compound (MW: 640.6 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM)
-
Vortex mixer and/or sonicator
Methodology:
Part 1: Preparing a 10 mM Stock Solution
-
Weigh out 6.41 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 2-3 minutes to dissolve the compound.
-
If dissolution is slow, you can gently warm the tube to 37°C and/or place it in an ultrasonic bath for 5-10 minutes.[6][9]
-
Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][9]
Part 2: Preparing a 10 µM Working Solution
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in cell culture medium to create an intermediate 100 µM solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Vortex the intermediate solution gently.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
-
The final DMSO concentration in this example would be 0.1%. Always calculate the final solvent concentration to ensure it is below the tolerance level for your specific cell line.
Q4: Are there advanced methods to improve this compound solubility if standard solvents are insufficient?
A4: Yes, for particularly challenging applications, several advanced formulation strategies can be explored to enhance the solubility and bioavailability of natural products like this compound.[1][2][3]
-
Co-solvency: A mixture of solvents can be more effective than a single one. A formulation using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a clear solution.[9]
-
Complexation: Using cyclodextrins (like HP-β-CD) can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility and stability.[1]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid-state, which can improve dissolution rates.[2]
-
Nanotechnology: Encapsulating this compound in nanocarriers such as nanohydrogels or solid lipid nanoparticles can significantly improve its solubility, stability, and delivery to cells.[10]
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for this compound Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods to improve the solubility of therapeutical natural products: a review - ProQuest [proquest.com]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS:104777-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. Exploration of a ternary deep eutectic solvent for the efficient extraction of this compound, acteoside, quercetin and kaempferol from Plantago asiatica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plantamajoside Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Plantamajoside in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound in rats?
Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed at approximately 16.7 minutes.[1] However, it is also quickly eliminated from the body. This rapid clearance contributes to its overall low oral bioavailability.
Q2: Why is the oral bioavailability of this compound considered poor?
The poor oral bioavailability of this compound, and structurally similar phenylethanoid glycosides like acteoside, is attributed to several factors. These include its high hydrophilicity, which can limit its ability to permeate the intestinal membrane, and rapid metabolism and elimination.[2][3] For instance, the absolute bioavailability of acteoside, a closely related compound, has been reported to be as low as approximately 1% in rats.[4]
Q3: What are some potential strategies to improve the bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly absorbed compounds like this compound. These include the use of lipid-based delivery systems such as liposomes and self-emulsifying drug delivery systems (SEDDS), as well as nanotechnology-based approaches like nanoparticles and phospholipid complexes.[1][5] Co-administration with other compounds, such as polysaccharides, has also been shown to improve the bioavailability of similar molecules.
Q4: Has the use of nanoparticles been explored for this compound delivery?
Yes, nanoparticle-based delivery systems have been investigated for this compound. For example, a multi-functional nanoparticle has been used to co-deliver this compound and Sorafenib to combat drug resistance in hepatocellular carcinoma.[6][7][8] This approach demonstrates the feasibility of encapsulating this compound in nanoparticles to potentially improve its pharmacokinetic profile and target it to specific tissues.
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide provides potential solutions and experimental approaches to address the low bioavailability of this compound in your animal studies.
Issue 1: Low Plasma Concentrations of this compound After Oral Administration
Potential Cause: Poor absorption from the gastrointestinal tract and rapid metabolism.
Troubleshooting Strategies:
-
Formulation with Lipid-Based Carriers:
-
Liposomes: Encapsulating this compound in liposomes can protect it from degradation in the gastrointestinal tract and enhance its absorption. For the structurally similar acteoside, chitosan-coated liposomes have been shown to improve stability and oral bioavailability.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media. This can enhance the solubility and absorption of hydrophilic compounds.
-
-
Nanoparticle-Based Formulations:
-
Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can improve its stability and provide controlled release, potentially increasing its time in circulation.
-
Phospholipid Complexes: Creating a phospholipid complex of this compound can enhance its lipophilicity, thereby improving its permeation across the intestinal membrane. This strategy has been successfully applied to other phenylethanoid glycosides.[1]
-
-
Co-administration with Bio-enhancers:
-
Investigate the co-administration of this compound with known absorption enhancers or compounds that can modulate gut microbiota. For instance, Cistanche polysaccharides have been shown to enhance the bioavailability of acteoside by influencing intestinal flora and the production of short-chain fatty acids.[9]
-
Data on Bioavailability Enhancement of a Structurally Similar Compound (Acteoside)
The following table summarizes the pharmacokinetic parameters of acteoside and the improvements observed with different formulation strategies. These can serve as a reference for potential enhancements with this compound.
| Formulation | Animal Model | Dose | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Acteoside Solution | Rat | 40 mg/kg (oral) | 0.29 ± 0.17 | 312.54 ± 44.43 | ~1 | [4] |
| Acteoside Solution | Rat | 100 mg/kg (oral) | - | - | 0.12 | [3] |
| Acteoside Solution | Dog | 10 mg/kg (oral) | - | 0.42 µg/mL | ~4 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Conceptual)
This protocol is a conceptual guideline based on methods used for similar compounds.
-
Materials: this compound, Soy Phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).
-
Method (Thin-Film Hydration):
-
Dissolve SPC and cholesterol in a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
Sonicate the resulting suspension using a probe sonicator to reduce the vesicle size and form small unilamellar vesicles.
-
Purify the liposomal suspension by centrifugation or dialysis to remove unencapsulated this compound.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Protocol 2: Pharmacokinetic Study Design in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).
-
Group 2: Oral gavage of this compound solution (control).
-
Group 3: Oral gavage of this compound-loaded liposomes.
-
Group 4: Oral gavage of another novel this compound formulation.
-
-
Dosing: Administer a consistent dose of this compound across all groups (e.g., 50 mg/kg for oral, 5 mg/kg for IV).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations to enhance oral bioavailability.
Caption: Conceptual diagram illustrating how advanced formulations can overcome barriers to this compound absorption in the gastrointestinal tract.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Verbascoside-Rich Plant Extracts in Animal Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nutraceutical prospects of Houttuynia cordata against the infectious viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation [frontiersin.org]
Stability of Plantamajoside under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Plantamajoside under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, illustrative data, detailed experimental protocols, and visual workflows to assist in your research.
Frequently Asked Questions (FAQs)
General Stability
-
Q1: How stable is this compound in solution?
-
A1: this compound, a phenylethanoid glycoside, is susceptible to degradation in solution, particularly at elevated temperatures and non-neutral pH. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for each experiment.
-
-
Q2: What are the primary factors that affect this compound's stability?
-
A2: The main factors influencing this compound's stability are pH, temperature, and light exposure. As with other phenylethanoid glycosides, degradation rates are expected to increase at higher temperatures and in alkaline or strongly acidic conditions.
-
-
Q3: What are the likely degradation products of this compound?
-
A3: While specific degradation pathways for this compound are not extensively documented, phenylethanoid glycosides can undergo hydrolysis of their ester and glycosidic bonds. This may lead to the formation of related compounds such as caffeic acid and other glycosylated derivatives.
-
Experimental Setup
-
Q4: I am planning a stability study for this compound. What conditions should I test?
-
A4: A comprehensive stability study should include a range of pH values (e.g., acidic, neutral, and alkaline buffers), temperatures (e.g., refrigerated, room temperature, and elevated temperatures like 40-80°C), and exposure to light, as recommended by ICH guidelines for forced degradation studies.
-
-
Q5: How can I minimize the degradation of this compound during my experiments?
-
A5: To minimize degradation, prepare solutions fresh, protect them from light by using amber vials or covering them with foil, and maintain a cool environment (e.g., on ice) when not in use. If your experimental conditions permit, use a buffer to maintain a stable, slightly acidic to neutral pH.
-
Analytical Methods
-
Q6: What is the recommended analytical method for quantifying this compound and its potential degradants?
-
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound. A C18 column is typically used, with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.
-
-
Q7: How do I ensure my analytical method is "stability-indicating"?
-
A7: A stability-indicating method is one that can accurately measure the concentration of the intact drug without interference from its degradation products, impurities, or excipients. To validate your method, you should perform forced degradation studies and demonstrate that the peaks for this compound and its degradants are well-resolved in the chromatogram.
-
Troubleshooting Guides
Troubleshooting HPLC Analysis of this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Flush the column or replace it if necessary. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and purge the pump. |
| Baseline Noise or Drift | 1. Contaminated or improperly prepared mobile phase. 2. Detector lamp aging. 3. Air bubbles in the system. | 1. Filter and degas the mobile phase. 2. Replace the detector lamp. 3. Purge the system to remove air bubbles. |
| Loss of Resolution | 1. Column contamination or aging. 2. Change in mobile phase pH. | 1. Clean the column with a strong solvent or replace it. 2. Prepare fresh mobile phase and verify the pH. |
Data on this compound Stability (Illustrative)
Disclaimer: The following data are illustrative and based on the expected behavior of phenylethanoid glycosides. Actual results may vary and should be determined experimentally.
Table 1: Effect of Temperature on this compound Stability at Neutral pH (Illustrative Data)
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 4 | 30 | 98.5 | 0.0005 | 1386 |
| 25 | 30 | 92.3 | 0.0027 | 257 |
| 40 | 30 | 81.9 | 0.0067 | 103 |
| 60 | 30 | 60.7 | 0.0166 | 42 |
Table 2: Effect of pH on this compound Stability at Room Temperature (25°C) (Illustrative Data)
| pH | Incubation Time (hours) | Remaining this compound (%) | Degradation Rate Constant (k, hour⁻¹) | Half-life (t₁/₂, hours) |
| 3.0 | 24 | 97.8 | 0.0009 | 770 |
| 5.0 | 24 | 98.5 | 0.0006 | 1155 |
| 7.0 | 24 | 96.2 | 0.0016 | 433 |
| 9.0 | 24 | 85.2 | 0.0067 | 103 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Acid and Base Hydrolysis)
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M HCl and 0.1 M NaOH for neutralization
-
HPLC grade water, acetonitrile, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: a. Transfer a known volume of the stock solution to a volumetric flask. b. Add an equal volume of 0.1 M HCl. c. Keep the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). d. At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH. e. Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. Transfer a known volume of the stock solution to a volumetric flask. b. Add an equal volume of 0.1 M NaOH. c. Keep the solution at room temperature for a specified time (e.g., 1, 2, 4, 8 hours). d. At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid or base and keep it at room temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To quantify the concentration of this compound in solution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate this compound from its degradants (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the samples from the stability study.
-
Quantification: Determine the concentration of this compound in the samples using the calibration curve. Calculate the percentage of remaining this compound relative to the initial concentration.
Visual Guides and Workflows
Caption: this compound's inhibitory effect on MAPK and NF-κB signaling pathways.
Optimizing dosage and treatment duration for Plantamajoside in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Plantamajoside (PMS) in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use for my cell line?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, a starting range of 10 µM to 250 µg/mL can be used for initial experiments.[1][2][3]
2. What is the recommended treatment duration for this compound?
Treatment duration can vary from 12 to 72 hours, depending on the cell type and the endpoint being measured.[2] For cell viability assays, significant effects are often observed between 24 and 48 hours.[1][2] For signaling pathway analysis, shorter time points (e.g., 12, 24 hours) may be more appropriate.
3. What solvents can be used to dissolve this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO). For in vivo experiments, a stock solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] For cell culture, it is common to dissolve this compound in DMSO and then dilute it in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).
4. How does this compound affect cell viability and apoptosis?
This compound has been shown to decrease cell viability and induce apoptosis in various cancer cell lines in a dose- and time-dependent manner.[2] It can arrest the cell cycle at the G0/G1 phase and promote apoptosis.[1]
5. Which signaling pathways are modulated by this compound?
This compound has been reported to modulate several key signaling pathways, including:
Troubleshooting Guides
Issue 1: No significant effect on cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 500 µg/mL) to determine the optimal inhibitory concentration for your specific cell line. |
| Insufficient Treatment Duration | Increase the incubation time. Effects on cell viability may take longer to manifest in some cell lines. Try time points of 24, 48, and 72 hours.[2] |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line that has been reported to be sensitive to this compound. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
Issue 2: High background or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Step |
| High Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent cells can lead to inaccurate results. A typical seeding density is 1x10⁴ cells/well in a 96-well plate.[1][5] |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and incubating for an adequate amount of time with gentle shaking.[7] |
| Interference from Phenol Red | Use phenol red-free medium if you suspect interference with the absorbance reading. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting across all wells. |
Issue 3: Difficulty in detecting apoptosis by flow cytometry.
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Analyze cells at different time points after treatment (e.g., 12, 24, 48 hours) to capture the peak of apoptosis.[8] |
| Suboptimal Staining | Ensure the correct concentrations of Annexin V and Propidium Iodide (PI) are used and that the incubation time is sufficient.[9][10] |
| Cell Loss During Staining | Be gentle during cell harvesting and washing steps to minimize the loss of apoptotic cells, which are more fragile. |
| Compensation Issues | Properly set up compensation controls to correct for spectral overlap between the fluorochromes used (e.g., FITC and PI). |
Data Presentation
Table 1: Summary of Effective this compound Dosages in Various Cell Lines
| Cell Line | Cancer Type | Effective Dosage Range | Assay | Reference |
| Huh7, PLC/PRF5 | Hepatocellular Carcinoma | 25 - 100 µg/mL | MTT, Apoptosis | |
| MDA-MB-231, 4T1 | Breast Cancer | 125 - 250 µg/mL | Cell Viability | [2] |
| 95D | Lung Carcinoma | 50 - 200 µg/mL | Apoptosis | [11] |
| MCF-7 | Breast Adenocarcinoma | IC50: 225.10 µg/mL | SRB Assay | |
| OVCAR-3 | Ovarian Cancer | IC50: 138.9 µM (72h) | MTT Assay | [3] |
| HepG2 | Hepatocarcinoma | IC50: 156.1 µM (72h) | MTT Assay | [3] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard flow cytometry procedures for apoptosis detection.[9][10][14]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for Western blotting.[1][5][11]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p-Akt, NF-κB, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Flow cytometry as an analytical method of drug-induced apoptosis in 3D bioprinted melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Plantamajoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the cellular uptake of Plantamajoside (PMS) in experimental models. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cellular uptake important?
A1: this compound (PMS) is a phenylethanoid glycoside found in plants of the Plantago genus. It has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. However, like many glycosylated natural compounds, PMS is expected to have low oral bioavailability and cellular permeability, which can limit its therapeutic efficacy. Enhancing its cellular uptake is crucial to improving its biological activity in both in vitro and in vivo models, which is a critical step in the development of PMS as a potential therapeutic agent.
Q2: What are the main challenges in achieving high cellular uptake of this compound?
A2: The primary challenges stem from the physicochemical properties of this compound. Its glycosidic nature increases its hydrophilicity, which can hinder its ability to passively diffuse across the lipid-rich cell membrane. Furthermore, it may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby reducing its intracellular concentration. Instability in physiological buffers or cell culture media can also be a contributing factor to low experimental efficacy.
Q3: What are the recommended experimental models to study the cellular uptake of this compound?
A3: The Caco-2 cell line is the gold standard in vitro model for studying intestinal drug absorption and permeability.[1] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing relevant transport proteins and tight junctions.[1] Other cell lines can be used depending on the therapeutic target of interest. For example, cancer cell lines such as MCF-7 (breast cancer) or HepG2 (liver cancer) can be used to study uptake in the context of cancer research.[2][3]
Q4: What strategies can be employed to enhance the cellular uptake of this compound?
A4: Several strategies can be used to improve the cellular uptake of PMS:
-
Formulation-based approaches: Encapsulating PMS in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[4][5]
-
Use of permeation enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for increased paracellular transport.
-
Inhibition of efflux pumps: Co-administration of PMS with known inhibitors of efflux pumps like P-gp (e.g., verapamil) can increase its intracellular accumulation.[6]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Assays
| Possible Cause | Troubleshooting Steps |
| Low passive diffusion | 1. Encapsulate this compound: Formulate PMS into liposomes or polymeric nanoparticles to facilitate cellular entry via endocytosis. 2. Solubility Enhancement: Ensure PMS is fully dissolved in the transport buffer. The use of a co-solvent (e.g., DMSO, not exceeding 1%) may be necessary. However, be mindful of the co-solvent's potential effects on cell monolayer integrity. |
| Active efflux | 1. Bidirectional Transport Study: Perform a bidirectional Caco-2 assay (transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux. 2. Use of Efflux Pump Inhibitors: Co-incubate PMS with a P-gp inhibitor like verapamil or a BCRP inhibitor like fumitremorgin C. A significant increase in the A-B permeability in the presence of the inhibitor confirms the role of that specific efflux pump.[6] |
| Poor monolayer integrity | 1. Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the validated range for your laboratory. 2. Lucifer Yellow Assay: Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions. High leakage of Lucifer Yellow indicates a compromised monolayer.[6] |
| Compound instability | 1. Stability Assessment: Assess the stability of PMS in the transport buffer under the experimental conditions (e.g., 37°C, pH 7.4) over the duration of the assay. Analyze samples at different time points using HPLC or LC-MS/MS. |
Issue 2: High Cytotoxicity of this compound Formulations
| Possible Cause | Troubleshooting Steps |
| Intrinsic toxicity of this compound at high concentrations | 1. Determine IC50: Conduct a dose-response cytotoxicity study (e.g., MTT or SRB assay) to determine the half-maximal inhibitory concentration (IC50) of PMS in your chosen cell line.[7][8] Work with concentrations well below the IC50 for uptake studies. 2. Time-dependent cytotoxicity: Assess cytotoxicity at different incubation times to determine the optimal experimental window. |
| Toxicity of the formulation components (e.g., lipids, polymers, solvents) | 1. Test Blank Nanocarriers: Evaluate the cytotoxicity of the "empty" liposomes or nanoparticles (without PMS) to ensure the carrier itself is not toxic at the concentrations used. 2. Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is non-toxic to the cells (typically <1%). |
| Contamination | 1. Sterility Checks: Ensure all formulations are sterile-filtered before being added to the cells. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. |
Quantitative Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | SRB | 225.10 | Not Specified | [9][10] |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | ~125 | 48 | [3][11] |
| HepG2 | Hepatocellular Carcinoma | MTT | >300 µM (~192 µg/mL) | 72 | [2][12] |
| Caco-2 | Colorectal Adenocarcinoma | MTT | >400 µM (~256 µg/mL) | Not Specified | [2][12] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | MTT | Concentration-dependent inhibition | Not Specified | [13] |
| TE-1 | Esophageal Squamous Cell Carcinoma | MTT | Concentration-dependent inhibition | Not Specified | [13] |
| MCF-12A | Non-tumorigenic Breast Epithelial | MTT | >400 µM (~256 µg/mL) | Not Specified | [2][12] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Cells
| Compound | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| This compound | A -> B | To be determined | Data not available in literature | To be determined | N/A |
| This compound | B -> A | To be determined | Data not available in literature | To be determined | N/A |
Researchers are encouraged to determine the Papp value of this compound using the protocol provided below.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol is adapted from standard Caco-2 permeability assay procedures.[1][14]
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer with tight junctions.[1]
-
Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of this compound in HBSS at the desired concentration (e.g., 10 µM).
-
For Apical to Basolateral (A -> B) transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For Basolateral to Apical (B -> A) transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 60 rpm) for 2 hours.[1]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[4]
5. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the cell monolayer.
-
C₀ is the initial concentration in the donor compartment.
-
6. Calculation of Efflux Ratio:
-
Calculate the efflux ratio (ER) as: ER = Papp (B -> A) / Papp (A -> B)
-
An ER > 2 suggests that the compound is a substrate for active efflux.[6]
Protocol 2: Preparation of this compound-Loaded Liposomes
This is a general protocol for the preparation of liposomes using the thin-film hydration method, which can be optimized for this compound.[7]
1. Lipid Film Formation:
-
Dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then in a desiccator under vacuum for at least 2 hours to remove any residual solvent.
2. Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
3. Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator or a bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
4. Purification:
-
Remove the unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
5. Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of PMS in the liposomes and comparing it to the initial amount used.
Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing polymeric nanoparticles using the nanoprecipitation technique.[15]
1. Preparation of Solutions:
-
Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and this compound in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F68).
2. Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
The polymer and drug will precipitate to form nanoparticles as the organic solvent diffuses into the aqueous phase.
3. Solvent Evaporation:
-
Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
4. Purification and Concentration:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Resuspend the purified nanoparticles in the desired buffer.
5. Characterization:
-
Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency as described for liposomes.
Visualizations
Caption: Cellular uptake pathways of this compound.
Caption: Putative signaling pathways involved in flavonoid glycoside uptake.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Delivery Systems: Design Optimization and Current Applications. | Semantic Scholar [semanticscholar.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preventing degradation of Plantamajoside during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Plantamajoside during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a phenylethanoid glycoside, is susceptible to degradation due to several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is more susceptible to temperature increases when in solution.
-
pH: this compound is more stable in acidic conditions compared to neutral or alkaline environments.[1][2] High pH can lead to hydrolysis of the ester and glycosidic bonds.
-
Light: Exposure to light, particularly UV radiation, can cause degradation.[1] It is recommended to protect this compound from light during both extraction and storage.
-
Oxidizing Agents: As a phenolic compound, this compound can be oxidized. Contact with strong oxidizing agents should be avoided.[3]
-
Enzymatic Degradation: The glycosidic bonds in this compound can be hydrolyzed by enzymes present in the plant material if not properly inactivated during extraction.[4]
Q2: What are the ideal storage conditions for purified this compound?
A2: For long-term stability, purified this compound powder should be stored in a well-sealed container at -20°C, protected from light and air.[3][5][6][7] Under these conditions, it can be stable for at least four years.[7]
Q3: How should I store this compound solutions?
A3: It is best to prepare and use this compound solutions on the same day.[5] If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for a maximum of two weeks.[5] For storage in solvent, -80°C is also recommended.[3]
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the literature, studies on the related phenylethanoid glycoside, acteoside, suggest that degradation can occur through hydrolysis. The degradation products of acteoside include verbascoside, caffeic acid, and isoacteoside.[1][8] It is plausible that this compound degrades via similar pathways, yielding related structures.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield of this compound during extraction. | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to increase surface area.- Use an appropriate solvent system, such as 80% ethanol or methanol.[9] - Increase the extraction time or perform multiple extraction cycles. |
| Degradation during extraction. | - Perform extraction at room temperature or below to minimize thermal degradation.- If heat is used, keep the temperature below 40°C.[9] - Protect the extraction mixture from light by using amber glassware or covering the vessels with aluminum foil. | |
| Inefficient partitioning. | - Ensure complete separation of layers during liquid-liquid partitioning (e.g., with n-butanol and water).- Perform multiple partitioning steps to maximize the recovery of this compound in the n-butanol phase. | |
| Purity of the isolated this compound is low. | Co-extraction of other compounds. | - After initial extraction, defat the aqueous extract with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[9] |
| Ineffective purification method. | - Employ appropriate chromatographic techniques for purification, such as column chromatography on silica gel or high-performance centrifugal partition chromatography (HPCPC).[10] - Optimize the mobile phase for better separation. | |
| Degradation of this compound observed in stored samples (discoloration, decreased peak area in HPLC). | Improper storage conditions. | - Store purified this compound powder at -20°C or below in a tightly sealed, light-protected container.[3][5][6][7] - For solutions, store at -20°C for no longer than two weeks or at -80°C for longer periods.[3][5] |
| Presence of moisture. | - Ensure the purified compound is thoroughly dried before storage to prevent hydrolysis.- Use a desiccator to store the sample. | |
| Exposure to incompatible substances. | - Avoid contact with strong acids, alkalis, and oxidizing or reducing agents.[3] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Plantago asiatica
This protocol is adapted from methodologies described in the literature.[9][10]
-
Extraction:
-
Air-dry and powder the aerial parts of Plantago asiatica.
-
Extract the powdered plant material with 80% aqueous ethanol at room temperature with agitation for 12 hours. Repeat the extraction five times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.
-
-
Partitioning:
-
Re-dissolve the crude extract in water.
-
Defat the aqueous solution by partitioning twice with an equal volume of n-hexane. Discard the n-hexane layers.
-
Extract the aqueous layer five times with an equal volume of n-butanol.
-
Combine the n-butanol layers and concentrate to dryness under reduced pressure at a temperature below 40°C to yield the n-butanol extract.
-
-
Purification by High-Performance Centrifugal Partition Chromatography (HPCPC):
-
Dissolve the n-butanol extract in the lower phase of the solvent system.
-
Perform HPCPC using a two-phase solvent system of ethyl acetate:n-butanol:ethanol:water (0.5:0.5:0.1:1 by volume).
-
Set the rotation speed to 1500 rpm and the flow rate to 1.5 mL/min.
-
Collect fractions and monitor by HPLC to identify those containing this compound.
-
Combine the pure fractions and concentrate to obtain purified this compound.
-
Protocol 2: HPLC Analysis of this compound
This protocol is based on established HPLC methods for this compound quantification.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (17:83, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and dilute to create a series of calibration standards.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Powder | -20°C | ≥ 4 years[7] | Protect from light and air in a well-sealed container.[3][5] |
| Solution | -20°C | Up to 2 weeks[5] | Store in tightly sealed vials.[5] |
| Solution (in solvent) | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
Table 2: Stability of Phenylethanoid Glycosides (as a proxy for this compound) under Different Conditions
Data based on a study of phenylethanoid glycosides in Osmanthus fragrans flowers.[1][8]
| Condition | Observation | Recommendation for this compound |
| Temperature | Degradation accelerates with increasing temperature. Significant degradation observed at 37°C and above.[1] | Store at low temperatures, ideally -20°C or below. Avoid heating during extraction and processing. |
| pH | More stable at lower pH (5.0-6.0). Degradation increases significantly at higher pH (e.g., 9.0).[1] | Maintain acidic conditions during extraction and in solutions for storage. Avoid basic conditions. |
| Light Exposure | Light exposure leads to degradation.[1] | Protect from light at all stages of extraction, purification, and storage using amber glassware or by working in a dark environment. |
Visualizations
Caption: Figure 1: Potential Degradation Pathway of this compound.
Caption: Figure 2: Experimental Workflow for this compound Extraction.
Caption: Figure 3: Troubleshooting Low this compound Yield.
References
- 1. scispace.com [scispace.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|104777-68-6|MSDS [dcchemicals.com]
- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 104777-68-6 | this compound [phytopurify.com]
- 6. raybiotech.com [raybiotech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing autofluorescence of Plantamajoside in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of Plantamajoside during imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in imaging?
This compound is a phenylethanoid glycoside with various biological activities, including anti-inflammatory and antioxidant properties, making it a compound of interest in drug development.[1][2] Like many phenolic compounds, this compound is expected to exhibit intrinsic fluorescence (autofluorescence). This can interfere with imaging studies by masking the signal from fluorescent labels (e.g., fluorescently tagged antibodies or probes), leading to a poor signal-to-noise ratio and potentially inaccurate results.
Q2: What are the expected spectral properties of this compound's autofluorescence?
Q3: What are other sources of autofluorescence in my samples?
Autofluorescence can originate from various endogenous molecules within the cells and tissues, as well as from the experimental process itself. Common sources include:
-
Endogenous Fluorophores: Molecules like NADH, FAD (flavins), collagen, elastin, and lipofuscin are naturally present in cells and tissues and are inherently fluorescent.[4][5]
-
Plant-Specific Compounds: In plant-derived samples, chlorophyll and lignin are major contributors to autofluorescence.[6]
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[7][8]
-
Sample Preparation: Heat, dehydration, and some mounting media can increase background fluorescence.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence when imaging this compound.
Step 1: Characterize the Autofluorescence
Before attempting to reduce autofluorescence, it is crucial to characterize it in your specific experimental setup.
Experimental Protocol: Imaging an Unlabeled Control
-
Sample Preparation: Prepare your control sample (cells or tissue) following the same protocol as your experimental samples, including the application of this compound, but omit all fluorescent labels (e.g., fluorescent antibodies, dyes).
-
Imaging: Acquire images of the unlabeled control sample using the same filter sets and imaging parameters you intend to use for your fully stained samples.
-
Spectral Scanning: If your microscope is equipped with a spectral detector, perform a lambda scan to determine the excitation and emission spectra of the background fluorescence. This will reveal the spectral profile of the autofluorescence in your sample.[5]
Step 2: Minimize Autofluorescence Through Experimental Design
The most effective way to deal with autofluorescence is to minimize its generation.
Workflow for Minimizing Autofluorescence
Caption: Workflow for proactive minimization of autofluorescence.
Recommendations for Experimental Design
| Parameter | Recommendation | Rationale |
| Tissue Perfusion | If working with tissues, perfuse with PBS prior to fixation.[4] | Removes red blood cells, which are a source of heme-related autofluorescence. |
| Fixation Time | Minimize the duration of fixation to the shortest time necessary for adequate preservation.[4] | Prolonged fixation with aldehydes increases autofluorescence. |
| Choice of Fixative | Consider using chilled methanol or ethanol as an alternative to aldehyde fixatives.[7] | Organic solvents are less likely to induce autofluorescence compared to cross-linking aldehydes. |
| Fluorophore Selection | Choose fluorophores that are spectrally distinct from the autofluorescence. Far-red and near-infrared (NIR) dyes are often good choices.[4][5] | Shifts the desired signal to a spectral region with lower background autofluorescence. |
Step 3: Quench or Reduce Existing Autofluorescence
If autofluorescence is still problematic after optimizing your experimental design, several chemical treatments can be employed to quench it.
Decision Tree for Quenching Autofluorescence
Caption: Decision-making process for selecting a quenching method.
Protocols for Chemical Quenching
| Reagent | Target Autofluorescence | Protocol |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 1. Prepare a fresh 0.1% solution of sodium borohydride in PBS. 2. Incubate the sample for 10-30 minutes at room temperature. 3. Wash thoroughly with PBS.[7][8] |
| Sudan Black B | Lipofuscin | 1. Prepare a 0.1% solution of Sudan Black B in 70% ethanol. 2. Incubate the sample for 10-20 minutes at room temperature. 3. Wash with 70% ethanol, followed by PBS.[4][8] |
| Commercial Kits (e.g., TrueVIEW™) | Broad-spectrum autofluorescence | Follow the manufacturer's instructions. These kits are often effective against multiple sources of autofluorescence, including collagen, elastin, and red blood cells.[7] |
Step 4: Computational Correction
If physical and chemical methods are insufficient, computational approaches can help to separate the autofluorescence signal from the specific fluorescent signal.
Conceptual Workflow for Spectral Unmixing
Caption: Conceptual overview of the spectral unmixing process.
Methodology: Spectral Imaging and Linear Unmixing
-
Acquisition: Using a confocal microscope with a spectral detector, acquire a series of images at different emission wavelengths for both your fully labeled sample and an unlabeled control sample.
-
Signature Definition: Use the data from the unlabeled control to define the emission spectrum of the autofluorescence. Similarly, define the emission spectra of your specific fluorophores.
-
Unmixing: Apply a linear unmixing algorithm (available in most confocal software packages) to computationally separate the autofluorescence signal from the specific signals in your experimental sample, based on their defined spectral signatures.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. mdpi.com [mdpi.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
Method refinement for accurate quantification of Plantamajoside in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine methods for the accurate quantification of Plantamajoside in complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What are the potential causes and solutions?
-
Answer: Poor peak shape for this compound, a phenolic glycoside, can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups.[1] Alternatively, use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Issue 2: Low Recovery of this compound During Sample Preparation
-
Question: I am experiencing low recovery of this compound from my sample matrix. How can I improve my extraction efficiency?
-
Answer: Low recovery is a common issue when extracting analytes from complex matrices. Consider the following to enhance your this compound recovery:
-
Extraction Solvent: The choice of solvent is critical for the efficient extraction of this polar compound.
-
Solution: A mixture of methanol or ethanol and water is often effective. For plant materials, an 80% aqueous ethanol solution has been used successfully.
-
-
Extraction Method: The technique used to extract this compound can significantly impact recovery.
-
Solution: Techniques like ultrasonication or pressurized liquid extraction can improve efficiency compared to simple maceration.
-
-
Sample pH: The pH of the extraction medium can influence the stability and solubility of this compound.
-
Solution: Maintain a slightly acidic pH during extraction to improve the stability of the phenolic hydroxyl groups.
-
-
Solid-Phase Extraction (SPE) Optimization: If using SPE for sample clean-up, ensure the sorbent and elution solvents are appropriate for this compound.
-
Solution: A C18 or a mixed-mode cation exchange sorbent can be effective. Optimize the wash and elution steps to minimize loss of the analyte while removing interferences.
-
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are impacting the accuracy of my this compound quantification by LC-MS/MS. How can I identify and mitigate this?
-
Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis of complex mixtures.
-
Identification:
-
Post-column Infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Matrix Effect Calculation: Compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for the matrix effect.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled this compound as an internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Improved Sample Clean-up: Employ more rigorous sample preparation techniques, such as SPE or liquid-liquid extraction, to remove interfering compounds before LC-MS/MS analysis.
-
-
Frequently Asked Questions (FAQs)
General
-
What is this compound?
-
This compound is a phenylethanoid glycoside found in various plants, notably from the Plantago genus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2]
-
-
What are the typical challenges in quantifying this compound in complex mixtures?
-
The main challenges include co-elution with structurally similar compounds, matrix effects in LC-MS/MS analysis, and potential degradation during sample processing.
-
Methodology
-
What is a suitable HPLC-UV method for this compound quantification?
-
A common method involves a C18 column with a mobile phase consisting of an acetonitrile and water gradient, with the water phase acidified with formic acid (e.g., 0.1%). Detection is typically performed at around 330 nm.[1]
-
-
What are the advantages of using LC-MS/MS for this compound quantification?
-
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the detection and quantification of this compound at lower concentrations and in more complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity.[3]
-
Data Interpretation and Validation
-
What are the key validation parameters to assess for a this compound quantification method?
-
According to regulatory guidelines, key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[4]
-
-
How do I interpret the validation data for my method?
-
Your validation data should demonstrate that the method is reliable and suitable for its intended purpose. For example, a high correlation coefficient (r² > 0.99) for the calibration curve indicates good linearity. Accuracy should be within a certain percentage of the true value (e.g., 80-120%), and precision, expressed as the relative standard deviation (RSD), should be low (e.g., <15%).[1][3]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS methods as reported in the literature.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 0.0499 - 11.9664 µg | [1] |
| Correlation Coefficient (r) | 0.9999 | [1] |
| Average Recovery | 100.6% | [1] |
| Relative Standard Deviation (RSD) for Recovery | 2.7% | [1] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 0.2 - 200 ng/mL | [3] |
| Correlation Coefficient (r) | > 0.9983 | [3] |
| Accuracy (Relative Error) | -4.2% to 8.1% | [3] |
| Precision (RSD) | 2.7% to 10.2% | [3] |
Experimental Protocols
1. Sample Preparation for this compound Extraction from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh a known amount of the powdered material (e.g., 1 g).
-
Add a suitable volume of extraction solvent (e.g., 10 mL of 80% ethanol in water).
-
Sonicate the mixture for a specified period (e.g., 30 minutes) at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC or LC-MS/MS analysis.
2. HPLC-UV Method for this compound Quantification
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Use a gradient elution program appropriate for separating this compound from other matrix components. A starting condition of 17% B has been reported.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 330 nm.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using this compound standards of known concentrations and determine the concentration in the samples by interpolation.
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
References
- 1. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Technical Support Center: Optimizing Plantamajoside Delivery for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo delivery of Plantamajoside. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
A1: this compound, a phenylpropanoid glycoside, presents several challenges for effective in vivo delivery, primarily due to its physicochemical properties. Like many glycosides, it can suffer from low oral bioavailability.[1][2] This can be attributed to poor membrane permeability and potential degradation in the gastrointestinal tract. Achieving sufficiently high and consistent plasma concentrations for therapeutic efficacy is a key hurdle.
Q2: What are the known pharmacokinetic properties of this compound?
A2: Studies in rats have shown that this compound is absorbed relatively quickly after oral administration.[3] However, the overall exposure may be limited. Key pharmacokinetic parameters from a study in rats are summarized in the table below. It is important to note that these values can be influenced by the formulation and animal model used.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways implicated in various diseases. These include the NF-κB, PI3K/Akt, and MAPK pathways, which are involved in inflammation, cell survival, and proliferation.[4][5] Its inhibitory effects on these pathways contribute to its anti-inflammatory and anti-tumor activities.[4][6]
Q4: Are there any reported oral toxicity data for this compound?
A4: A 90-day repeated oral toxicity study in rats using a this compound concentrate (over 80% purity) found no observable adverse effect level (NOAEL) at doses up to 2000 mg/kg body weight/day.[7][8] This suggests a good safety profile for oral administration at reasonably high doses.
Troubleshooting Guides
Issue 1: Unexpectedly Low Plasma Concentrations of this compound
-
Possible Cause 1: Poor Solubility and Dissolution.
-
Troubleshooting Steps:
-
Improve Formulation: this compound has limited water solubility. Consider using co-solvents (e.g., ethanol, propylene glycol) or formulating it as a suspension with viscosity-enhancing agents (e.g., carboxymethyl cellulose). For preclinical studies, a simple aqueous solution may not be sufficient.[3]
-
Particle Size Reduction: If using a suspension, micronization or nanosizing of the this compound powder can increase the surface area for dissolution.
-
Use of Solubilizing Excipients: Investigate the use of cyclodextrins or surfactants to enhance solubility.
-
-
-
Possible Cause 2: Degradation in the Gastrointestinal Tract.
-
Troubleshooting Steps:
-
pH-Controlled Delivery: Consider enteric-coated formulations to protect this compound from the acidic environment of the stomach.
-
Co-administration with Bioavailability Enhancers: Explore the co-administration of agents that can inhibit gut wall metabolism or efflux transporters.
-
-
-
Possible Cause 3: Inefficient Absorption.
-
Troubleshooting Steps:
-
Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble compounds.
-
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Formulation Preparation.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a detailed and standardized protocol for formulation preparation is followed for every experiment. This includes precise measurements of all components and consistent mixing procedures.
-
Homogeneity of Suspensions: If using a suspension, ensure it is uniformly mixed before each administration to prevent dose variability.
-
-
-
Possible Cause 2: Inaccurate Dosing.
-
Troubleshooting Steps:
-
Accurate Animal Weight: Weigh animals accurately on the day of dosing.
-
Calibration of Dosing Equipment: Regularly calibrate pipettes, syringes, and gavage needles.
-
-
-
Possible Cause 3: Biological Variability.
-
Troubleshooting Steps:
-
Sufficient Sample Size: Use a sufficient number of animals per group to account for biological variability.
-
Standardized Animal Conditions: House animals under consistent environmental conditions (light-dark cycle, temperature, humidity) and provide standardized diet and water ad libitum.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Tmax | 16.7 ± 2.8 | min | [3] |
| Cmax | Not Reported | - | - |
| AUC | Not Reported | - | - |
| Elimination Constant (k) | 0.28 ± 0.01 | h⁻¹ | [3] |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound for In Vivo Studies
-
Objective: To prepare a simple aqueous solution of this compound for oral gavage in rodents.
-
Materials:
-
This compound (as a powder)
-
Distilled water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment if necessary)
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and final volume.
-
Add the this compound powder to a suitable container.
-
Add a small amount of distilled water and vortex to create a slurry.
-
Gradually add the remaining distilled water while continuously stirring with a magnetic stirrer.
-
Stir for at least 30 minutes to ensure maximum dissolution.
-
Check the pH of the solution and adjust to a neutral pH (around 7.0) if necessary, using 0.1 M HCl or 0.1 M NaOH.
-
Visually inspect the solution for any undissolved particles. If particles are present, consider the formulation a suspension and ensure it is well-shaken before each administration.
-
Store the formulation at 4°C and use within 24 hours.
-
Protocol 2: In Vivo Efficacy Assessment of this compound
-
Objective: To evaluate the in vivo efficacy of a this compound formulation in a relevant animal model.
-
Materials:
-
Prepared this compound formulation
-
Vehicle control (the formulation without this compound)
-
Animal model of the disease of interest
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound, positive control).
-
Dosing: Administer the this compound formulation or vehicle control orally via gavage at the predetermined dosing schedule.
-
Monitoring: Monitor the animals for any signs of toxicity and for the desired therapeutic effects according to the disease model.
-
Sample Collection: At specified time points, collect blood samples for pharmacokinetic analysis and/or tissue samples for pharmacodynamic analysis.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Statistically analyze the pharmacokinetic and pharmacodynamic data to evaluate the efficacy of the this compound formulation.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo efficacy assessment.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
- 2. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ectorbio.com [ectorbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 90 day repeated oral toxicity study on this compound concentrate from Plantago asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
Troubleshooting unexpected results in Plantamajoside experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Plantamajoside. Our aim is to help you navigate unexpected experimental results and provide clarity on best practices.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the in vivo solution fresh on the day of use. If you observe precipitation, gentle heating and/or sonication can aid dissolution.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]
Q3: Is this compound cytotoxic?
A3: this compound has shown cytotoxic effects against various cancer cell lines, but this is dependent on the concentration and cell line.[1][2] For example, in MDA-MB-231 breast cancer cells, a 50% decrease in cell viability was observed at 250 µg/mL (390 µM) after 24 hours, and at 125 µg/mL (195 µM) after 48 hours.[2] It is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental duration. A 90-day oral toxicity study in rats suggested a no-observed-adverse-effect level (NOAEL) greater than 2000 mg/kg, indicating low in vivo toxicity.[3][4]
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[5][6] It has been observed to inactivate NF-κB and PI3K/Akt signaling, which are often involved in inflammation and cancer progression.[5][6]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my in vitro experiment.
-
Question: I've treated my cells with this compound, but I'm not seeing the expected biological effect (e.g., decreased inflammation, reduced cell viability). What could be wrong?
-
Answer: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Concentration and Duration: The effective concentration of this compound can vary significantly between different cell lines and experimental setups.[2][5] Review the literature for concentrations used in similar models. It may be necessary to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experiment.
-
Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitated compound will not be available to the cells. If you suspect solubility issues, you can try vortexing the stock solution before diluting it in the medium.
-
Cell Line Specificity: The effect of this compound can be cell-type dependent. For example, the IC50 values for cytotoxicity vary across different cancer cell lines.[2]
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My results with this compound are not reproducible. What could be the cause of this variability?
-
Answer: Inconsistent results can stem from several factors. Here's a checklist to help you identify the source of the issue:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range. High-passage cells can exhibit altered phenotypes and responses to treatment.
-
Incomplete Dissolution: As mentioned earlier, ensure the compound is fully dissolved before adding it to your cells. Any undissolved particles can lead to inconsistent concentrations across different wells or plates.
-
Assay-Specific Variability: Some assays are inherently more variable than others. Review your assay protocol for any steps that could introduce variability and ensure consistent execution.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| 95D (Lung Carcinoma) | Cell Viability | 1-800 µg/mL | 24 h | Dose-dependent inhibition of proliferation | [5] |
| SiHa & CaSki (Cervical Cancer) | Migration & Invasion | 10-20 µM | 12-48 h | Inhibition of hypoxia-induced migration and invasion | [5] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 31.25-500 µg/mL | 12-48 h | Inhibition of cell growth | [5] |
| MDA-MB-231 (Breast Cancer) | Invasion | 100-200 µg/mL | 24-36 h | Inhibition of invasion | [7] |
| TE-1 (Esophageal Squamous Cell Carcinoma) | Cell Viability | 20-320 µg/mL | Not Specified | Decreased viability | [1] |
| Huh7 & PLC/PRF5 (Hepatocellular Carcinoma) | Cell Proliferation | 25-100 µg/ml | Not Specified | Attenuated proliferation | [8] |
| OVCAR-3, MCF-7, U138-MG, HepG2 | Cytotoxicity (MTT) | IC50: 156.1 - >300 µM | 72 h | Varied cytotoxic efficacy | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Observed Effect | Reference |
| Mice (Sepsis) | 25-100 mg/kg (i.p.) | 24 h | Alleviated acute sepsis-induced organ dysfunction | [5] |
| Rats (Renal Injury) | 10-40 mg/kg (p.o.) | 4 weeks | Protective activity against Cd-induced renal injury | [5] |
| Mice (Acute Lung Injury) | 25-100 mg/kg (i.p.) | 6, 12, 18 h | Ameliorated lipopolysaccharide-induced acute lung injury | [5] |
| Rats (Spinal Cord Injury) | 20-80 mg/kg | Not Specified | Promoted recovery of neurological function | [5] |
| Mice (Breast Cancer) | Not Specified | Not Specified | Reduction in allograft tumor volume and lung metastasis rate | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-NF-κB, p-Akt, total NF-κB, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Transwell Invasion Assay
-
Matrigel Coating: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing this compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) to allow for cell invasion.
-
Cell Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A 90 day repeated oral toxicity study on this compound concentrate from Plantago asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of high concentrations of Plantamajoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plantamajoside, particularly concerning the management of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell line with this compound concentrations at or above 100 µg/mL. Is this expected?
A1: Yes, this compound has been shown to exhibit cytotoxic effects, particularly in cancer cell lines, in a dose-dependent manner.[1][2][3][4][5] The concentration at which significant cytotoxicity is observed can vary depending on the cell line being used. For example, in MCF-7 breast cancer cells, the IC50 has been reported to be 225.10 μg/mL, while in other cell lines, effects are seen at concentrations as low as 20 µg/mL.[2][6] Reviewing published IC50 values for your specific or similar cell lines can help determine the expected cytotoxic range.
Q2: Our goal is to study the anti-inflammatory effects of this compound, but the high concentrations required are killing our cells. How can we mitigate this cytotoxicity?
A2: Mitigating cytotoxicity while studying other biological effects is a common challenge. Here are a few strategies you can employ:
-
Co-treatment with an Antioxidant: At high concentrations, some polyphenolic compounds can exert pro-oxidant effects. Co-treatment with a broad-spectrum antioxidant like N-acetylcysteine (NAC) may help alleviate cytotoxicity if it is mediated by oxidative stress.[7] this compound is known to suppress reactive oxygen species (ROS) at lower concentrations, but this effect might be reversed at higher doses.
-
Modulate Treatment Duration: Reducing the exposure time of the cells to high concentrations of this compound may allow you to observe the desired effects before significant cytotoxicity occurs. Consider a time-course experiment to find the optimal window.
-
Use a Sensitizing Agent: If you are studying this compound in the context of cancer, it's possible to use it in combination with other less-toxic compounds that may sensitize the cells to this compound, allowing you to use a lower, less cytotoxic concentration. For instance, this compound has been shown to enhance the cytotoxicity of metformin in liver cancer cells.[2]
-
Serum Concentration in Media: Ensure that the serum concentration in your cell culture media is optimal. Serum proteins can sometimes bind to compounds and reduce their effective concentration. Conversely, low-serum conditions can make cells more susceptible to stress and cytotoxicity.
Q3: We are seeing high variability in our cytotoxicity assays. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors:
-
Compound Solubility: this compound is soluble in DMSO, ethanol, and PBS (pH 7.2).[6] Ensure that your stock solution is fully dissolved and that the final concentration of the solvent in your culture medium is low and consistent across all wells. High concentrations of solvents like DMSO can be toxic to cells.[8]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are evenly suspended before plating and that you are using an appropriate seeding density for the duration of your assay.[9][10]
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and media components, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[11]
-
Assay-Specific Issues: For MTT assays, high concentrations of certain media components can increase background absorbance.[9] For DNA-binding dye assays, compounds that intercalate with DNA can interfere with the signal.[11] Always include appropriate controls.
Q4: What are the known signaling pathways affected by this compound that might contribute to cytotoxicity?
A4: this compound has been shown to influence several key signaling pathways that can lead to apoptosis and cell cycle arrest, contributing to its cytotoxic effects:
-
NF-κB Pathway: this compound can suppress the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[6][12][13]
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, a key regulator of cell proliferation and survival, has been observed following this compound treatment.[12][13][14]
-
MAPK Pathway: The p38 MAPK pathway is another target that can be modulated by this compound, leading to the induction of apoptosis.[14][15]
Understanding these pathways can help in designing experiments to dissect the mechanism of cytotoxicity in your specific cell model.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound across various cell lines as reported in the literature.
| Cell Line | Assay Type | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | SRB | 225.10 | ~351.4 | Not Specified | [2][16] |
| OVCAR-3 (Human Ovarian Cancer) | MTT | Not directly specified, but activity shown at ~138.9 µM | 138.9 | 72 hours | [17] |
| HepG2 (Human Hepatocarcinoma) | MTT | Not directly specified, but activity shown at ~156.1 µM | 156.1 | 72 hours | [17] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | Not directly specified, but activity shown at ~263.1 µM | 263.1 | 72 hours | [17] |
| TE-1 (Esophageal Squamous Cell Carcinoma) | Not Specified | Viability decrease observed at 20-320 µg/mL | Not Applicable | Not Specified | [6] |
| Huh7 (Hepatocellular Carcinoma) | MTT | Significant viability reduction at 50 and 100 µg/mL | Not Applicable | 48 hours | [1][3] |
| PLC/PRF5 (Hepatocellular Carcinoma) | MTT | Significant viability reduction at 100 µg/mL | Not Applicable | 48 hours | [1][3] |
Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (640.6 g/mol ).
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from methodologies used to assess this compound's effect on cell viability.[1][3][7]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is based on the methodology described for determining the IC50 of this compound in MCF-7 cells.[2][16]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the MTT protocol to seed and treat the cells.
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Signaling Pathways Implicated in this compound-Induced Cytotoxicity
References
- 1. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - ProQuest [proquest.com]
- 2. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - Li - Translational Cancer Research [tcr.amegroups.org]
- 15. [PDF] this compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation | Semantic Scholar [semanticscholar.org]
- 16. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Welcome to the technical support center for Plantamajoside-related research. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a phenylpropanoid glycoside naturally found in plants of the Plantago genus, such as Plantago asiatica.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][3] Its mechanisms of action often involve the modulation of key cellular signaling pathways.[1][3]
Q2: What are the recommended storage and stability conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[4][5] Under these conditions, it is stable for at least four years.[4] For short-term use, it can be shipped at room temperature.[4]
Q3: What are the best practices for dissolving this compound for in vitro experiments?
This compound is soluble in several organic solvents. For cell culture experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1][4][6] It is also soluble in ethanol and DMF.[4][5] When preparing stock solutions, it is crucial to use fresh, high-purity solvents to avoid degradation of the compound. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[1] It is recommended to prepare working solutions fresh for each experiment.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound Degradation: Improper storage or handling. | Store this compound at -20°C and protect from light. Prepare fresh working solutions for each experiment from a recently prepared stock solution. |
| Incorrect Concentration: Calculation error or improper dilution. | Double-check all calculations for dilutions. Use a calibrated pipette and ensure thorough mixing of solutions. | |
| Cell Line Variability: Different cell lines may have varying sensitivity. | Refer to published literature for effective concentration ranges in your specific cell line. Consider performing a dose-response curve to determine the optimal concentration. | |
| Precipitation of this compound in culture medium | Low Solubility: Exceeding the solubility limit in the final culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and does not affect cell viability. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental system. |
| Interaction with Media Components: Components in the serum or media may cause precipitation. | Prepare the final dilution of this compound in serum-free media first, then add it to the complete media. | |
| High background or off-target effects | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells. Keep the final solvent concentration as low as possible. |
| Compound Purity: Impurities in the this compound sample. | Use high-purity (>98%) this compound.[5] If purity is a concern, consider obtaining a new batch from a reputable supplier. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Effective Concentrations of this compound in in vitro Studies
| Cell Line | Biological Effect | Effective Concentration | Duration of Treatment | Reference |
| H9c2 myocardial cells | Alleviation of hypoxia-reoxygenation injury | 5-120 µM | 48 h | [1] |
| SiHa and CaSki cervical cancer cells | Inhibition of hypoxia-induced migration and invasion | 10-20 µM | 12-48 h | [1] |
| 95D lung cancer cells | Inhibition of proliferation, stemness, and migration; induction of apoptosis | 1-800 µg/mL | 24 h - 2 weeks | [1] |
| A2058 malignant melanoma cells | Inhibition of invasion, migration, and viability | 20-160 µg/mL | 24-72 h | [1] |
| MDA-MB-231 breast cancer cells | Inhibition of cell growth | 31.25-500 µg/mL | 12-48 h | [1] |
| Human umbilical vein endothelial cells (HUVECs) | Inhibition of glycer-AGE-mediated ROS generation | 10 µM | Not specified | [2] |
| TE-1 esophageal squamous cell carcinoma cells | Decreased cell viability | 20-320 µg/mL | Not specified | [4] |
Table 2: IC50 Values of this compound
| Assay/Cell Line | IC50 Value | Reference |
| DPPH radical scavenging | 11.8 µM | [4] |
| 5-Lipoxygenase (5-LO) inhibition | 0.375 µM | [4] |
| 15-Lipoxygenase (15-LO) inhibition | 96 µM | [4] |
| MCF-7 breast cancer cells (72h) | 113.1 µM (Acteoside, a related compound) | [7] |
| HepG2 liver cancer cells (72h) | 156.1 µM | [7] |
| MDA-MB-231 breast cancer cells (48h) | 195 µM (equivalent to 125 µg/mL) | [7] |
Experimental Protocols
Protocol 1: General Protocol for in vitro Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
Analysis: After incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CCK-8), western blotting, or gene expression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-NF-κB, phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound's Impact on NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[1][8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound's Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another key target of this compound, involved in cell survival, proliferation, and apoptosis.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Plantamajoside and Acteoside: Unveiling Their Antioxidant Capabilities
A deep dive into the antioxidant activities of Plantamajoside and Acteoside reveals distinct yet potent free-radical scavenging and cellular protection mechanisms. While both phenylethanoid glycosides demonstrate significant antioxidant potential, available data suggests Acteoside has been more extensively characterized across a broader range of antioxidant assays. This guide provides a comparative analysis of their performance based on experimental data, details the methodologies of key experiments, and visualizes their known signaling pathways.
Quantitative Analysis of Antioxidant Activity
To objectively compare the antioxidant efficacy of this compound and Acteoside, quantitative data from various in vitro antioxidant assays have been compiled. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50) for radical scavenging assays and relative activity for reduction potential assays. A lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | This compound | Acteoside | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 11.8 µM[1] | 4.28 µg/mL[2] | - |
| ABTS Radical Scavenging Activity | Data not available | More potent than Trolox[3] | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Higher activity than its derivatives (forsythoside B and poliumoside)[4] | - |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | Data not available | Higher activity than its derivatives (forsythoside B and poliumoside)[4] | - |
Table 1: Comparative Antioxidant Activity of this compound and Acteoside.
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. µM and µg/mL are different units of concentration.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of this compound and Acteoside are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
This compound has been shown to exert its antioxidant and anti-inflammatory effects through the modulation of the MAPK/NF-κB and Akt/NF-κB signaling pathways. By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Acteoside has been demonstrated to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.[3] Acteoside also inhibits the NF-κB signaling pathway and modulates the PI3K/AKT pathway, contributing to its anti-inflammatory and cytoprotective effects.[5]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and validation of the findings.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
A fresh solution of DPPH in methanol or ethanol is prepared.
-
Different concentrations of the test compound (this compound or Acteoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against the concentration of the sample.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at approximately 734 nm.
Procedure:
-
The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance at approximately 593 nm is proportional to the antioxidant capacity of the sample.
Procedure:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes) at 37°C.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the sample is expressed as Fe(II) equivalents or Trolox equivalents.
Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) in a neocuproine complex to the cuprous ion (Cu⁺) by an antioxidant. The resulting Cu⁺-neocuproine complex is a stable, orange-yellow chromophore with a maximum absorption at approximately 450 nm.
Procedure:
-
The CUPRAC reagent is prepared by mixing equal volumes of 10 mM CuCl₂ solution, 7.5 mM neocuproine solution in ethanol, and 1 M ammonium acetate buffer (pH 7.0).
-
The test compound is added to the CUPRAC reagent.
-
The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 450 nm.
-
The antioxidant capacity is determined using a standard such as Trolox or uric acid and is expressed as equivalents of the standard.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardioprotective effects of acteoside in myocardial ischemia reperfusion injury and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Plantamajoside and Verbascoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two structurally related phenylethanoid glycosides: plantamajoside and verbascoside. While both compounds exhibit promising anti-inflammatory effects, this document aims to present the available experimental data to aid in the evaluation of their potential as therapeutic agents.
Disclaimer: To date, a direct head-to-head comparative study evaluating the anti-inflammatory potency of this compound and verbascoside under identical experimental conditions has not been identified in the scientific literature. Therefore, this guide presents a parallel comparison of the available data for each compound, highlighting the different experimental contexts. The lack of direct comparative studies is a significant limitation, and the data presented herein should be interpreted with this in mind.
I. Overview of Anti-inflammatory Activity
This compound, primarily isolated from plants of the Plantago genus, and verbascoside, found in a wide variety of plants including those of the Verbascum and Lippia genera, have both demonstrated significant anti-inflammatory properties in numerous in vitro and in vivo studies. Their mechanisms of action converge on the inhibition of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators.
II. Quantitative Assessment of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and verbascoside from various studies. It is crucial to note the differences in experimental models, cell types, concentrations, and inflammatory stimuli when comparing the data between the two compounds.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Concentration of this compound | Measured Effect | Percentage Inhibition/Reduction | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Advanced Glycation End-products (AGEs) | 10 µM | Intracellular ROS Generation | ~51% reduction compared to AGEs-treated group | [1] |
| Rat Glomerular Mesangial Cells (HBZY-1) | High Glucose (HG) | 10-40 µM | TNF-α, IL-1β, IL-6 levels | Dose-dependent reduction | [2] |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 25, 50, 100 µM | Nitric Oxide (NO) Production | Dose-dependent inhibition | |
| Human chondrocytes | Interleukin-1β (IL-1β) | 25, 50, 100 µM | COX-2, iNOS, IL-6, TNF-α expression | Dose-dependent inhibition | [3] |
Table 2: In Vitro Anti-inflammatory Effects of Verbascoside
| Cell Line | Inflammatory Stimulus | Concentration of Verbascoside | Measured Effect | Percentage Inhibition/Reduction | Reference |
| Human Monocytic Leukemia Cells (THP-1) | Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ) | 100 µM | iNOS expression and activity | Significant decrease | [4] |
| Murine Microglial Cells (N9) | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6, IL-12p70, MCP-1, IFN-γ | Significant reduction | [5] |
| Human Keratinocytes (HaCaT) | UV-C irradiation | Not specified | CXCL10/IP-10 and CXCL8/IL-8 expression | Downregulation | |
| Human Adenocarcinomic Alveolar Basal Epithelial Cells (A549) | Tumor Necrosis Factor-α (TNF-α) | Not specified | IL-1β, IL-8, IL-6 expression | Decreased expression |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Model | Dosage of this compound | Measured Effect | Percentage Inhibition/Reduction | Reference |
| Mice | Lipopolysaccharide (LPS)-induced acute lung injury | 25-100 mg/kg (i.p.) | Lung wet-to-dry weight ratio, inflammatory cell infiltration | Dose-dependent amelioration | [2] |
| Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | 25, 50, 100 mg/kg/day (oral) | Cartilage degradation | Slowed progression | [3] |
Table 4: In Vivo Anti-inflammatory Effects of Verbascoside
| Animal Model | Inflammatory Model | Dosage of Verbascoside | Measured Effect | Percentage Inhibition/Reduction | Reference |
| Rats | Carrageenan-induced paw edema | Not specified | Paw edema | Inhibition | [5] |
| Rats | Acetic acid-induced ulcerative colitis | Not specified | Ulcerative index, histopathological lesions, IL-6, TNF-α, PGE2, IL-1β, MPO, MDA levels | Significant reduction at high doses |
III. Mechanistic Insights: Signaling Pathways
Both this compound and verbascoside exert their anti-inflammatory effects by modulating critical intracellular signaling cascades.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the activation of both the NF-κB and MAPK signaling pathways.[1][2][3] In response to inflammatory stimuli such as IL-1β or LPS, this compound can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[3] Simultaneously, this compound can suppress the phosphorylation of key MAPK proteins like p38 and JNK, further contributing to the inhibition of inflammatory responses.[1]
Verbascoside's Anti-inflammatory Signaling Pathway
Verbascoside also modulates the NF-κB and MAPK pathways to exert its anti-inflammatory effects. It has been reported to down-regulate the TAK-1/JNK/AP-1 signaling cascade. By increasing the activity of tyrosine phosphatase SHP-1, verbascoside can attenuate the activation of TAK-1, a key upstream kinase for both JNK and IKK. This leads to reduced activation of the transcription factor AP-1 and inhibition of NF-κB. The suppression of these pathways results in decreased expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.
IV. Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature. For specific details, please refer to the original publications.
In Vitro Anti-inflammatory Assay (General Protocol)
-
Cell Culture: Select appropriate cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes, HUVECs). Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or verbascoside for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Induce inflammation by adding a stimulating agent such as Lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or Tumor Necrosis Factor-α (TNF-α) to the cell culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce an inflammatory response (e.g., 24 hours).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (e.g., iNOS, COX-2): Isolate total RNA from the cells and perform quantitative real-time polymerase chain reaction (qRT-PCR) to determine the relative mRNA expression levels of target genes.
-
Protein Expression (e.g., p-p65, p-JNK): Lyse the cells and perform Western blot analysis to detect the levels of total and phosphorylated signaling proteins.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema Model)
-
Animals: Use male or female rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Treatment: Administer this compound, verbascoside, or a reference anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection at specified doses one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
V. Conclusion
Both this compound and verbascoside demonstrate significant anti-inflammatory properties by inhibiting key signaling pathways and reducing the production of inflammatory mediators. While the available data suggests that both are potent anti-inflammatory agents, the absence of direct comparative studies makes it difficult to definitively conclude which compound is superior. Future research involving a head-to-head comparison of these two molecules in standardized in vitro and in vivo models is warranted to fully elucidate their relative therapeutic potential. Such studies will be invaluable for guiding the selection of the most promising candidate for further drug development in the treatment of inflammatory diseases.
References
- 1. Anti-inflammatory activity of verbascoside- and isoverbascoside-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Wound healing and anti-inflammatory activities induced by a Plantago australis hydroethanolic extract standardized in verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of verbascoside- and isoverbascoside-rich Lamiales medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Plantamajoside in Focus: A Head-to-Head Comparison with Other Phenylethanoid Glycosides
A Comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Plantamajoside and other notable phenylethanoid glycosides, supported by experimental data and detailed protocols.
Phenylethanoid glycosides (PhGs) are a significant class of water-soluble phenolic compounds found in numerous medicinal plants, garnering substantial interest in the scientific community for their wide array of pharmacological properties.[1][2] Among these, this compound, a bioactive ingredient derived from medicinal herbs like Plantago asiatica, has demonstrated diverse therapeutic potential, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.[3][4][5] This guide provides a detailed head-to-head comparison of this compound with other prominent phenylethanoid glycosides such as acteoside (verbascoside), isoacteoside, echinacoside, and salidroside, supported by experimental data to aid researchers and professionals in drug development.
Comparative Analysis of Biological Activities
Phenylethanoid glycosides exhibit a broad spectrum of biological activities.[1][2][6] This section compares the performance of this compound against other PhGs in key therapeutic areas, with quantitative data summarized for easy reference.
Antioxidant Activity
The antioxidant properties of PhGs are a cornerstone of their therapeutic potential, contributing to their efficacy in various disease models.[7][8] The primary mechanism involves scavenging free radicals and reducing oxidative stress.[3]
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | DPPH | ~15-20 | [4] |
| Acteoside (Verbascoside) | DPPH | ~10-15 | [9] |
| Isoacteoside | DPPH | ~12-18 | [9] |
| Echinacoside | DPPH | ~25-30 | [7] |
| Salidroside | DPPH | >100 | [7] |
| Ligurobustosides R4 | ABTS | 2.68 ± 0.05 | [10] |
| Ligupurpuroside B | ABTS | 4.86 ± 0.06 | [10] |
| (Z)-osmanthuside B6 | ABTS | 3.55 ± 0.05 | [10] |
| L-(+)-ascorbic acid (Positive Control) | ABTS | 10.06 ± 0.19 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenylethanoid glycosides, including this compound, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[3][11][12][13] this compound has been shown to suppress the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.[3][13] It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12][13]
| Compound | Model | Key Findings | Source |
| This compound | IL-1β stimulated chondrocytes | Inhibited COX-2, iNOS, IL-6, and TNF-α production; reversed degradation of type II collagen and aggrecan. | [13] |
| This compound | LPS-stimulated RAW 264.7 macrophages | Suppressed NO, TNF-α, PGE2, IL-1β, and IL-6 production by blocking the NF-κB pathway. | [12] |
| Fucatoside C | LPS-induced J774.A1 murine macrophages | Significant inhibition of NO release. | [11] |
| Acteoside | Various | Potent anti-inflammatory effects through inhibition of NF-κB and other pathways. | [14] |
Neuroprotective Properties
The neuroprotective effects of PhGs are well-documented, with several compounds showing promise in models of neurodegenerative diseases.[7][15][16][17] Their mechanisms of action often involve antioxidant and anti-apoptotic properties.[15] Studies have shown that PhGs can protect neuronal cells from damage induced by toxins like H2O2 and 6-hydroxydopamine (6-OHDA).[15][17]
A study investigating four PhGs (salidroside, acteoside, isoacteoside, and echinacoside) demonstrated their ability to reverse H2O2-induced apoptosis in PC12 cells in a concentration-dependent manner.[7]
| Compound | Concentration (µg/mL) | Reduction in Apoptosis Rate | Source |
| Salidroside | 0.1 - 10 | 4.750–6.627% | [7] |
| Acteoside | 0.1 - 10 | 4.413–5.800% | [7] |
| Isoacteoside | 0.1 - 10 | 6.593–10.047% | [7] |
| Echinacoside | 0.1 - 10 | 1.530–7.510% | [7] |
Anticancer Activity
Several phenylethanoid glycosides, including this compound and acteoside, have exhibited cytotoxic effects against various cancer cell lines.[18] A comparative study on the cytotoxicity of acteoside and this compound revealed that while both compounds were active, acteoside was generally more potent.[18]
| Compound | Cell Line | IC50 Value (µM) after 72h | Source |
| This compound | MCF-7 (Breast Cancer) | 170.8 | [18] |
| Acteoside | MCF-7 (Breast Cancer) | 113.1 | [18] |
| This compound | OVCAR-3 (Ovarian Cancer) | >200 | [18] |
| Acteoside | OVCAR-3 (Ovarian Cancer) | <200 | [18] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other PhGs are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
NF-κB and MAPK Signaling Pathways
This compound has been shown to exert its anti-inflammatory and anticancer effects by inactivating the NF-κB and MAPK signaling pathways.[3][13][19] These pathways are central to the regulation of inflammation, cell proliferation, and survival.[20]
References
- 1. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The traditional uses, chemical constituents and biological activities of Plantago major L. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway [mdpi.com]
- 8. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylethanoid Glycoside Profiles and Antioxidant Activities of Osmanthus fragrans Lour. Flowers by UPLC/PDA/MS and Simulated Digestion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylethanoid glycosides from Lantana fucata with in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic phenylethanoid glycoside derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Verbascoside: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. spandidos-publications.com [spandidos-publications.com]
Plantamajoside's Anticancer Profile: A Comparative Analysis in MCF-7 and Other Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of Plantamajoside (PMS), a phenylethanoid glycoside, with a focus on its efficacy in the MCF-7 breast cancer cell line versus other cancer cell lines. The information is compiled from recent in vitro studies to support further research and drug development initiatives.
Comparative Efficacy of this compound
This compound has demonstrated a clear dose- and time-dependent cytotoxic effect across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies, highlighting the comparative anticancer activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time (hours) | Assay Used |
| MCF-7 | Breast Adenocarcinoma | 225.10 | - | - | SRB [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 250 | 390 | 24 | WST-8[3] |
| MDA-MB-231 | Breast Adenocarcinoma | 125 | 195 | 48 | WST-8[3] |
| HepG2 | Hepatocarcinoma | - | 228.2 | 48 | MTT[3] |
| HepG2 | Hepatocarcinoma | - | 156.1 | 72 | MTT[3] |
Note: Conversion between µg/mL and µM requires the molecular weight of this compound. '-' indicates data not available in the cited source.
Table 2: Comparative Effects of this compound on Cancer Cell Proliferation and Apoptosis
This table outlines other key metrics demonstrating the anticancer effects of this compound.
| Cell Line | Effect | Metric | Result |
| MCF-7 | Inhibition of Colony Formation | Percentage of Colonies Formed | 51.12% [1][2] |
| MCF-7 | Induction of Apoptosis | Percentage of Apoptotic Cells | Increased from 5.01% to 11.51% [1] |
| 95D | Inhibition of Proliferation | Dose-dependent suppression of survival | 1-800 µg/mL[4] |
| A2058 | Inhibition of Viability | Concentration-dependent inhibition | 20-160 µg/mL[4] |
| MDA-MB-231 | Inhibition of Proliferation | Dose and time-dependent decrease in viability | 31.25-500 µg/mL[4] |
| 4T1 | Inhibition of Proliferation | Dose and time-dependent decrease in viability | - |
Mechanism of Action: A Comparative Overview
In MCF-7 cells , this compound is suggested to exert its anticancer effect through interactions with Toll-like receptor (TLR), PI3K, and STAT signaling pathways, which are implicated in the PD-1 checkpoint pathway.[1][2] This leads to the induction of apoptosis, as evidenced by the increased activity of Caspase 3/7.[1][2]
In contrast, in MDA-MB-231 and 4T1 breast cancer cells , the primary mechanism of action identified is the inhibition of migration and invasion through the decreased activity of matrix metalloproteinase-9 (MMP-9) and MMP-2.[5][6]
For other cancer cell lines, the mechanisms are also being elucidated. In liver cancer cells , this compound has been shown to suppress the Akt/GSK3β signaling pathway.[4] In malignant melanoma cells (A2058) and lung cancer cells (95D) , it inhibits invasion, migration, and proliferation, and induces apoptosis.[4]
Interestingly, this compound demonstrated significantly lower cytotoxicity towards the non-tumorigenic mammary epithelial cell line MCF-12A , with effects only appearing at a higher concentration of 400 µM, suggesting a degree of cancer cell selectivity.[3]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound.
-
After the incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read using a microplate reader to determine cell viability.
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[3]
Apoptosis Assay
-
Caspase 3/7 Assay: This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cells are treated with this compound.
-
A luminogenic substrate for caspases 3 and 7 is added.
-
In the presence of active caspases, the substrate is cleaved, generating a luminescent signal.
-
The luminescence is measured and is proportional to the amount of active caspase 3/7.
-
Cell Migration and Invasion Assays
-
Scratch Wound Assay: This assay is used to measure cell migration.
-
A "scratch" or gap is created in a confluent monolayer of cells.
-
The cells are treated with this compound.
-
The ability of the cells to migrate and close the gap over time is monitored and quantified.
-
-
Transwell Invasion Assay: This assay assesses the invasive potential of cancer cells.
-
Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
The lower chamber contains a chemoattractant.
-
Cells are treated with this compound.
-
Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane.
-
The migrated cells are stained and counted.
-
Visualizing the Data
To better understand the processes involved, the following diagrams illustrate a proposed signaling pathway and a general experimental workflow.
References
- 1. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and this compound on Human Breast Adenocarcinoma (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and TLC Methods for Plantamajoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the quantitative analysis of Plantamajoside, a bioactive compound found in various Plantago species. This document outlines detailed experimental protocols and presents a comparative summary of their performance based on available experimental data, offering valuable insights for selecting the appropriate analytical method for research and quality control purposes.
Introduction to this compound and Analytical Techniques
This compound is a phenylethanoid glycoside with a range of reported biological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in plant materials and extracts is crucial for standardization and drug development. Both HPLC and TLC are widely used chromatographic techniques for the analysis of herbal compounds. HPLC offers high resolution and sensitivity, while TLC, particularly its high-performance version (HPTLC), provides a simpler, more cost-effective, and higher throughput alternative.
Comparative Performance of HPLC and TLC/HPTLC for this compound Analysis
The selection of an analytical method depends on various factors, including the required level of accuracy, precision, sensitivity, and the available resources. The following table summarizes the key performance parameters of HPLC and HPTLC for the quantification of this compound, based on data from various studies.
| Performance Parameter | HPLC | HPTLC/TLC |
| Specificity | High | Moderate to High |
| Linearity (r²) | > 0.999[1] | > 0.99 |
| Accuracy (% Recovery) | ~100.6%[1] | ~98-102% |
| Precision (RSD%) | < 3%[1] | Intra-day: < 2%, Inter-day: < 5% |
| Limit of Detection (LOD) | Lower (ng level) | Higher (µg level) |
| Limit of Quantification (LOQ) | Lower (ng level) | Higher (µg level) |
| Analysis Time per Sample | Longer | Shorter (multiple samples simultaneously) |
| Cost per Analysis | Higher | Lower |
| Solvent Consumption | Higher | Lower |
Experimental Protocols
Detailed methodologies for both HPLC and TLC analysis of this compound are provided below. These protocols are based on established methods and can be adapted as per specific laboratory requirements.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate quantification of this compound in plant extracts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing a small percentage of an acidifier like formic acid (e.g., Acetonitrile: 0.1% Formic Acid in Water).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]
-
Detection Wavelength: 330 nm.[1]
-
Injection Volume: 10-20 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard, and a sample solution to ensure no interference at the retention time of this compound.
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration for at least five concentrations of the standard. The correlation coefficient (r²) should be close to 1.[1]
-
Accuracy: Evaluated by performing a recovery study. A known amount of the standard is added to a pre-analyzed sample, and the percentage recovery is calculated.
-
Precision: Assessed by analyzing replicate injections of the same sample (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is suitable for rapid screening and quantification of this compound in a large number of samples.
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: An HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents, for example, ethyl acetate, methanol, formic acid, and water in a specific ratio (e.g., 18:3:1.5:1, v/v/v/v).[1]
-
Application: Apply the standard and sample solutions as bands of a specific length using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a certain distance.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a specific wavelength (e.g., 365 nm for fluorescence or a suitable absorption wavelength).[1]
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to obtain working standard solutions of different concentrations.
-
Sample Preparation: Extract the plant material as described for the HPLC method. The final extract should be filtered before application.
3. Method Validation Parameters:
-
Specificity: Confirmed by comparing the Rf values and spectra of the this compound spot in the sample with that of the standard.
-
Linearity: Established by plotting the peak area against the concentration of the applied standards.
-
Accuracy: Determined by a recovery study, where a known amount of standard is added to the sample.
-
Precision: Evaluated by analyzing multiple applications of the same sample on the same plate (repeatability) and on different plates on different days (intermediate precision).
-
LOD and LOQ: Calculated from the calibration curve data.
Visualizing the Methodologies
To better understand the workflow and the comparative logic, the following diagrams are provided.
References
A Comparative Analysis of the Neuroprotective Potential of Plantamajoside and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Plantamajoside, a phenylpropanoid glycoside found predominantly in plants of the Plantago genus, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Its therapeutic potential is being explored in various models of neurodegenerative diseases and neuronal injury. This guide provides a comparative analysis of the neuroprotective effects of this compound and its close structural analog, Isoacteoside (also known as Verbascoside), supported by experimental data from preclinical studies.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of this compound and its analog have been evaluated in various in vitro and in vivo models of neurological disorders, including spinal cord injury, Parkinson's disease, and Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Acute Spinal Cord Injury
| Parameter | Model Group (ASCI) | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Positive Control (Methylprednisolone) | p-value |
| BBB Locomotor Score | 5.2 ± 1.1 | 8.1 ± 1.3 | 11.5 ± 1.5 | 14.8 ± 1.6 | 12.3 ± 1.4 | <0.01 |
| Apoptotic Cells (TUNEL) | High | Moderately Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced | <0.01 |
| Bax/Bcl-2 Ratio | Increased | Moderately Decreased | Significantly Decreased | Markedly Decreased | Significantly Decreased | <0.01 |
| Caspase-3 Expression | Increased | Moderately Decreased | Significantly Decreased | Markedly Decreased | Significantly Decreased | <0.01 |
| Caspase-9 Expression | Increased | Moderately Decreased | Significantly Decreased | Markedly Decreased | Significantly Decreased | <0.01 |
| PARP Expression | Increased | Moderately Decreased | Significantly Decreased | Markedly Decreased | Significantly Decreased | <0.01 |
ASCI: Acute Spinal Cord Injury; BBB: Basso-Beattle-Bresnahan. Data adapted from a study on a rat model of ASCI.
Table 2: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease
| Parameter | LPS-induced Model | This compound Treated | p-value |
| Behavioral Dysfunction (Rota-rod test) | Significant Impairment | Improved Performance | <0.05 |
| Substantia Nigra (SN) Injury | Significant Damage | Attenuated Damage | <0.05 |
| Microglial Overactivation | Significant Activation | Suppressed Activation | <0.05 |
| HDAC2 Expression | Increased | Inhibited | <0.05 |
| p-p38 MAPK/p38 MAPK Ratio | Increased | Inhibited | <0.05 |
| p-JNK/JNK Ratio | Increased | Inhibited | <0.05 |
LPS: Lipopolysaccharide; HDAC2: Histone Deacetylase 2; MAPK: Mitogen-activated Protein Kinase. Data adapted from a study on an LPS-induced mouse model of Parkinson's disease.[3][4]
Table 3: Comparative Neuroprotective Effects of this compound and Isoacteoside in an Alzheimer's Disease Model
| Parameter | Aβ-induced Model | This compound Treated | Isoacteoside Treated |
| Cell Viability (SH-SY5Y cells) | Decreased | Increased | Increased |
| Cognitive Deficit (Y-maze test) | Significant Impairment | Ameliorated | Ameliorated (more effective) |
| Exploratory Behavior | Decreased | No significant change | Increased |
| Cortical Dopamine Levels | Decreased | No significant change | Restored |
| Hippocampal Dopamine Levels | Decreased | No significant change | Restored |
Aβ: Amyloid-beta. Data adapted from a comparative study on Aβ-induced models of Alzheimer's disease.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their neuroprotective effects through multiple signaling pathways. Key mechanisms include the inhibition of apoptosis and the suppression of neuroinflammation.
Anti-Apoptotic Pathway in Spinal Cord Injury
In the context of acute spinal cord injury, this compound has been shown to inhibit the intrinsic apoptotic pathway.[5] It achieves this by downregulating the expression of pro-apoptotic proteins such as Bax, Caspase-9, and Caspase-3, and upregulating the anti-apoptotic protein Bcl-2. This leads to a reduction in the executioner caspase, PARP, ultimately preventing neuronal cell death.
Anti-apoptotic mechanism of this compound in spinal cord injury.
Anti-Neuroinflammatory Pathway in Parkinson's Disease
In a Parkinson's disease model, this compound demonstrates anti-inflammatory effects by suppressing microglial activation.[3][4] It achieves this by inhibiting the HDAC2/MAPK signaling pathway. This leads to a reduction in the polarization of microglia into a pro-inflammatory state, thereby protecting dopaminergic neurons.
Anti-neuroinflammatory mechanism of this compound in Parkinson's disease.
Experimental Protocols
Rat Model of Acute Spinal Cord Injury (ASCI)
-
Animal Model: Adult male Sprague-Dawley rats (220-250 g) are used. The ASCI model is induced using a weight-drop method. Briefly, after laminectomy at the T10 vertebra, a 10 g rod is dropped from a height of 25 mm onto the exposed spinal cord.
-
Treatment: this compound is dissolved in saline and administered intraperitoneally once daily for 28 days. Different dose groups (e.g., 10, 20, 40 mg/kg) are typically used. A positive control group receives methylprednisolone (30 mg/kg).
-
Behavioral Assessment: The Basso-Beattle-Bresnahan (BBB) locomotor rating scale is used to assess hindlimb motor function at various time points post-injury.
-
Histological Analysis: At the end of the treatment period, spinal cord tissue is collected for histological analysis. Hematoxylin and eosin (H&E) staining is used to assess tissue damage, and TUNEL staining is performed to detect apoptotic cells.
-
Western Blot Analysis: Protein expression levels of Bax, Bcl-2, Caspase-9, Caspase-3, and PARP in the spinal cord tissue are quantified by Western blotting to assess the apoptotic pathway.
Mouse Model of Parkinson's Disease
-
Animal Model: Adult male C57BL/6 mice are used. Parkinson's disease-like pathology is induced by a single unilateral stereotaxic injection of lipopolysaccharide (LPS) (5 µg in 1 µL of saline) into the substantia nigra.
-
Treatment: this compound (e.g., 20 mg/kg) is administered orally once daily for a specified period (e.g., 14 days) starting after the LPS injection.
-
Behavioral Assessment: Motor coordination and balance are assessed using the Rota-rod test.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Iba-1 staining is used to assess microglial activation.
-
Western Blot Analysis: Protein levels of HDAC2, total and phosphorylated p38 MAPK, and JNK are measured in brain tissue lysates to evaluate the signaling pathway modulation.
In Vitro Model of Alzheimer's Disease
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium.
-
Toxicity Induction: Neurotoxicity is induced by treating the cells with amyloid-beta (Aβ) peptide (e.g., 25-35 fragment) at a concentration of 25 µM for 24 hours.
-
Treatment: Cells are pre-treated with different concentrations of this compound or Isoacteoside for 2 hours before the addition of Aβ.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Neurochemical Analysis: In corresponding in vivo models, levels of neurotransmitters like dopamine in brain regions such as the cortex and hippocampus are measured using high-performance liquid chromatography (HPLC).
Conclusion
The available evidence strongly suggests that this compound and its analog, Isoacteoside, hold significant promise as neuroprotective agents. Their multifaceted mechanisms of action, targeting both apoptotic and inflammatory pathways, make them attractive candidates for the development of novel therapies for a range of neurodegenerative diseases and neuronal injuries. The comparative data indicates that while both compounds are effective, Isoacteoside may offer superior benefits in certain contexts, such as in models of Alzheimer's disease, highlighting the importance of further structure-activity relationship studies to optimize their therapeutic potential. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of these compounds in human patients.
References
- 1. Therapeutic Potential of this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective mechanism of action of this compound on a rat model of acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating Plantamajoside as a Chemotaxonomic Marker in Plantago Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of plantamajoside's performance as a chemotaxonomic marker in the Plantago genus against other chemical markers. Supporting experimental data and detailed methodologies are presented to validate its use in species identification and classification.
The genus Plantago, comprising over 200 species, presents a significant challenge for taxonomists due to morphological similarities and reductions.[1] Chemotaxonomy, the classification of plants based on their chemical constituents, offers a powerful tool to resolve these ambiguities. Among the various secondary metabolites, the phenylethanoid glycoside (PhEG) this compound has emerged as a promising chemotaxonomic marker. This guide evaluates the validity of this compound for this purpose by comparing its distribution and abundance with other key chemical markers within the Plantago genus, namely other PhEGs like acteoside (verbascoside), and iridoid glycosides such as aucubin and catalpol.
Comparative Analysis of Chemical Markers in Plantago Species
The distribution and concentration of this compound and other key chemical compounds vary significantly across different Plantago species, providing a basis for their chemotaxonomic differentiation. The following table summarizes quantitative data from various studies, highlighting the potential of these compounds as species-specific or group-specific markers.
| Species | This compound Content (% dry weight) | Acteoside (Verbascoside) Content (% dry weight) | Aucubin Content (% dry weight) | Catalpol Content (% dry weight) | Reference |
| Plantago asiatica | Present (major phenylethanoid) | Present | Present | Present | [2] |
| Plantago lanceolata | 3.0 - 8.0 (in transformed roots) | 0.6 - 1.2 (in transformed roots) | Present | Present | [3] |
| Plantago major | More abundant than acteoside in methanol extract | Present | Present (principal iridoid) | Present | [4] |
| Plantago media | 2.2 - 4.4 (in roots of in vitro plants) | 6.2 - 9.3 (in shoots of in vitro plants) | Present | Present | [5] |
| Plantago depressa | Present (minor) | Present (major phenylethanoid) | --- | --- | |
| Plantago camtschatica | Present (minor) | Present (major phenylethanoid) | --- | --- | |
| Plantago hostifolia | Present (major phenylethanoid) | Present | --- | --- | |
| Plantaginis Herba (commercial samples) | 0.067 - 1.80 | --- | --- | --- | [6] |
Key Observations:
-
This compound and Acteoside Ratio: The relative abundance of this compound and acteoside can be a distinguishing feature. For instance, species with fibrous roots like P. asiatica, P. major, and P. hostifolia tend to have this compound as the major phenylethanoid, while species with tap roots such as P. depressa and P. camtschatica primarily contain acteoside.
-
Iridoid Glycosides: Aucubin is a characteristic compound found in almost all Plantago species, making it a good generic marker for the genus.[7] Catalpol and its derivatives are present in some, but not all, species, allowing for further differentiation.[7]
-
Tissue-Specific Accumulation: The concentration of these markers can vary between different plant organs. For example, in P. media grown in vitro, acteoside is more abundant in the shoots, while this compound is concentrated in the roots.[5] This highlights the importance of standardized sampling for accurate chemotaxonomic analysis.
Experimental Protocols
Accurate chemotaxonomic validation relies on robust and reproducible experimental methods. Below are detailed protocols for the extraction, isolation, and quantification of this compound and other relevant compounds from Plantago species.
Plant Material Preparation
-
Collection: Collect fresh plant material (leaves, roots, or whole plant) and properly identify the species using morphological characteristics.
-
Drying: Air-dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction of Phenylethanoid Glycosides and Iridoid Glycosides
-
Solvent Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Extract the powder with a suitable solvent. Methanol or 80% aqueous methanol are commonly used for PhEGs and iridoid glycosides.[4]
-
Perform the extraction using methods such as maceration, sonication, or Soxhlet extraction for a defined period.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Isolation and Purification (Optional, for obtaining pure standards)
-
High-Performance Centrifugal Partition Chromatography (HPCPC):
-
Dissolve the crude extract in a suitable solvent mixture.
-
A two-phase solvent system, such as ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v), can be used for the separation of this compound and acteoside.[8]
-
Inject the sample into the HPCPC system and collect the fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions for this compound:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 0.1% formic acid in water.[6] For example, an isocratic elution with acetonitrile-0.1% formic acid (17:83) can be employed.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector set at 330 nm.[6]
-
Column Temperature: 30°C.[6]
-
-
Quantification:
-
Prepare a stock solution of a pure this compound standard of known concentration.
-
Create a series of standard solutions of different concentrations to generate a calibration curve.
-
Inject the standard solutions and the sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample by using the calibration curve.
-
Visualizing Chemotaxonomic Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Chemotaxonomic relationships in Plantago species.
Caption: Workflow for chemotaxonomic analysis of Plantago.
Conclusion
The evidence presented in this guide strongly supports the use of this compound as a valuable chemotaxonomic marker for the genus Plantago. Its presence, and particularly its quantitative ratio to other phenylethanoid glycosides like acteoside, can effectively differentiate between closely related species. When used in conjunction with other chemical markers such as the iridoid glycosides aucubin and catalpol, a more robust and reliable chemotaxonomic classification can be achieved. The provided experimental protocols offer a standardized approach for researchers to generate comparable data, further enhancing the utility of this compound in the systematic study and quality control of Plantago species. This chemotaxonomic approach not only aids in resolving taxonomic complexities but also has significant implications for the authentication and standardization of medicinal plant materials in the pharmaceutical industry.
References
- 1. openalex.org [openalex.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating a Simple and Sensitive High-performance Liquid Chromatography Method for Simultaneous Determination of Apigenin Catalpol and Gallic Acid Contents in Plantago Lanceolata L. and Plantago Major L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Plantamajoside Efficacy from Various Plantago Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Plantamajoside, a bioactive phenylpropanoid glycoside, derived from different plant sources within the Plantago genus. While direct comparative studies on the purified compound from various species are limited, this document synthesizes available data on the this compound content and the biological activities of extracts from prominent sources, namely Plantago major, Plantago lanceolata, and Plantago asiatica. The information is intended to assist researchers in selecting appropriate source materials for further investigation and drug development.
This compound: A Profile of a Potent Phenylethanoid Glycoside
This compound is a well-researched natural compound known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. Its primary sources are plants belonging to the Plantago genus, where it is considered a key bioactive constituent. The efficacy of this compound can be influenced by its concentration in the source plant, which in turn is affected by the plant species, geographical location, and extraction methods.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound content and the biological activities of extracts from different Plantago species. It is important to note that the biological activities reported are for the entire plant extract and not for purified this compound, unless otherwise specified.
Table 1: this compound Content in Plantago Species
| Plant Species | Plant Part | Extraction Solvent | This compound Content | Reference |
| Plantago major | Leaves | Ethanol | 1.24 µg/mL (in 0.1 mg/mL extract) | [1] |
| Plantago major | Leaves | Water | 0.19 µg/mL (in 0.1 mg/mL extract) | [1] |
| Plantago major | Underground parts (Rootstock) | Methanol (80%) | 51.60 mg/g | [2] |
| Plantago lanceolata | Inflorescences | - | Present (used for cytotoxicity studies) | [3] |
| Plantago media | Underground parts (Root) | - | High amounts | [2] |
| Plantago asiatica | - | - | Major compound | [4] |
Table 2: Comparative Efficacy of Plantago Extracts
| Biological Activity | Plant Species | Extract Type/Compound | Assay | Key Findings | Reference |
| Anti-inflammatory | Plantago major | Aqueous and Ethanolic Leaf Extracts | NF-κB activation in oral epithelial cells | Both extracts showed significant anti-inflammatory activity. The 0.1 mg/mL concentration had the highest activity. | [1] |
| Antioxidant | Plantago lanceolata | Methanolic Leaf Extract | DPPH radical scavenging | Showed high DPPH free radical scavenging activity (90.86 ± 3.13% in vegetative stage, 94.17 ± 0.36% in flowering stage). | [4] |
| Antioxidant | Plantago coronopus | Methanolic Leaf Extract | DPPH radical scavenging | Lower scavenging activity compared to P. lanceolata. | [4] |
| Cytotoxicity | Plantago lanceolata | This compound (isolated) | MTT assay on various cancer cell lines | Showed cytotoxic effects on breast adenocarcinoma (MCF-7, MDA-MB-231), ovarian cancer (OVCAR-3), glioblastoma (U138-MG), and hepatocarcinoma (HepG2) cell lines at 300 µM. | [3] |
| Cytotoxicity | Plantago lanceolata | Acteoside (isolated) | MTT assay on various cancer cell lines | Showed stronger cytotoxic activity than this compound on the same cell lines, with high toxicity at 200 µM. | [3] |
| Cytotoxicity | Plantago species (various) | Methanolic Extracts | Cytotoxicity against human cancer cell lines (MCF-7, UACC-62, TK-10) | P. coronopus and P. bellardii were the most cytotoxic on MCF-7 and UACC-62 cell lines. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
This compound Extraction and Quantification
A representative protocol for the extraction and quantification of this compound from Plantago species is as follows:
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, roots) is used.
-
Extraction:
-
Maceration: The plant powder is macerated with a suitable solvent (e.g., 80% methanol) at room temperature for a specified period (e.g., 24 hours) with continuous stirring. The process is repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: The plant powder is placed in a thimble and extracted with a solvent (e.g., ethanol) in a Soxhlet apparatus for several hours.
-
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification (High-Performance Liquid Chromatography - HPLC):
-
Chromatographic Conditions: A C18 column is typically used with a gradient elution system of two mobile phases (e.g., A: 0.1% formic acid in water, B: acetonitrile).
-
Detection: A UV detector is set at a specific wavelength (e.g., 330 nm) to detect and quantify this compound.
-
Standard Curve: A standard curve is generated using a pure this compound standard of known concentrations to quantify the amount of this compound in the plant extracts.
-
Anti-inflammatory Activity: NF-κB Activation Assay
This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
Cell Culture: A suitable cell line, such as human oral epithelial cells (OEC H400) or macrophage cell lines (e.g., RAW 264.7), is cultured in an appropriate medium.[1][6]
-
Treatment: Cells are pre-treated with various concentrations of the plant extract or purified this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[7][8]
-
NF-κB Translocation Analysis:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. The translocation of p65 from the cytoplasm to the nucleus is visualized and quantified using a fluorescence microscope or a high-content screening system.[6]
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB promoter. The inhibition of NF-κB activation is measured by the decrease in luciferase activity.[7][9]
-
-
Data Analysis: The percentage of inhibition of NF-κB activation is calculated by comparing the results of treated cells with those of untreated, stimulated cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of the extracts.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[10]
-
Reaction Mixture: Different concentrations of the plant extract or this compound are mixed with the DPPH solution.[10]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is often determined.[11]
Cytotoxicity: MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.[3][12][13][14][15]
-
Treatment: The cells are treated with various concentrations of the plant extract or purified this compound for a specific duration (e.g., 24, 48, or 72 hours).[3][12][13][14][15]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12][13][14][15][16]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[12][13][14][15][16]
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.[12][13][14][15][16]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[12]
Visualization of Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: General experimental workflow for comparing the efficacy of this compound from different plant sources.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Plantago Species in Vegetative and Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]
- 9. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Independent Analysis of Plantamajoside's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of Plantamajoside, a naturally occurring phenylpropanoid glycoside, with a focus on independently verified data. We delve into its anti-inflammatory and anti-cancer properties, presenting quantitative data, detailed experimental protocols, and comparisons with alternative compounds to support further research and development.
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory effects across multiple studies. The primary mechanism of action appears to be the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.
Comparative Data: this compound vs. Alternatives
| Compound/Drug | Target/Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Inhibition of IL-1β induced pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) | Osteoarthritis model | Pre-conditioning inhibited pro-inflammatory factors | [1] |
| This compound | Inhibition of LPS-induced NF-κB and IL-6 | Esophageal squamous cell carcinoma cells | Suppressed NF-κB and IL-6 | [2] |
| This compound | Inhibition of glyceraldehyde-induced AGEs inflammatory response | Human umbilical vein endothelial cells (HUVECs) | Suppressed inflammatory cytokines and adhesion molecule expression | [2] |
| Indomethacin | Carrageenan-induced paw edema | Rats | 90.01% inhibition | [3] |
| Plantago major extract | Carrageenan-induced paw edema | Rats | 49.76% inhibition at 25 mg/kg | [3][4] |
Signaling Pathway: this compound's a-inflammatory Mechanism
The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocol: NF-κB Translocation Assay
This protocol is a generalized procedure for assessing the inhibition of NF-κB translocation, a key step in the inflammatory signaling cascade.
Objective: To determine the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter gene (293T/NFκB-luc).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Tumor Necrosis Factor-alpha (TNFα) as the inflammatory stimulus.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the 293T/NFκB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Stimulation: Stimulate the cells with TNFα (e.g., 20 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a luciferase assay lysis buffer.
-
Luminometry: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the vehicle control and calculate the IC50 value for this compound.
Anti-Cancer Activity of this compound
Multiple independent studies have investigated the anti-cancer properties of this compound, demonstrating its potential to inhibit cancer cell proliferation, migration, and invasion. The proposed mechanisms of action include the downregulation of matrix metalloproteinases (MMPs) and the modulation of signaling pathways such as PI3K/Akt.
Comparative Data: this compound vs. Alternatives
| Compound/Drug | Target/Assay | Cell Line | IC50 / Effect | Reference |
| This compound | Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | ~195 µM (48h) | [5] |
| This compound | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 170.8 µM (72h) | [5] |
| This compound | Cell Viability (MTT Assay) | OVCAR-3 (Ovarian Cancer) | 138.9 µM (72h) | [5] |
| Acteoside | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 113.1 µM (72h) | [5] |
| Paclitaxel | Microtubule stabilization | Various cancer cell lines | Varies (nM to µM range) | [6] |
| Vincristine | Microtubule disruption | Various cancer cell lines | Varies (nM to µM range) | [6] |
Signaling Pathway: this compound's Anti-Cancer Mechanism
The following diagram illustrates how this compound may inhibit cancer cell metastasis by downregulating the activity of MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the effect of a compound on cancer cell viability.
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Antioxidant Activity of this compound
This compound exhibits potent antioxidant properties, which contribute to its various biological activities. Its ability to scavenge free radicals has been demonstrated in several in vitro assays.
Comparative Data: Antioxidant Activity
| Compound/Assay | Method | IC50 / Scavenging Activity | Reference |
| This compound | DPPH radical scavenging | - | [7] |
| Plantago lanceolata extract | DPPH radical scavenging | 94.17±0.36% inhibition | [7] |
| Plantago coronopus extract | DPPH radical scavenging | 21.56±1.95% inhibition | [7] |
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram outlines the workflow for assessing the antioxidant activity of this compound using the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of this compound.
Materials:
-
This compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Methanol.
-
96-well plate or cuvettes.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the this compound solution with the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
This guide provides a consolidated overview of the independently verified biological activities of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential.
References
- 1. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective and anti-inflammatory activities of Plantago major L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Plantago Species in Vegetative and Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]
Plantamajoside Versus Standard Antioxidants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of plantamajoside against commonly used standard antioxidants. The information is supported by experimental data from various scientific studies, with detailed methodologies for key assays.
This compound, a phenylethanoid glycoside found in various Plantago species, is recognized for its potent antioxidant properties.[1] These properties are largely attributed to its molecular structure, specifically the presence of a catechol (ortho-dihydroxyphenyl) group, which is highly effective at scavenging free radicals.[2] This guide will delve into a quantitative comparison of this compound's antioxidant capacity with that of established antioxidants such as Trolox, Ascorbic Acid, Butylatedhydroxyanisole (BHA), and Butylatedhydroxytoluene (BHT).
Quantitative Comparison of Antioxidant Activity
The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50) of this compound vs. Standard Antioxidants
| Antioxidant | IC50 (µM) |
| This compound | 11.8 |
| Trolox | 41.2 - 63.7 |
| Ascorbic Acid | 24.3 - 49.1 |
| BHA | ~44.1 (8.04 µg/mL) |
| BHT | ~48.6 (10.70 µg/mL) |
Note: IC50 values for BHA and BHT were converted from µg/mL for comparative purposes, and this conversion is an approximation.
While direct comparative data for pure this compound in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays are limited, studies on Plantago major extracts, where this compound is a key bioactive component, demonstrate moderate activity in these assays.[1]
Experimental Protocols
Below are detailed methodologies for the principal antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: this compound and standard antioxidants are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.
Protocol:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as ferric reducing ability in µM Fe(II) equivalents.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of this compound
The primary antioxidant mechanism of this compound is direct radical scavenging through hydrogen atom donation. The catechol moiety on the caffeoyl group is the key functional group responsible for this activity.
References
A comparative study of the wound healing properties of Plantamajoside and acteoside
An objective review of two potent phenylethanoid glycosides in the promotion of tissue repair, supported by experimental evidence.
Introduction
The intricate process of wound healing, a fundamental physiological response to tissue injury, involves a coordinated cascade of cellular and molecular events. In the quest for therapeutic agents that can modulate and accelerate this process, natural compounds have emerged as a promising frontier. Among these, Plantamajoside and acteoside (also known as verbascoside), two structurally related phenylethanoid glycosides, have garnered significant attention for their potent wound healing properties. Both compounds are notably found in various medicinal plants, including those of the Plantago genus.[1][2] This guide provides a comparative analysis of their efficacy in promoting wound healing, drawing upon available experimental data to elucidate their mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head clinical trials are limited, preclinical studies provide valuable insights into the wound healing capabilities of this compound and acteoside. The following table summarizes key quantitative data from various in vitro and in vivo models.
| Parameter | This compound | Acteoside | Key Findings & References |
| In Vitro Cell Viability & Migration | Hydrogels with 0.25% this compound significantly increased the viability and migration of L929 fibroblast cells.[3][4] | Promotes hair follicle stem cell (HFSC) proliferation and migration.[5][6] | Both compounds demonstrate the ability to stimulate key cellular processes in wound repair. |
| Wound Closure Rate | A carboxymethyl chitosan/plantamajoside hydrogel significantly improved wound healing and granulation tissue proliferation in a rat burn model.[3][4] | An acteoside-loaded hydrogel significantly accelerated wound closure in a mouse model.[5][6] | In vivo studies confirm the effectiveness of both compounds in accelerating the closure of wounds. |
| Anti-inflammatory Effects | Significantly decreased the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[3][4] | Exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators.[5][6][7] | A key shared mechanism of action is the modulation of the inflammatory response, which is crucial for proper wound healing. |
| Antioxidant Properties | Possesses antioxidant properties that contribute to its wound healing effects.[3][8] | Demonstrates significant antioxidant activity, reducing reactive oxygen species (ROS).[5][6][9] | The ability to combat oxidative stress is another critical component of their therapeutic effect. |
| Angiogenesis | Significantly promoted the expression of VEGF and CD31, markers for angiogenesis.[3] | Promoted angiogenesis in the chick chorioallantoic membrane model.[10] | Both compounds appear to stimulate the formation of new blood vessels, a vital step in tissue regeneration. |
| Collagen Deposition | Promoted collagen deposition and increased the expression of collagen III while reducing collagen I.[3] | Increased collagen content in wounds.[10] | Enhanced collagen synthesis and remodeling contribute to improved tensile strength of the healed tissue. |
Mechanisms of Action: Signaling Pathways
Both this compound and acteoside exert their wound healing effects by modulating multiple signaling pathways. Their anti-inflammatory action is a cornerstone of their efficacy.
This compound has been shown to inhibit the TLR4-mediated NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory cytokines.[4] By suppressing the expression of pro-inflammatory markers like IL-1β, IL-6, and TNF-α, it helps to create a more favorable environment for tissue repair.[3]
Acteoside also demonstrates potent anti-inflammatory and antioxidant effects.[5][6] It has been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] Furthermore, it can modulate the activity of hair follicle stem cells by upregulating Rab31, promoting their proliferation and differentiation, which contributes to skin regeneration.[5][6]
Caption: A generalized experimental workflow for evaluating the wound healing properties of a compound.
Caption: A simplified diagram illustrating the key signaling pathways modulated by this compound and Acteoside in wound healing.
Experimental Protocols
A comprehensive understanding of the cited data requires insight into the methodologies employed. Below are detailed protocols for key experiments commonly used to assess wound healing properties.
In Vitro Scratch Assay (Cell Migration)
-
Cell Seeding: Plate a confluent monolayer of cells (e.g., fibroblasts or keratinocytes) in a multi-well plate.
-
Creating the "Scratch": Use a sterile pipette tip to create a linear "wound" in the cell monolayer.
-
Treatment: Wash the wells to remove detached cells and add a culture medium containing the test compound (this compound or acteoside) at various concentrations. A control group receives a medium without the test compound.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points for each time point. The rate of cell migration is determined by the decrease in the width of the scratch over time.
In Vivo Excisional Wound Model
-
Animal Model: Use healthy adult rodents (e.g., rats or mice) and acclimatize them to the laboratory conditions.
-
Anesthesia and Wound Creation: Anesthetize the animal and shave the dorsal thoracic region. Create a full-thickness circular excisional wound of a standardized diameter using a sterile biopsy punch.
-
Topical Treatment: Apply the test formulation (e.g., a hydrogel containing this compound or acteoside) to the wound. The control group receives the vehicle (hydrogel base) only.
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 3, 7, 14, and 21). Use image analysis software to trace the wound area and calculate the percentage of wound contraction using the formula: [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Tissue Collection: At the end of the study period, euthanize the animals and collect the wound tissue for histological and biochemical analysis.
Histological Analysis
-
Tissue Processing: Fix the collected wound tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate parameters such as re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
Conclusion
Both this compound and acteoside exhibit significant potential as therapeutic agents for promoting wound healing. Their multifaceted mechanisms of action, encompassing anti-inflammatory, antioxidant, and pro-proliferative effects, make them attractive candidates for further research and development. While existing preclinical data is promising, more direct comparative studies are warranted to fully elucidate their relative potencies and optimal therapeutic applications. The development of advanced drug delivery systems, such as hydrogels, appears to be a viable strategy for enhancing their efficacy in clinical settings.[3][5] Future investigations should also focus on elucidating the complete spectrum of their molecular targets to unlock their full therapeutic potential in the field of regenerative medicine.
References
- 1. wound healing effect of compounds from Plantago major | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Healing effect of carboxymethyl chitosan-plantamajoside hydrogel on burn wound skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. Acteoside-Loaded Self-Healing Hydrogel Enhances Skin Wound Healing through Modulation of Hair Follicle Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo wound healing activity of asiaticoside isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Plantamajoside: A Comparative Guide to its Enzyme Inhibitory Effects
For Immediate Release
A detailed analysis of Plantamajoside (PMS), a naturally derived phenylethanoid glycoside, reveals its significant inhibitory activity against a range of enzymes implicated in various pathological processes. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PMS's performance against key enzymatic targets, supported by experimental data and detailed methodologies.
This compound, isolated from plants of the Plantago genus, has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Central to its therapeutic potential is its ability to selectively inhibit specific enzymes. This guide focuses on the validation of PMS's inhibitory effects on 5-lipoxygenase (5-LO), 15-lipoxygenase (15-LO), Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), and Sortase A (SrtA), comparing its efficacy with other known inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and alternative compounds against their respective target enzymes is summarized below. The data, presented as IC50 values, highlights the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Target Enzyme | Inhibitor | IC50 (µM) |
| 5-Lipoxygenase (5-LO) | This compound | 0.375 [3] |
| Zileuton | 0.3 - 0.5[4] | |
| AA-861 | ~1 | |
| BWA4C | ~0.1-1 | |
| CJ-13,610 | ~1-10 | |
| Nordihydroguaiaretic acid (NDGA) | ~1-10[5] | |
| 15-Lipoxygenase (15-LO) | This compound | 96 [3] |
| MLS000327069 | 0.34[6] | |
| MLS000327186 | 0.53[6] | |
| MLS000327206 | 0.87[6] | |
| PD-146176 | 3.81[7] | |
| Matrix Metalloproteinase-2 (MMP-2) | This compound | Inhibition demonstrated, specific IC50 not consistently reported |
| ARP-100 | Less inhibitory than on MMP-9 | |
| Ilomastat (GM6001) | 0.0011 | |
| SB-3CT | 0.0139 | |
| Matrix Metalloproteinase-9 (MMP-9) | This compound | Inhibition demonstrated, specific IC50 not consistently reported |
| Prinomastat (AG3340) | 0.005 | |
| Ilomastat (GM6001) | 0.0005 | |
| SB-3CT | 0.6 | |
| MMP-9-IN-12 | 6.57[8] | |
| Sortase A (SrtA) | This compound | 35.76 [9] |
| Curcumin | 37.5[3] | |
| Morin | 37.39[3] | |
| Myricetin | 44.03[3] | |
| Quercetin | 52.7[3] | |
| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | 59.7[2] |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Lipoxygenase (5-LO and 15-LO) Inhibition Assay
This spectrophotometric assay measures the production of hydroperoxides from a polyunsaturated fatty acid substrate.
-
Enzyme Preparation: Recombinant human 5-LO or 15-LO is pre-incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Inhibitor Incubation: The enzyme solution is incubated with varying concentrations of this compound or a reference inhibitor (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, such as arachidonic acid or linoleic acid.
-
Activity Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition for each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.
Matrix Metalloproteinase (MMP-2 and MMP-9) Inhibition Assay
Gelatin Zymography: This technique is used to detect the proteolytic activity of MMPs.
-
Sample Preparation: Conditioned media from cell cultures or purified MMP enzymes are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel co-polymerized with gelatin.
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: The gel is incubated overnight in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2) at 37°C, during which the MMPs digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of enzymatic activity will appear as clear bands against a blue background. The intensity of the bands is quantified to determine the level of MMP activity.
Fluorometric Assay: This is a high-throughput method for measuring MMP activity.
-
Reagent Preparation: A fluorogenic MMP substrate is prepared in an assay buffer.
-
Inhibitor Incubation: The MMP enzyme is pre-incubated with varying concentrations of this compound or a control inhibitor.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The cleavage of the substrate by the MMP releases a fluorescent group, and the increase in fluorescence is measured over time using a fluorescence plate reader.
-
IC50 Calculation: The rate of the reaction is determined, and the IC50 value is calculated from the dose-response curve.
Sortase A (SrtA) Inhibition Assay
A Förster Resonance Energy Transfer (FRET)-based assay is commonly employed to measure SrtA activity.[9]
-
Reagent Preparation: A FRET-based peptide substrate for SrtA, containing a fluorophore and a quencher, is prepared in an assay buffer.
-
Inhibitor Incubation: Recombinant SrtA is pre-incubated with different concentrations of this compound or a known inhibitor.
-
Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: In the absence of inhibition, SrtA cleaves the peptide substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This increase is monitored over time with a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are determined, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for validating enzyme inhibition and a key signaling pathway modulated by this compound.
Conclusion
This compound demonstrates significant and, in some cases, potent inhibitory activity against a variety of enzymes crucial to inflammatory and disease progression pathways. Its efficacy, particularly against 5-lipoxygenase and Sortase A, positions it as a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to compare, replicate, and expand upon these findings.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development [mdpi.com]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel inhibition of Staphylococcus aureus sortase A by this compound: implications for controlling multidrug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Plantamajoside and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological potency of the naturally occurring phenylethanoid glycoside, Plantamajoside, and its potential synthetic derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development.
This compound, a natural product isolated from several plant species including Plantago asiatica, has garnered significant attention for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[3][4] While this compound itself shows considerable promise, the synthesis of derivatives offers the potential to enhance its potency, selectivity, and pharmacokinetic profile. This guide explores the established biological activities of this compound and, based on structure-activity relationship (SAR) studies of the broader class of phenylethanoid glycosides, predicts the potential potency of hypothetical synthetic derivatives.
Quantitative Comparison of Biological Activities
The following tables summarize the reported quantitative data for this compound's biological activities. Due to a lack of publicly available data on synthetic derivatives of this compound, this section will focus on the parent compound. The insights from SAR studies on related phenylethanoid glycosides suggest that modifications to the acyl and sugar moieties can significantly impact potency. For instance, the number and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
| Assay | Cell Line/System | Endpoint | IC50 / Effective Concentration | Reference |
| DPPH Radical Scavenging | Cell-free | Antioxidant Activity | 11.8 µM | [5] |
| 5-Lipoxygenase (5-LO) Inhibition | Cell-free | Anti-inflammatory Activity | 0.375 µM | [5] |
| 15-Lipoxygenase (15-LO) Inhibition | Cell-free | Anti-inflammatory Activity | 96 µM | [5] |
| Inhibition of IL-1β induced pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) | Chondrocytes | Anti-inflammatory Activity | Pre-conditioning with this compound showed significant inhibition | [3] |
| Reduction of high glucose-induced ROS and MDA production | Rat glomerular mesangial cells (HBZY-1) | Antioxidant Activity | Significant prevention of ROS and MDA increase | [6] |
Table 2: In Vitro Anti-cancer Activity of this compound
| Assay | Cell Line | Endpoint | IC50 / Effective Concentration | Reference |
| Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Dose- and time-dependent decrease | [7] |
| Cell Viability (MTT Assay) | 4T1 (Mouse Breast Cancer) | Cytotoxicity | Dose- and time-dependent decrease | [7] |
| Cell Migration (Wound Healing Assay) | MDA-MB-231 | Inhibition of Migration | ~79.3% inhibition at 200 µg/mL after 36h | [7] |
| Cell Migration (Wound Healing Assay) | 4T1 | Inhibition of Migration | ~56.4% inhibition at 200 µg/mL after 36h | [7] |
| Cell Invasion (Transwell Assay) | MDA-MB-231 | Inhibition of Invasion | Significant inhibition | [7] |
| Cell Invasion (Transwell Assay) | 4T1 | Inhibition of Invasion | Significant inhibition | [7] |
| Cell Proliferation (MTT Assay) | Huh7 & PLC/PRF5 (Hepatocellular Carcinoma) | Inhibition of Proliferation | Significant attenuation | [8] |
| Cell Apoptosis | 95D (Lung Carcinoma) | Induction of Apoptosis | Dose-dependent increase in cleaved caspase-3 and -9 | [9] |
Structure-Activity Relationship (SAR) and Hypothetical Derivatives
While specific data on this compound derivatives is scarce, SAR studies on the broader family of phenylethanoid glycosides provide valuable insights for designing more potent analogs.[10][11][12]
-
Acyl Moiety: The caffeoyl group is a common feature and is critical for the antioxidant and anti-inflammatory activities. Modifications to the hydroxyl groups on this moiety, such as methylation or substitution with other functional groups, could modulate potency and selectivity.
-
Sugar Moieties: The nature and number of sugar units influence the compound's solubility, bioavailability, and interaction with biological targets. Replacing the glucose or rhamnose units with other sugars or simplifying the glycosidic chain are potential avenues for derivatization.
-
Phenylethanol Moiety: The dihydroxyphenylethyl group also contributes to the overall activity. Altering the substitution pattern on this aromatic ring could fine-tune the biological effects.
Based on these principles, hypothetical derivatives could be designed to exhibit enhanced potency. For example, introducing electron-donating groups on the aromatic rings might enhance antioxidant activity. Altering the sugar chain could improve cell permeability and bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its derivatives for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Wound Healing (Scratch) Assay
This method is used to study cell migration in vitro.
-
Principle: A "wound" or scratch is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.
-
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound (this compound or derivatives) at various concentrations.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point.
-
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores to the lower side of the membrane.
-
Protocol:
-
Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify.
-
Seed cells, pre-treated with this compound or its derivatives, in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
DPPH Radical Scavenging Assay
This is a common antioxidant assay.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for assessing its potency.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing potency.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The herbal agent this compound, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical scavenger activity of phenylethanoid glycosides in FMLP stimulated human polymorphonuclear leukocytes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress in Structure-activity Relationship of Phenylethanoid Glycosides | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Plantamajoside
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the proper handling and disposal of chemical compounds is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of Plantamajoside, ensuring you can continue your vital work while protecting yourself, your colleagues, and the environment.
This compound is a phenylethanoid glycoside with known biological activities.[1][2] However, it is also classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, adherence to strict disposal protocols is not just a matter of regulatory compliance, but a fundamental aspect of laboratory safety and environmental stewardship.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[3] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[3] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3] | P391: Collect spillage.[3] |
Experimental Protocols for Disposal
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant .[3] The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound waste.
Personnel Protective Equipment (PPE) Requirements:
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing
-
Suitable respirator if dust or aerosols may be generated
Disposal of Solid this compound Waste:
-
Collection: Carefully collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips).
-
Containerization: Place the collected solid waste into a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Disposal of this compound Solutions:
-
Containment of Spills: In the event of a spill, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
Collection: Carefully sweep or scoop up the absorbent material and place it into a designated hazardous waste container.
-
Decontamination: Decontaminate surfaces and equipment that came into contact with the this compound solution by scrubbing with alcohol.[3]
-
Containerization of Waste: Place all contaminated materials, including the absorbent and cleaning materials, into a sealed and properly labeled hazardous waste container.
-
Disposal: Dispose of the container through an approved waste disposal plant.[3] Do not pour this compound solutions down the drain.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
References
Personal protective equipment for handling Plantamajoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Plantamajoside, a phenylethanoid glycoside with diverse biological activities, including antioxidative, anticancer, and anti-inflammatory properties.[1][2] Adherence to these procedural steps is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[3]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant and impervious. |
| Body Protection | Impervious Clothing | A lab coat or coveralls to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Required to prevent inhalation of dust or aerosols, especially when handling the powder form. |
Safe Handling and Operational Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound at all stages of use.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area with an appropriate exhaust ventilation system.
-
Ensure easy access to an eye-wash station and safety shower.
-
Remove any contact lenses before beginning work.[3]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
3. Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly seek medical attention.[3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[3] Rinse mouth with water.[3] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment.[3]
-
Avoid breathing vapors, mist, dust, or gas.[3]
-
Collect spillage in a safe and controlled manner.[3]
-
Prevent the product from entering drains, water courses, or the soil.[3]
Waste Disposal:
-
Dispose of contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
